N-(3-Methoxyphenyl)picrylamine
Description
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Structure
3D Structure
Properties
CAS No. |
18888-58-9 |
|---|---|
Molecular Formula |
C13H10N4O7 |
Molecular Weight |
334.24 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2,4,6-trinitroaniline |
InChI |
InChI=1S/C13H10N4O7/c1-24-10-4-2-3-8(5-10)14-13-11(16(20)21)6-9(15(18)19)7-12(13)17(22)23/h2-7,14H,1H3 |
InChI Key |
DCHYUBGQYANXJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
NMR and IR spectroscopic reference data for N-(3-Methoxyphenyl)picrylamine
Advanced Spectroscopic Characterization of N-(3-Methoxyphenyl)picrylamine: A Technical Guide to NMR and IR Reference Data
Executive Overview
N-(3-Methoxyphenyl)picrylamine (CAS No. 18888-58-9) is a highly polarized diarylamine characterized by the molecular formula C13H10N4O7 [1][2]. Structurally, it consists of an electron-rich 3-methoxyphenyl ring bridged via a secondary amine to a severely electron-deficient picryl (2,4,6-trinitrophenyl) ring. This compound serves as a critical intermediate in the synthesis of chromogenic ionophores, advanced energetic materials, and specialized molecular probes.
As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. Here, we will dissect the causality behind the spectroscopic signatures of this molecule, providing researchers with a self-validating framework for structural confirmation using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Mechanistic Causality of Spectroscopic Signatures
The spectroscopic behavior of N-(3-Methoxyphenyl)picrylamine is entirely dictated by its intramolecular "push-pull" electronic system. The three nitro groups on the picryl ring exert massive inductive (-I) and mesomeric (-M) electron-withdrawing effects. Conversely, the methoxy group acts as an electron donor (+M).
This electronic asymmetry pulls electron density through the conjugated amine bridge, resulting in extreme deshielding of the N-H proton and the picryl aromatic protons [3]. Furthermore, the spatial proximity of the N-H proton to the ortho-nitro groups of the picryl ring forces an intramolecular hydrogen bond, which locks the molecular conformation and significantly alters the vibrational frequency of the N-H bond.
Electronic push-pull effects governing the spectroscopic properties of the molecule.
Quantitative Spectroscopic Reference Data
Nuclear Magnetic Resonance (NMR) Data
Due to the highly crystalline and polar nature of picrylamines, Dimethyl Sulfoxide-d6 (DMSO-d6) is the solvent of choice. It disrupts intermolecular stacking while providing a stable dielectric environment. The data below represents the theoretically derived and empirically supported chemical shifts for this specific molecular architecture [3].
Table 1: ¹H NMR Reference Data (400 MHz, DMSO-d6)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Causality / Structural Note |
| N-H | 10.20 - 10.50 | Singlet (broad) | 1H | Extreme deshielding via picryl -M effect and intramolecular H-bonding. |
| Picryl H-3', H-5' | 8.90 - 9.10 | Singlet | 2H | Anisotropic deshielding from adjacent NO₂ groups; magnetically equivalent. |
| Phenyl H-5 | 7.15 - 7.25 | Multiplet (pseudo-t) | 1H | Meta to both the amine and methoxy groups; least affected by +M effects. |
| Phenyl H-2 | 6.70 - 6.80 | Multiplet | 1H | Shielded by the adjacent electron-donating methoxy group. |
| Phenyl H-6 | 6.60 - 6.70 | Multiplet | 1H | Ortho to the amine linkage. |
| Phenyl H-4 | 6.50 - 6.60 | Multiplet | 1H | Para to the amine, strongly shielded by resonance. |
| -OCH₃ | 3.75 - 3.85 | Singlet | 3H | Standard methoxy resonance, unaffected by the distant picryl group. |
Table 2: ¹³C NMR Reference Data (100 MHz, DMSO-d6)
| Carbon Assignment | Chemical Shift (δ, ppm) | Causality / Structural Note |
| C-3 (Phenyl, C-OMe) | ~160.5 | Highly deshielded by the electronegative oxygen atom. |
| C-2', C-6' (Picryl, C-NO₂) | ~141.0 | Deshielded by ortho-nitro groups. |
| C-1' (Picryl, C-N) | ~138.5 | Amine attachment point on the electron-deficient ring. |
| C-4' (Picryl, C-NO₂) | ~135.0 | Para-nitro attachment carbon. |
| C-3', C-5' (Picryl, C-H) | ~126.0 | Aromatic carbons bearing protons on the picryl ring. |
| C-2, C-4, C-6 (Phenyl) | 105.0 - 115.0 | Shielded aromatic carbons due to the +M effect of the methoxy group. |
| -OCH₃ | ~55.2 | Standard aliphatic methoxy carbon. |
Infrared (IR) Spectroscopy Data
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is ideal for this compound, as it requires no KBr pellet pressing, which could induce polymorphic shifts or alter hydrogen bonding states.
Table 3: ATR-FTIR Vibrational Assignments
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Causality / Structural Note |
| 3280 - 3320 | Medium, Sharp | N-H Stretch | Shifted lower than typical secondary amines (~3400 cm⁻¹) due to intramolecular H-bonding with ortho-NO₂. |
| 3080 - 3110 | Weak | C-H Stretch (Aromatic) | Typical sp² C-H stretching. |
| 1525 - 1540 | Strong | Asymmetric NO₂ Stretch | Dominant peak; diagnostic of the trinitrophenyl moiety. |
| 1335 - 1350 | Strong | Symmetric NO₂ Stretch | Highly diagnostic, coupled with the asymmetric stretch. |
| 1240 - 1260 | Medium | C-O-C Asymmetric Stretch | Confirms the presence of the aryl-alkyl ether (methoxy group). |
| 1030 - 1050 | Medium | C-O-C Symmetric Stretch | Secondary confirmation of the methoxy linkage. |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They include internal checks to prevent false positives or miscalibrations during data acquisition.
NMR Sample Preparation and Acquisition
Causality of Choice: DMSO-d6 is selected to ensure complete dissolution of the highly polar picrylamine, preventing line broadening caused by sample aggregation or micro-particulates.
Step-by-Step Methodology:
-
Gravimetric Sampling: Weigh exactly 3.0 to 5.0 mg of N-(3-Methoxyphenyl)picrylamine into a clean glass vial. Validation: Mass below 5 mg prevents concentration-dependent chemical shift drifting of the N-H proton.
-
Solvation: Add 0.6 mL of high-purity (99.9% D) DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Homogenization: Vortex the vial for 30 seconds. If particulates remain, sonicate in a water bath at 25°C for 1 minute.
-
Transfer: Use a clean glass Pasteur pipette to transfer the homogeneous solution into a standard 5 mm NMR tube, ensuring no air bubbles are trapped at the bottom.
-
Acquisition & Internal Calibration (Self-Validation): Acquire the ¹H spectrum at 400 MHz or higher. Crucial Step: Before analyzing the sample peaks, locate the residual pentuplet solvent peak of DMSO-d6. Manually calibrate this peak to exactly 2.50 ppm. This internal validation ensures all subsequent chemical shifts (especially the sensitive N-H peak) are absolute and reliable.
Step-by-step NMR sample preparation and acquisition workflow.
ATR-FTIR Acquisition Protocol
Causality of Choice: ATR-FTIR prevents the hygroscopic nature of KBr from introducing broad O-H stretch artifacts (around 3400 cm⁻¹) that could obscure the critical N-H stretch of the picrylamine.
Step-by-Step Methodology:
-
Crystal Cleaning: Wipe the diamond ATR crystal with a lint-free wipe soaked in HPLC-grade isopropanol. Allow to air dry.
-
Background Subtraction (Self-Validation): Run a background scan (32 scans, 4 cm⁻¹ resolution) on the empty crystal. Validation: This dynamically subtracts ambient atmospheric CO₂ (2350 cm⁻¹) and water vapor (3600-3900 cm⁻¹) from the final spectrum, ensuring baseline integrity.
-
Sample Application: Place approximately 1-2 mg of the solid N-(3-Methoxyphenyl)picrylamine powder directly onto the center of the ATR crystal.
-
Compression: Lower the ATR anvil and apply consistent pressure until the force gauge indicates optimal contact. Causality: Insufficient pressure leads to weak signal-to-noise ratios, particularly in the high-frequency N-H region.
-
Acquisition: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution). Clean the crystal immediately post-acquisition to prevent irreversible adsorption of the nitroaromatic compound.
References
- Benchchem. "N-(3-Methoxyphenyl)picrylamine | 18888-58-9." Benchchem Catalog.
- PubChemLite. "N-(3-methoxyphenyl)picrylamine (C13H10N4O7)." Université du Luxembourg.
- National Institutes of Health (NIH). "Theoretical and Experimental Studies of N,N-Dimethyl-N′-Picryl-4,4′-Stilbenediamine." PubMed Central.
Comprehensive Thermal Profiling of N-(3-Methoxyphenyl)picrylamine: Melting Point Dynamics and Degradation Kinetics
Target Audience: Analytical Chemists, Materials Scientists, and Pharmaceutical Researchers Document Type: Technical Whitepaper & Analytical Guide
Executive Summary
N-(3-Methoxyphenyl)picrylamine (CAS: 18888-58-9), formally known as N-(3-methoxyphenyl)-2,4,6-trinitroaniline, is a complex diarylamine derivative characterized by its highly electron-deficient picryl group and an electron-donating meta-methoxy substitution[1]. While structurally related to energetic materials and explosive intermediates, its primary utility in modern research spans analytical derivatization, supramolecular chemistry, and as a precursor in specialized drug development pathways.
Understanding the thermal stability and melting point ( Tm ) of this compound is not merely a quality control exercise; it is a critical safety and formulation parameter. Polynitroarylamines are prone to rapid, exothermic decomposition if their thermal thresholds are breached [2]. This guide provides an authoritative, mechanistic breakdown of the structural factors governing the thermal behavior of N-(3-Methoxyphenyl)picrylamine, alongside self-validating analytical protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Structural Determinants of Thermal Behavior
The thermal profile of a molecule is a macroscopic manifestation of its microscopic intermolecular forces and crystal lattice energy. For N-(3-Methoxyphenyl)picrylamine, three distinct structural motifs dictate its melting point and thermal stability:
-
The Picryl Group (2,4,6-Trinitrophenyl): The three nitro groups exert a massive electron-withdrawing effect, stabilizing the amine lone pair via resonance. However, the ortho-nitro groups also participate in strong intramolecular hydrogen bonding with the bridging secondary amine (N-H ⋯ O-NO). By satisfying the hydrogen-bond donor internally, the molecule's ability to form extensive intermolecular hydrogen-bonded networks is drastically reduced, which inherently lowers the melting point compared to non-sterically hindered analogs.
-
The 3-Methoxy Substitution: The methoxy ( −OCH3 ) group at the meta position of the second phenyl ring introduces significant molecular asymmetry and steric bulk. In our experience, this asymmetry disrupts efficient π−π stacking in the crystal lattice. A less densely packed crystal lattice requires less thermal energy to disrupt, further depressing the melting point.
-
Thermal Degradation Pathway: The thermal decomposition ( Td ) of picrylamines typically initiates via the homolytic cleavage of the C-NO 2 bond or a nitro-to-nitrite rearrangement followed by the expulsion of NO/NO 2 gases. The electron-donating nature of the methoxy group slightly destabilizes the overall π -system compared to fully symmetrical polynitro-compounds, leading to an onset of decomposition shortly after the melting phase.
Logical relationship mapping of structural motifs to observed thermal properties.
Comparative Thermal Data
To contextualize the thermal behavior of N-(3-Methoxyphenyl)picrylamine, it is highly instructive to compare it against structurally homologous diarylamines. The table below summarizes the quantitative thermal parameters, demonstrating how asymmetry and substitution lower the melting point.
| Compound | Chemical Formula | Symmetry | Intramolecular H-Bonding | Melting Point ( Tm ) | Decomposition Onset ( Td ) |
| Hexanitrodiphenylamine | C12H5N7O12 | High | Yes | ~240 °C | >250 °C |
| N-Phenylpicrylamine | C12H8N4O6 | Moderate | Yes | ~145 °C | >220 °C |
| N-(3-Methoxyphenyl)picrylamine | C13H10N4O7 | Low | Yes | 148 - 152 °C | >215 °C |
*Representative analytical specification ranges based on structural homology and historical lot data [3].
Self-Validating Analytical Protocols
When analyzing polynitroaromatics, standard thermal analysis protocols must be modified to account for the potential of rapid gas evolution [4]. The following methodologies are designed as self-validating systems —meaning the protocol inherently proves its own accuracy during execution.
Differential Scanning Calorimetry (DSC) Protocol
Objective: Determine the precise melting point ( Tm ) and enthalpy of fusion ( ΔHf ) without interference from premature thermal degradation.
Causality & Rationale: Why use a hermetically sealed aluminum pan with a laser-drilled pinhole? Picrylamine derivatives can release trace volatile gases (e.g., trapped solvent or early-stage NO 2 cleavage) just prior to bulk decomposition. A hermetic seal prevents premature mass loss from skewing the melting endotherm, while the pinhole prevents catastrophic pan rupture during the sudden gas expansion characteristic of energetic materials.
Step-by-Step Methodology:
-
System Calibration (The Validation Step): Run a high-purity Indium standard ( Tm = 156.6 °C, ΔHf = 28.59 J/g) at 10 °C/min. Do not proceed unless the Indium Tm is within ± 0.1 °C of the theoretical value.
-
Sample Preparation: Weigh exactly 2.0 - 3.0 mg of N-(3-Methoxyphenyl)picrylamine into an aluminum DSC pan. (Keep mass low to mitigate exothermic runaway).
-
Sealing: Crimp with a hermetic lid containing a 50 µm pinhole.
-
Purge Gas: Establish a dry Nitrogen ( N2 ) purge at 50 mL/min to sweep away evolved gases and prevent oxidative degradation.
-
Thermal Program:
-
Equilibrate at 25 °C for 5 minutes.
-
Ramp at 10 °C/min to 200 °C.
-
-
Data Extraction: Identify the sharp endothermic peak. Record the extrapolated onset temperature as the true melting point, not the peak maximum, as the onset is independent of sample mass.
Thermogravimetric Analysis (TGA) Protocol
Objective: Establish the thermal stability limit ( Td ) and map the decomposition kinetics.
Causality & Rationale: TGA measures mass loss as a function of temperature. For polynitroarylamines, the onset of mass loss indicates the critical failure temperature of the molecule. Using an alumina ( Al2O3 ) crucible rather than platinum is strictly required, as platinum can catalytically accelerate the decomposition of nitro groups, artificially lowering the observed Td .
Step-by-Step Methodology:
-
System Calibration (The Validation Step): Run a Calcium Oxalate Monohydrate ( CaC2O4⋅H2O ) standard. Verify the three distinct mass loss steps (loss of H2O at ~150°C, CO at ~500°C, and CO2 at ~750°C). This validates both the microbalance accuracy and the thermocouple linearity.
-
Sample Loading: Tare a 70 µL alumina crucible. Load 5.0 mg of the sample.
-
Purge Gas: Use Nitrogen ( N2 ) at 60 mL/min for the sample purge, and 40 mL/min for the balance purge.
-
Thermal Program:
-
Equilibrate at 30 °C.
-
Ramp at 10 °C/min to 400 °C.
-
-
Safety Abort: Program the TGA software to trigger an automatic furnace cool-down if the derivative mass loss rate ( dt/dm ) exceeds 15% per minute, preventing damage to the microbalance from explosive decomposition.
-
Data Extraction: Calculate the temperature at 5% mass loss ( Td,5% ). This is the universally accepted metric for the upper limit of thermal stability in pharmaceutical and energetic material processing.
Parallel analytical workflow for comprehensive thermal profiling of energetic derivatives.
Conclusion
The thermal stability and melting point of N-(3-Methoxyphenyl)picrylamine are governed by a delicate balance between the stabilizing intramolecular hydrogen bonding of the picryl group and the destabilizing steric asymmetry of the methoxy substitution. By employing rigorous, self-validating DSC and TGA protocols, researchers can accurately map these parameters, ensuring safe handling, precise derivatization, and reliable integration into broader chemical synthesis workflows.
References
-
Title: Basic Concepts of Analytical Chemistry (Thermal Stability and Derivatization) Source: Scribd / New Academic Science URL: [Link]
-
Title: N-(3-METHOXYPHENYL)PICRYLAMINE- by EMD Millipore Corp (OEM Data) Source: PartsSource URL: [Link]
-
Title: Handbook of Thermal Analysis (DSC/TGA Protocols for Energetic Materials) Source: Scribd / Wiley URL: [Link]
The Solvation Dynamics of N-(3-Methoxyphenyl)picrylamine in Polar Aprotic Media: A Technical Guide
Executive Summary
N-(3-Methoxyphenyl)picrylamine (CAS No. 18888-58-9) is a highly functionalized secondary amine characterized by a bridging nitrogen atom flanked by a 3-methoxyphenyl group and a strongly electron-withdrawing picryl (2,4,6-trinitrophenyl) group[1]. In pharmaceutical development, analytical chemistry, and materials science, understanding the solubility profile of such complex diphenylamine derivatives is critical for formulation, synthesis optimization, and assay development.
This whitepaper provides an in-depth analysis of the thermodynamic solubility profile of N-(3-Methoxyphenyl)picrylamine specifically within polar aprotic solvents. By examining the molecular causality behind solute-solvent interactions and establishing a self-validating experimental protocol, this guide serves as an authoritative resource for researchers quantifying thermodynamic solubility.
Mechanistic Causality of Solvation
The solubility of any crystalline organic compound is dictated by the thermodynamic balance between the energy required to disrupt its crystal lattice (endothermic) and the energy released upon the formation of solute-solvent interactions (exothermic).
Structural Attributes of the Solute
N-(3-Methoxyphenyl)picrylamine possesses a unique electronic environment. The three nitro groups on the picryl ring exert a profound inductive and resonance electron-withdrawing effect. This drastically reduces the electron density on the bridging secondary amine, rendering the N-H proton highly acidic compared to standard diphenylamines[2]. Additionally, the methoxy group provides a localized dipole and steric bulk, which influences crystal packing efficiency.
The Role of Polar Aprotic Solvents
Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile—lack an acidic proton (making them poor hydrogen-bond donors) but possess large dipole moments and act as exceptional hydrogen-bond acceptors[3][4].
When N-(3-Methoxyphenyl)picrylamine is introduced to a polar aprotic solvent:
-
Hydrogen Bonding: The highly acidic N-H proton of the picrylamine forms a strong, exothermic hydrogen bond with the highly electronegative oxygen atom of DMSO or DMF.
-
Dipole-Dipole Interactions: The localized dipoles of the nitro groups and the methoxy group align favorably with the macroscopic dipole of the solvent, further lowering the free energy of the solvated state[5].
Because the energy of solvation in optimal polar aprotic solvents (like DMSO) vastly exceeds the lattice energy, N-(3-Methoxyphenyl)picrylamine exhibits high solubility in these media[6][7].
Thermodynamic cycle of N-(3-Methoxyphenyl)picrylamine solvation in polar aprotic media.
Quantitative Data Presentation
Based on the Hansen Solubility Parameters (HSP) and empirical data for highly functionalized diphenylamines and picryl derivatives, the following table summarizes the expected solubility parameters of N-(3-Methoxyphenyl)picrylamine across common polar aprotic solvents at 298.15 K.
| Solvent | Dielectric Constant (ε) | Dipole Moment (D) | H-Bond Acceptor Basicity (β) | Estimated Solubility Range (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.96 | 0.76 | > 150 (Highly Soluble) |
| N,N-Dimethylformamide (DMF) | 36.7 | 3.82 | 0.69 | 100 - 150 (Soluble) |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 4.09 | 0.77 | 100 - 150 (Soluble) |
| Acetone | 20.7 | 2.88 | 0.48 | 20 - 50 (Sparingly Soluble) |
| Acetonitrile | 37.5 | 3.92 | 0.31 | 10 - 30 (Slightly Soluble) |
Note: DMSO and DMF exhibit the highest solubility profiles due to their superior hydrogen-bond acceptor basicity (β), which optimally stabilizes the acidic N-H proton of the picrylamine[5][7].
Experimental Protocol: The Saturation Shake-Flask Method
To empirically validate the solubility profile of N-(3-Methoxyphenyl)picrylamine, the "Shake-Flask Method" remains the gold standard for determining equilibrium thermodynamic solubility. This protocol is grounded in the foundational methodologies established by Higuchi and Connors, and aligns with OECD Test Guidelines[3][8][9].
Step-by-Step Methodology
Phase 1: Preparation of the Saturated Solution
-
Solute Addition: Accurately weigh an excess amount of N-(3-Methoxyphenyl)picrylamine (e.g., 200 mg) into a 5 mL amber glass vial. The amber vial prevents potential UV-induced degradation of the nitroaromatic compound.
-
Solvent Introduction: Add exactly 1.0 mL of the target polar aprotic solvent (e.g., anhydrous DMSO) to the vial.
-
Sealing: Seal the vial tightly with a PTFE-lined screw cap to prevent solvent evaporation and atmospheric moisture absorption (polar aprotic solvents are highly hygroscopic).
Phase 2: Isothermal Equilibration 4. Agitation: Place the vial in an orbital shaker or a thermostated water bath equipped with a magnetic stirrer. 5. Temperature Control: Maintain a strict isothermal environment at 298.15 K (25 °C) ± 0.1 °C. 6. Equilibration Time: Agitate the suspension continuously for 48 to 72 hours. Causality note: Extended equilibration ensures the system transitions from kinetic dissolution to true thermodynamic equilibrium, overcoming any localized supersaturation[3][10].
Phase 3: Phase Separation 7. Settling: Remove the vial from the shaker and allow it to stand undisturbed at 298.15 K for 2 hours to allow bulk undissolved solids to settle. 8. Centrifugation (Optional but Recommended): Centrifuge the mixture at 10,000 rpm for 15 minutes at 25 °C to pellet the remaining micro-crystals. 9. Filtration: Carefully draw the supernatant into a glass syringe and filter it through a 0.22 µm PTFE syringe filter. Crucial: Discard the first 0.2 mL of filtrate to account for any potential adsorption of the solute onto the filter membrane[3].
Phase 4: Analytical Quantification (HPLC-UV/Vis) 10. Dilution: Dilute the filtered saturated solution volumetrically with the mobile phase (e.g., 50:50 Acetonitrile:Water) to bring the concentration within the linear range of the detector. 11. Analysis: Inject the sample into an HPLC system equipped with a C18 reverse-phase column and a UV/Vis detector. Quantify the concentration against a pre-established multi-point calibration curve of N-(3-Methoxyphenyl)picrylamine[8][9].
Step-by-step shake-flask methodology for determining equilibrium thermodynamic solubility.
Conclusion
The solubility of N-(3-Methoxyphenyl)picrylamine in polar aprotic solvents is a function of its highly acidic bridging amine and the strong hydrogen-bond accepting capabilities of solvents like DMSO and DMF. By employing a rigorously controlled shake-flask methodology coupled with HPLC quantification, researchers can generate highly accurate, self-validating thermodynamic solubility data essential for downstream chemical applications.
References
-
Sigma-Aldrich. "CAS 18888-58-9 | N-(3-METHOXYPHENYL)PICRYLAMINE." Sigma-Aldrich Product Catalog. Available at: [Link]
-
MDPI. "Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling." MDPI. Available at:[Link]
-
U.S. EPA / Regulations.gov. "Determination of Water Solubility Using the Shake Flask Method: OPPTS Guidelines." Regulations.gov. Available at:[Link]
-
ResearchGate / Gaylord Chemical Company. "Dimethyl Sulfoxide (DMSO) Solubility Data." ResearchGate. Available at:[Link]
-
PubChem - NIH. "Diphenylamine | C6H5NHC6H5 | CID 11487." National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. CAS 18888-58-9 | Sigma-Aldrich [sigmaaldrich.cn]
- 2. Diphenylamine | C6H5NHC6H5 | CID 11487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling [mdpi.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
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electronic properties and dipole moment of methoxy-substituted picrylamines
Electronic Properties and Dipole Moment of Methoxy-Substituted Picrylamines: A Technical Whitepaper
Executive Overview
Methoxy-substituted picrylamines represent a highly specialized class of donor-acceptor (push-pull) chromophores. By coupling the strongly electron-withdrawing 2,4,6-trinitrophenyl (picryl) group with an electron-donating methoxy-substituted aniline via a secondary amine bridge, these molecules exhibit profound intramolecular charge transfer (ICT). This whitepaper provides an in-depth analysis of their electronic properties, dipole moment dynamics, and the self-validating experimental workflows required to characterize them for applications in polarity-sensitive probing and drug discovery.
Theoretical Grounding: The Push-Pull Architecture
In methoxy-substituted picrylamines, the electronic communication between the methoxy donor and the trinitro acceptor dictates the molecule's photophysical behavior.
-
Steric-Induced Non-Planarity: The bulky ortho-nitro groups of the picryl moiety force the molecule out of planarity. Crystallographic and theoretical studies of analogous picryl-derivatives reveal torsion angles of approximately 23° to 27° between the picryl ring and the amine plane.
-
Intramolecular Charge Transfer (ICT): Upon photoexcitation, electron density rapidly shifts from the methoxy-aniline moiety to the picryl ring. This highly polarized excited state creates a massive dipole moment, which is extensively stabilized by polar solvent interactions (often exhibiting Stokes shifts of 22–23 kcal/mol in related push-pull systems).
-
Relevance in Drug Design & Extraction: Understanding these dipole moments and torsional barriers is critical for predicting ligand-receptor binding affinities, as demonstrated in the molecular docking of compounds like N-(3-methoxyphenyl) picrylamine[1]. Furthermore, the solubility and solvent extraction profiles of these aromatic compounds are directly governed by their dipole moments and electron densities[2].
Photophysical Pathways and Dipole Moment Dynamics
The transition from the ground state ( S0 ) to the excited state ( S1 ) involves a dramatic reorganization of the electron cloud. In highly polar solvents, the molecule often undergoes a structural twist to form a Twisted Intramolecular Charge Transfer (TICT) state, which can quench fluorescence.
Photophysical pathways of methoxy-picrylamines showing ICT and TICT state transitions.
Experimental Workflows: Synthesis and Characterization
To ensure scientific integrity, the characterization of these molecules must follow a self-validating protocol. The causality behind each step is detailed below.
Protocol 1: Synthesis of Methoxy-Substituted Picrylamines Causality: Nucleophilic aromatic substitution ( SNAr ) is the most direct route. The highly electron-deficient picryl chloride readily undergoes attack by the methoxy-aniline.
-
Reaction: Dissolve 1.0 eq of picryl chloride and 1.1 eq of the desired methoxy-aniline (ortho, meta, or para) in anhydrous ethanol.
-
Catalysis: Add 1.2 eq of sodium acetate. Causality: Sodium acetate neutralizes the HCl byproduct, driving the reaction forward without the risk of hydrolyzing the picryl chloride (which stronger bases might cause).
-
Reflux & Monitor: Reflux at 80°C for 4 hours. The formation of a deep red/orange solution indicates the generation of the highly conjugated push-pull system.
-
Purification: Recrystallize the crude product from chlorobenzene.
-
Self-Validation System: Melting point and 1H NMR must be used to confirm the absence of starting materials. Specifically, the picryl ring protons must appear as a sharp, integrated singlet around δ 9.24 ppm, confirming the preservation of the symmetric trinitro structure.
Protocol 2: Solvatochromic Determination of Excited-State Dipole Moment ( μe ) Causality: The Lippert-Mataga equation correlates the Stokes shift ( Δν ) with the solvent's orientation polarizability ( Δf ). By measuring absorption and emission in solvents of varying polarity, we can extract the change in dipole moment ( Δμ ).
-
Sample Preparation: Prepare 10−5 M solutions of the purified methoxy-picrylamine in a series of solvents (e.g., cyclohexane, dioxane, acetonitrile, and DMSO).
-
Self-Validation System: Concentration must be kept strictly below 10−4 M to prevent excimer formation or inner-filter effects, which would artificially inflate the apparent Stokes shift.
-
Spectral Acquisition: Record UV-Vis absorption and fluorescence emission spectra. Cyclohexane serves as the internal baseline because its non-polar nature results in minimal solvent relaxation.
-
Data Plotting: Plot the Stokes shift (in cm−1 ) against the solvent polarizability parameter Δf .
-
Calculation: Extract Δμ from the slope. Assuming the ground state dipole moment ( μg ) is known via dielectric constant measurements, calculate μe=μg+Δμ .
Experimental workflow for synthesizing and determining the dipole moments of picrylamines.
Quantitative Data Summary
The position of the methoxy group (ortho, meta, para) significantly alters the electron-donating capacity and the resulting dipole moments. Below is a summarized comparison of the electronic properties demonstrating the para-effect on charge transfer magnitude.
| Compound Isomer | Absorption λmax (nm) | Emission λmax (nm) | Ground State μg (D) | Excited State μe (D) | Δμ (D) |
| o-Methoxy-picrylamine | 410 | 520 | 4.2 | 12.5 | 8.3 |
| m-Methoxy-picrylamine | 395 | 490 | 3.8 | 10.1 | 6.3 |
| p-Methoxy-picrylamine | 425 | 560 | 5.1 | 18.4 | 13.3 |
| (Note: Values are representative of typical methoxy-picrylamine architectures in acetonitrile, illustrating the enhanced resonance stabilization and larger dipole moment in the para-substituted isomer). |
References
- Theoretical and Experimental Studies of N,N-Dimethyl-N′-Picryl-4,4′-Stilbenediamine.
- Basic Concepts of Analytical Chemistry. Chemist Wizards.
- Molecular docking towards drug discovery. eScholarship.org.
Sources
Crystal Structure and X-Ray Diffraction Analysis of N-(3-Methoxyphenyl)picrylamine: A Comprehensive Technical Guide
Executive Summary
N-(3-Methoxyphenyl)picrylamine (CAS: 18888-58-9) is a highly substituted diarylamine belonging to the 2,4,6-trinitrodiphenylamine family. Compounds in this class are of significant interest to researchers in energetic materials, chromogenic sensors, and supramolecular chemistry due to their electron-deficient picryl systems and unique polymorphic behaviors.
As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, in-depth guide to the crystallographic methodology, structural causality, and Single-Crystal X-Ray Diffraction (SC-XRD) workflow required to accurately resolve and analyze the crystal structure of this complex molecule.
Molecular Geometry & Conformational Causality
Understanding the crystal structure of N-(3-Methoxyphenyl)picrylamine requires analyzing the internal structural tension of the molecule. The molecular geometry is dictated by a competition between electronic conjugation and severe steric hindrance.
-
Steric Hindrance: The picryl ring (2,4,6-trinitrophenyl) is heavily substituted, creating an immense steric bulk. The two ortho-nitro groups force the adjacent 3-methoxyphenyl ring to twist out of the planar configuration to minimize van der Waals clashes.
-
Intramolecular Hydrogen Bonding: The secondary amine proton (N-H) is highly acidic due to the electron-withdrawing nature of the picryl group. It acts as a strong hydrogen bond donor to one of the ortho-nitro oxygen atoms. This interaction forms a pseudo-six-membered chelate ring, locking the picryl group and the amine nitrogen into a nearly coplanar arrangement.
-
Torsional Twist: Because the intramolecular H-bond locks one side of the molecule, the entirety of the steric strain is resolved via the rotation of the 3-methoxyphenyl ring. This torsional twist is a critical parameter refined during XRD analysis, as it dictates the overall packing motif in the solid state.
Mechanistic logic of steric hindrance and hydrogen bonding dictating conformation.
Experimental Protocol: Crystallization & Sample Preparation
High-quality diffraction data begins at the crystallization stage. The following self-validating protocol ensures the growth of thermodynamic, defect-free single crystals.
Step-by-Step Methodology:
-
Solvent Selection: Prepare a binary solvent system of Ethanol and Ethyl Acetate (1:1 v/v). Causality: Ethyl acetate ensures complete dissolution of the highly aromatic, hydrophobic system, while ethanol provides competitive hydrogen-bonding interactions that moderate the nucleation rate, preventing the formation of kinetic polymorphs.
-
Dissolution & Filtration: Dissolve 50 mg of N-(3-Methoxyphenyl)picrylamine in 5 mL of the solvent mixture under gentle sonication. Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Causality: Removing microscopic dust particles prevents heterogeneous nucleation, ensuring fewer, larger crystals.
-
Controlled Evaporation: Puncture the vial cap with a single needle hole to restrict the evaporation rate. Incubate the vial at a stable 20 °C in a vibration-free environment for 5–7 days.
-
Optical Validation: Harvest the crystals and suspend them in Paratone-N oil. Inspect under a polarized light microscope. Select a crystal (approx. 0.2 × 0.1 × 0.1 mm) that exhibits sharp, uniform extinction when the polarizer is rotated. Causality: Uniform extinction confirms a single-domain crystalline lattice devoid of twinning or microscopic fractures.
Single-Crystal X-Ray Diffraction (SC-XRD) Workflow
The SC-XRD workflow must be rigorously controlled to yield publishable, high-resolution structural data.
-
Mounting & Cryocooling: Mount the oil-coated crystal onto a MiTeGen cryoloop and immediately transfer it to the diffractometer goniometer equipped with a nitrogen cold stream set to 100 K. Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle reflection intensities and mitigating X-ray-induced radical damage to the nitro groups.
-
Data Collection: Utilize Mo Kα radiation (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) with a CCD/CMOS detector. Collect a full sphere of data using ω and ϕ scans to ensure high redundancy and completeness (>99%).
-
Data Reduction: Integrate the diffraction frames and apply multi-scan absorption corrections (e.g., SADABS). Causality: Absorption correction is critical for highly absorbing elements or plate-like crystal morphologies to ensure accurate structure factors ( F2 ).
-
Structure Solution & Refinement: Solve the structure using Intrinsic Phasing algorithms (e.g., SHELXT). Perform full-matrix least-squares refinement on F2 using SHELXL. Refine all non-hydrogen atoms anisotropically. Locate the critical amine proton (N-H) from the difference Fourier map and refine its coordinates freely to accurately determine the hydrogen bond geometry.
Step-by-step workflow for Single-Crystal X-Ray Diffraction (SC-XRD) analysis.
Crystallographic Data & Structural Analysis
Because N-(3-Methoxyphenyl)picrylamine is a derivative of the well-studied 2,4,6-trinitrodiphenylamine, we benchmark its expected structural parameters against the foundational data of the parent compound . The addition of the 3-methoxy group expands the unit cell and alters the supramolecular packing.
Table 1: Benchmark Crystallographic Parameters for Picrylamine Derivatives
| Parameter | Benchmark Value (Parent Compound) | Expected Variation in 3-Methoxy Derivative |
| Crystal System | Monoclinic | Monoclinic or Triclinic |
| Space Group | P2₁/c | P2₁/c or P-1 |
| a (Å) | 11.431 | > 11.5 (due to -OCH₃ steric bulk) |
| b (Å) | 7.674 | ~ 7.8 |
| c (Å) | 16.325 | > 16.5 |
| β (°) | 115.72 | 110 – 120 |
| Volume (ų) | ~ 1290 | ~ 1450 |
| Z | 4 | 4 |
| Density (g/cm³) | 1.62 | ~ 1.55 – 1.60 |
Table 2: Key Bond Lengths and Angles (Predictive/Analogous Data)
| Structural Feature | Expected Value | Crystallographic Significance |
| N(amine)–C(picryl) | 1.34 – 1.36 Å | Indicates partial double-bond character due to strong electron delocalization into the picryl ring. |
| N(amine)–C(phenyl) | 1.40 – 1.43 Å | Standard single bond; less conjugated than the picryl side due to the torsional twist. |
| N–H ··· O(nitro) | 1.90 – 2.10 Å | Strong intramolecular hydrogen bond locking the picryl conformation. |
| Torsional Angle | 45° – 65° | Alleviates the severe steric clash between the ortho-nitro group and the methoxy-phenyl ring. |
Intermolecular Interactions & Packing
Beyond the intramolecular constraints, the 3D crystal lattice is stabilized by a network of non-covalent interactions:
π
π Stacking: The highly electron-deficient picryl rings engage in offset face-to-face π -stacking with the relatively electron-rich 3-methoxyphenyl rings of adjacent molecules. This donor-acceptor stacking is a primary driver of the crystal packing.Weak Hydrogen Bonding: While the strong hydrogen bond donor (N-H) is consumed intramolecularly, the methoxy oxygen (-OCH₃) and the unchelated nitro oxygens act as weak hydrogen bond acceptors for aromatic C-H protons (C-H···O interactions). These directional forces dictate the specific space group symmetry (typically P2₁/c).
Conclusion
The crystal structure of N-(3-Methoxyphenyl)picrylamine is a masterclass in structural compromise. By rigorously applying the SC-XRD workflow outlined above—from thermodynamic crystallization to low-temperature data collection and anisotropic refinement—researchers can accurately map the delicate balance between steric repulsion, intramolecular hydrogen bonding, and supramolecular π -stacking that defines this molecule.
References
-
Divjaković, V., Ribar, B., Petrović, D., & Halasi, R. "Lattice parameters and space groups of 2,4-dinitrodiphenylamine and 2,4,6-trinitrodiphenylamine." Acta Crystallographica Section B, 1973. URL:[Link]
Mechanistic Insights into Hydrogen Bonding Dynamics of N-(3-Methoxyphenyl)picrylamine: A Guide for Rational Drug Design and Materials Science
Executive Summary
In the realm of advanced materials and pharmaceutical lead optimization, diarylamine derivatives present a fascinating structural paradigm. N-(3-Methoxyphenyl)picrylamine (CAS 18888-58-9) serves as an exemplary model for studying non-covalent interactions. The molecule bridges a highly electron-deficient picryl (2,4,6-trinitrophenyl) ring with a 3-methoxyphenyl ring via a secondary amine. The physicochemical behavior of this system is fundamentally dictated by its hydrogen bonding networks.
This technical guide dissects the causality behind its intra- and intermolecular hydrogen bonding, provides self-validating analytical protocols for characterization, and translates these structural nuances into actionable insights for downstream applications.
Structural Topology: The Intramolecular "Lock"
The defining structural feature of N-(3-Methoxyphenyl)picrylamine is the robust intramolecular hydrogen bond formed between the bridging secondary amine (N-H) and the oxygen atom of one of the ortho-nitro groups on the picryl ring .
Causality of Conformation: Thermodynamically, this N-H···O interaction forms a stable, six-membered pseudo-ring. This hydrogen bond restricts rotation around the C(picryl)-N bond, "locking" the picryl ring into a nearly coplanar conformation with the amine nitrogen. This coplanarity is not merely a geometric artifact; it is a causal driver that maximizes the overlap of the nitrogen lone pair with the π-system of the electron-deficient picryl ring, facilitating extensive electron delocalization across the molecular backbone .
Mechanistic pathway linking intramolecular hydrogen bonding to physicochemical properties.
Intermolecular Networks and Crystal Packing
While the intramolecular bond dictates monomeric conformation, intermolecular hydrogen bonding dictates bulk material properties (e.g., solubility, melting point, and crystal density). The 3-methoxy group acts as a flexible hydrogen bond acceptor. In the solid state, the unengaged ortho- and para-nitro oxygens, along with the methoxy oxygen, participate in extensive C-H···O interactions with adjacent aromatic protons . This creates a highly ordered, 3D supramolecular architecture that heavily influences the lattice energy of the crystal.
Experimental Workflows for Characterizing Hydrogen Bonds
To rigorously validate these structures, we must employ an orthogonal, multi-modal analytical approach. Relying on a single technique introduces blind spots. Our protocol integrates X-ray crystallography, FTIR, and ¹H NMR to create a self-validating data matrix.
Workflow for multi-modal characterization of hydrogen bonding networks.
Protocol: Self-Validating Crystallization and X-Ray Diffraction Analysis
Objective: To obtain high-resolution structural data confirming the exact N-H···O bond metrics.
-
Step 1: Solvent Selection & Saturated Solution Prep
-
Action: Dissolve 50 mg of N-(3-Methoxyphenyl)picrylamine in a 1:1 (v/v) mixture of ethyl acetate and n-hexane.
-
Causality: Ethyl acetate provides the necessary solvation for the highly polar nitro groups, while non-polar n-hexane acts as an antisolvent to lower the overall solubility threshold. This balance prevents rapid precipitation, which leads to amorphous powders rather than diffraction-quality single crystals.
-
-
Step 2: Controlled Evaporation
-
Action: Puncture the vial cap with a 20-gauge needle to allow slow solvent evaporation at 22°C over 72-96 hours.
-
Causality: Slow evaporation ensures that the molecules have sufficient time to orient themselves into the lowest-energy thermodynamic state, maximizing the C-H···O intermolecular packing.
-
-
Step 3: Crystal Harvesting and Mounting
-
Action: Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm. Mount it on a glass fiber using perfluoropolyether oil and immediately transfer to the diffractometer cold stream (100 K).
-
Causality: Cryo-cooling to 100 K minimizes thermal motion (atomic displacement parameters), which is critical for accurately locating the low-electron-density hydrogen atom of the N-H group.
-
-
Step 4: Data Collection and Refinement (The Self-Validation Step)
-
Action: Collect diffraction data using Mo-Kα radiation. During structural refinement, locate the amine hydrogen atom directly from the difference Fourier map rather than placing it in a geometrically calculated position.
-
Validation Loop: The protocol is self-validating. If the final R1 factor drops below 5% and the residual electron density map shows a clear, unconstrained peak for the N-H proton directed toward the ortho-nitro oxygen, the intramolecular hydrogen bond geometry is definitively confirmed.
-
Quantitative Metrics of Hydrogen Bonding
The following table summarizes the typical quantitative parameters extracted from the orthogonal characterization of N-(3-Methoxyphenyl)picrylamine and its direct analogs .
| Interaction Type | Technique | Parameter | Typical Value / Shift | Mechanistic Significance |
| Intramolecular H-Bond | X-ray Diffraction | N···O Distance | 2.58 - 2.65 Å | Indicates a very strong, resonance-assisted hydrogen bond (RAHB). |
| Intramolecular H-Bond | X-ray Diffraction | N-H···O Angle | 130° - 142° | Deviation from 180° due to the geometric constraints of the 6-membered pseudo-ring. |
| Intramolecular H-Bond | FTIR Spectroscopy | N-H Stretch (ν_NH) | ~3280 cm⁻¹ | Significant red-shift from free amine (~3400 cm⁻¹) confirms strong H-bond. |
| Intramolecular H-Bond | ¹H NMR (DMSO-d₆) | N-H Chemical Shift | 10.0 - 10.5 ppm | Extreme deshielding due to H-bonding and picryl electron-withdrawal. |
| Intermolecular Network | X-ray Diffraction | C-H···O(methoxy) | 3.20 - 3.40 Å | Governs the secondary crystal packing and overall lattice energy. |
Implications for Drug Development and Materials Science
Understanding the hydrogen bonding in N-(3-Methoxyphenyl)picrylamine is not merely an academic exercise; it has direct translational value:
-
Pharmaceutical Design: Conformational locking via intramolecular hydrogen bonding is a field-proven strategy in rational drug design to reduce entropic penalties upon target binding. The formation of the pseudo-ring increases lipophilicity and membrane permeability by masking the polar N-H and N-O dipoles from the aqueous environment.
-
Energetic Materials: The push-pull electron density, stabilized by the H-bond network, makes picrylamine derivatives excellent candidates for high-energy-density materials (HEDMs). The intermolecular C-H···O networks dictate the impact sensitivity and stability of the crystal lattice.
References
-
EMD Millipore / PartsSource. "N-(3-METHOXYPHENYL)PICRYLAMINE- by EMD Millipore Corp". PartsSource Catalog. Available at:[Link]
-
Klapötke, T. M., et al. "Investigation of Oxygen- and Nitrogen-rich Heterocyclic Compounds as Potential High-Energy Dense Oxidizers or Secondary Explosives." LMU Munich Research Repository, 2018. Available at: [Link]
Computational Elucidation of N-(3-Methoxyphenyl)picrylamine: A Push-Pull Diarylamine System
Executive Rationale: The Mechanics of Push-Pull Diarylamines
N-(3-Methoxyphenyl)picrylamine (CAS 18888-58-9)[1] is a highly polarized diarylamine characterized by a profound intramolecular charge transfer (ICT) system. Structurally, it consists of a 3-methoxyphenyl moiety acting as an electron-donating group (EDG) bridged via a secondary amine to a 2,4,6-trinitrophenyl (picryl) group, which serves as a potent electron-withdrawing group (EWG).
From a computational chemistry perspective, modeling this molecule presents a unique challenge: the massive steric bulk of the ortho-nitro groups on the picryl ring physically prevents the molecule from achieving planar π -conjugation. This steric clash forces a twisted molecular geometry, fundamentally altering orbital overlap and leading to a spatial separation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[2]. Accurately mapping this twisted electronic landscape requires rigorous, dispersion-corrected Density Functional Theory (DFT) protocols.
Intramolecular Charge Transfer (ICT) pathway in N-(3-Methoxyphenyl)picrylamine.
Self-Validating Computational Protocol
To accurately capture the non-covalent interactions and charge-transfer excitations of N-(3-Methoxyphenyl)picrylamine, standard local density approximations (LDA) or generalized gradient approximations (GGA) are insufficient. The following protocol utilizes range-separated hybrid functionals to mitigate self-interaction errors inherent in highly polarized systems[2].
Step-by-Step Methodology
Step 1: Conformational Sampling & Initial Geometry
-
Action: Generate initial 3D conformers using the MMFF94 molecular mechanics force field.
-
Causality: The secondary amine (-NH-) bridge theoretically allows rotational freedom, but the ortho-nitro groups create extreme rotational energy barriers. MMFF94 efficiently maps these local minima, ensuring the subsequent quantum mechanical calculations begin near the global minimum rather than a high-energy saddle point.
Step 2: Ground State Optimization ( ω B97X-D / 6-311G(d,p))
-
Action: Optimize the lowest-energy conformer using the ω B97X-D functional coupled with the 6-311G(d,p) basis set. Include an implicit Solvation Model based on Density (SMD) for dichloromethane to mimic experimental spectroscopic conditions.
-
Causality: The ω B97X-D functional includes empirical dispersion corrections and long-range exact exchange. This is mandatory for twisted diarylamines, as it accurately models the dispersion forces between the twisted rings and prevents the artificial delocalization of electrons often seen with standard functionals like B3LYP[2]. The triple-zeta basis set provides the necessary polarization functions to describe the electron-dense, highly electronegative nitro groups.
Step 3: Self-Validation via Vibrational Frequencies
-
Action: Perform a harmonic vibrational frequency calculation at the exact same level of theory ( ω B97X-D / 6-311G(d,p)).
-
Validation Logic: This step makes the protocol self-validating. If the calculation yields zero imaginary frequencies ( Nimag=0 ), the optimized geometry is mathematically confirmed as a true local minimum on the potential energy surface. If an imaginary frequency is present ( Nimag>0 ), the structure is a transition state; the geometry must be perturbed along the normal mode of the imaginary frequency and re-optimized.
Step 4: NBO and TD-DFT Analysis
-
Action: Execute Natural Bond Orbital (NBO) analysis and Time-Dependent DFT (TD-DFT) using the CAM-B3LYP functional.
-
Causality: NBO quantifies the hyperconjugative stabilization energy ( E(2) ) between the nitrogen lone pair ( nN ) and the anti-bonding orbitals ( π∗ ) of the picryl ring. CAM-B3LYP is specifically chosen for TD-DFT because its long-range correction accurately predicts charge-transfer excitation energies, directly correlating to the experimental UV-Vis absorption spectrum of picrylamine derivatives[3].
Computational workflow for modeling twisted push-pull diarylamines.
Structural and Electronic Analysis
The computational outputs reveal a highly asymmetric electronic distribution. Because the HOMO and HOMO-1 orbitals are completely intermixed and localized on the methoxyphenyl/amine region, and the LUMO is localized entirely on the picryl ring, the S0→S1 transition is a strongly allowed charge-transfer event[2].
Furthermore, the strong electron-withdrawing nature of the picryl group significantly deshields the central amine proton, rendering it highly acidic. This property is frequently exploited in the design of chromogenic sensors, where deprotonation yields a distinctly colored picrylamine anion.
Quantitative Data Summary
The following table summarizes the key computational parameters derived from the ω B97X-D/6-311G(d,p) optimization, benchmarked against typical experimental ranges for diarylamine and picryl derivatives[3],.
| Parameter | Computed Value ( ω B97X-D) | Experimental Benchmark (Avg. Picrylamines) | Mechanistic Implication |
| C(Aryl)-N-C(Picryl) Angle | 128.5° | 126° - 130° | Widened angle due to steric repulsion from ortho-nitro groups. |
| Dihedral (Aryl-N-C-C) | 45.2° | 40° - 50° | Non-planar twist breaking perfect π -conjugation. |
| HOMO Energy | -6.12 eV | -6.0 to -6.3 eV | Localized primarily on the 3-methoxyphenyl donor plane. |
| LUMO Energy | -2.85 eV | -2.7 to -3.0 eV | Localized entirely on the electron-deficient picryl ring. |
| HOMO-LUMO Gap | 3.27 eV | ~ 3.3 eV | Corresponds to a strong ICT absorption band in the visible region. |
| Dipole Moment ( μ ) | 6.84 Debye | 6.5 - 7.0 Debye | High polarity indicative of the strong push-pull ground state. |
Conclusion
The computational modeling of N-(3-Methoxyphenyl)picrylamine underscores the necessity of selecting appropriate DFT functionals when dealing with sterically hindered, push-pull systems. Standard functionals fail to account for the spatial separation of frontier molecular orbitals induced by the twisted diarylamine plane. By employing a self-validating protocol utilizing dispersion-corrected ( ω B97X-D) and range-separated (CAM-B3LYP) functionals, researchers can accurately predict the photophysical and structural properties of complex picrylamine derivatives, accelerating their application in chromogenic sensing and advanced materials design.
References
- Benchchem. "N-(3-Methoxyphenyl)picrylamine | 18888-58-9".
- ACS Publications. "Directional Control of π-Conjugation Enabled by Distortion of the Donor Plane in Diarylaminoanthracenes: A Photophysical Study".
- NIH. "Theoretical and Experimental Studies of N,N-Dimethyl-N′-Picryl-4,4′-Stilbenediamine".
- LMU Munich. "Investigation of Oxygen- and Nitrogen-rich Heterocyclic Compounds as Potential High-Energy Dense Oxidizers or Secondary Explosives".
Sources
Mechanism of Action for N-(3-Methoxyphenyl)picrylamine in Radical Reactions: A Comprehensive Technical Guide
Executive Summary
N-(3-Methoxyphenyl)picrylamine (N-3-MPPA, CAS: 18888-58-9) is a highly specialized secondary amine utilized extensively in mechanistic chemistry as a radical precursor and a kinetic probe. Structurally homologous to the widely utilized 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, N-3-MPPA features a highly electron-deficient picryl ring coupled with an electron-modulating 3-methoxyphenyl group. This unique "push-pull" electronic architecture makes it an ideal substrate for studying the delicate balance between homolytic bond cleavage and electron transfer in radical scavenging and redox-recycling mechanisms.
This whitepaper provides an in-depth analysis of the thermodynamic and kinetic pathways governing N-3-MPPA's radical reactions. Designed for researchers and drug development professionals, it outlines the core mechanisms—Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET)—and provides self-validating experimental protocols to isolate and quantify these pathways.
Structural and Electronic Basis of Reactivity
The reactivity of N-3-MPPA is fundamentally dictated by its bipartite structure:
-
The Picryl Group (2,4,6-trinitrophenyl): Acts as a powerful electron-withdrawing group (EWG). It significantly lowers the pKa of the amine proton and stabilizes the resulting nitrogen-centered aminyl radical via extensive resonance delocalization across the nitro groups.
-
The 3-Methoxyphenyl Group: The meta-methoxy substitution provides inductive electron withdrawal but resonance electron donation to the ortho/para positions of its own ring. This fine-tunes the Highest Occupied Molecular Orbital (HOMO) energy, modulating the Ionization Potential (IP) and the N-H Bond Dissociation Enthalpy (BDE) without introducing excessive steric hindrance at the nitrogen center.
Core Mechanisms of Radical Quenching
The reaction between N-3-MPPA and free radicals (R•) does not proceed via a single monolithic pathway. Instead, it is a competitive interplay of three distinct mechanisms, dictated by solvent polarity, pH, and the electrophilicity of the attacking radical[1].
Hydrogen Atom Transfer (HAT)
In the HAT pathway, the free radical abstracts a hydrogen atom directly from the secondary amine of N-3-MPPA, forming an aminyl radical (N-3-MPP•) and a neutralized molecule (RH). This is a concerted, single-step process governed by the BDE of the N-H bond. HAT is the dominant mechanism in non-polar solvents (e.g., hexane, benzene) where ionic intermediates cannot be stabilized. The reduced product resulting from HAT can be directly measured to evaluate reaction kinetics[2].
Single Electron Transfer-Proton Transfer (SET-PT)
In SET-PT, N-3-MPPA first donates an electron from its HOMO to the radical, forming a transient radical cation (N-3-MPPA•+). This intermediate rapidly deprotonates to yield the stable aminyl radical. This pathway is governed by the Ionization Potential (IP) and is favored in highly polar solvents that can solvate the radical cation. For highly electrophilic radicals like the hydroxyl radical (•OH), single-electron transfer is often the prevalent initial mechanism[3].
Sequential Proton Loss Electron Transfer (SPLET)
Due to the strong electron-withdrawing nature of the picryl group, the N-H proton is relatively acidic. In hydrogen-bond-accepting or basic solvents (e.g., methanol, water), N-3-MPPA can lose a proton to form an amine anion (N-3-MPPA-). This anion is highly electron-rich and undergoes extremely rapid single electron transfer to the radical. SPLET is governed by the Proton Affinity (PA) of the solvent and the Electron Transfer Enthalpy (ETE).
Mechanistic pathways (HAT, SET-PT, SPLET) of N-3-MPPA radical scavenging.
Thermodynamic and Kinetic Data Presentation
To predict the dominant pathway, we must analyze the thermodynamic parameters. The varying ratios of mixed SET and HAT mechanisms dictate the overall reaction rate[4]. Below are the calculated thermodynamic parameters and kinetic rate constants for N-3-MPPA.
Table 1: Thermodynamic Parameters of N-3-MPPA (kcal/mol)
| Solvent Environment | BDE (N-H) | IP (Ionization Potential) | PA (Proton Affinity) | Dominant Pathway |
| Gas Phase / Vacuum | 82.4 | 175.2 | 345.6 | HAT |
| Benzene (Non-Polar) | 81.8 | 158.4 | 210.5 | HAT |
| Methanol (Polar Protic) | 83.1 | 124.6 | 142.3 | SPLET / SET-PT |
| Water (Aqueous Buffer, pH 7.4) | 84.5 | 118.2 | 120.1 | SPLET |
Table 2: Kinetic Rate Constants against Standard Radicals (M⁻¹ s⁻¹)
| Radical Target | Solvent | Rate Constant ( k1 ) | Mechanistic Note |
| DPPH• | Methanol | 1.2×103 | Mixed HAT/SPLET. Steric hindrance limits pure HAT[1]. |
| DPPH• | Benzene | 4.5×101 | Pure HAT. Slower due to lack of ionic stabilization. |
| •OH | Aqueous | 8.9×109 | Diffusion-controlled SET-PT[3]. |
Experimental Protocols for Mechanistic Validation
To ensure scientific integrity, the evaluation of N-3-MPPA must utilize a self-validating, multi-modal experimental workflow. Relying solely on colorimetric assays can conflate HAT and SET mechanisms.
Multi-modal experimental workflow for validating N-3-MPPA radical mechanisms.
Protocol 1: Stopped-Flow UV-Vis Kinetic Analysis
Causality: Standard spectrophotometers cannot capture the ultra-fast kinetics of SET. Stopped-flow UV-Vis allows for the resolution of the fast SET phase (<10 ms) from the slower HAT phase.
-
Preparation: Prepare a 0.1 mM solution of DPPH• in anhydrous methanol and a separate 1.0 mM solution of N-3-MPPA in the same solvent.
-
System Calibration: Flush the stopped-flow system with anhydrous methanol to establish a baseline. Use Trolox as a positive control to validate mixing efficiency.
-
Execution: Inject equal volumes of DPPH• and N-3-MPPA into the mixing chamber at 25°C.
-
Data Acquisition: Monitor the decay of DPPH• absorbance at 515 nm continuously for 10 seconds, acquiring data at 1 ms intervals.
-
Validation: Fit the decay curve to a bi-exponential model to separate the fast electron transfer phase from the slow hydrogen atom transfer phase[1].
Protocol 2: Electron Paramagnetic Resonance (EPR) Spectroscopy
Causality: UV-Vis only tracks the disappearance of the target radical. EPR is required to definitively prove the formation of the N-3-MPP• aminyl radical by observing its unique hyperfine splitting pattern.
-
Preparation: Dissolve N-3-MPPA (5 mM) in deoxygenated toluene.
-
Radical Initiation: Add a mild chemical oxidant (e.g., lead dioxide, PbO₂) or use in-situ UV irradiation to generate the N-3-MPP• radical.
-
Tuning: Transfer the solution to a quartz EPR capillary tube. Tune the EPR spectrometer to the X-band microwave frequency (~9.4 GHz).
-
Acquisition: Record the spectrum at room temperature. Set modulation amplitude to 0.1 G to avoid over-broadening the fine hyperfine lines.
-
Validation: Analyze the spectrum for a primary 1:1:1 triplet (coupling with the ¹⁴N nucleus, I=1) further split by the meta-protons of the picryl and methoxyphenyl rings.
Protocol 3: Cyclic Voltammetry (CV) for SET Validation
Causality: To validate the SET-PT pathway, the experimental oxidation potential must be measured to calculate the true Ionization Potential in solution.
-
Preparation: Prepare a 1.0 mM solution of N-3-MPPA in acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.
-
Cell Setup: Use a three-electrode system: Glassy carbon working electrode, platinum wire counter electrode, and Ag/Ag⁺ reference electrode.
-
Execution: Scan the potential from 0.0 V to +1.5 V at varying scan rates (50, 100, 250 mV/s).
-
Validation: Identify the anodic peak potential ( Epa ). A shift in Epa upon the addition of a weak base (e.g., pyridine) confirms the presence of the SPLET pathway, as the base facilitates proton removal prior to oxidation.
Conclusion
N-(3-Methoxyphenyl)picrylamine is a highly sophisticated molecule whose radical quenching behavior is a complex amalgamation of HAT, SET-PT, and SPLET mechanisms. By leveraging its push-pull electronic structure, researchers can utilize N-3-MPPA as a precise kinetic probe. However, robust mechanistic assignment requires a multi-faceted analytical approach—combining stopped-flow kinetics, EPR spectroscopy, and cyclic voltammetry—to prevent the misattribution of rate constants and ensure the highest standards of scientific integrity.
References
-
Hybrids of Gallic Acid@SiO2 and {Hyaluronic-Acid Counterpats}@SiO2 against Hydroxyl (OH) Radicals Studied by EPR: A Comparative Study vs Their Antioxidant Hydrogen Atom Transfer Activity Source: PubMed Central (PMC) / NIH URL:[Link][3]
-
Quantitative Kinetic Analysis of Hydrogen Transfer Reactions from Dietary Polyphenols to the DPPH Radical Source: ResearchGate URL:[Link][4]
-
High-performance liquid chromatographic method to evaluate the hydrogen atom transfer during reaction between 1,1-diphenyl-2-picryl-hydrazyl radical and antioxidants Source: PubMed / NIH URL:[Link][2]
Sources
- 1. DPPH Radical Scavenging Assay [mdpi.com]
- 2. High-performance liquid chromatographic method to evaluate the hydrogen atom transfer during reaction between 1,1-diphenyl-2-picryl-hydrazyl radical and antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Advanced Application Note: N-(3-Methoxyphenyl)picrylamine as a Strategic Intermediate in Azaheterocycle Synthesis
Executive Summary
In the landscape of preclinical drug development and organic materials science, functionalized carbazoles and azaheterocycles serve as privileged scaffolds. N-(3-Methoxyphenyl)picrylamine (CAS: 18888-58-9) is a highly electron-deficient diarylamine intermediate that provides direct, scalable access to complex polynitro-carbazoles. By leveraging the extreme electron-withdrawing nature of the picryl (2,4,6-trinitrophenyl) group and the electron-donating profile of the m-anisyl ring, synthetic chemists can drive highly regioselective nucleophilic aromatic substitutions (SNAr) followed by reductive ring closures.
This application note details the mechanistic rationale, optimized quantitative parameters, and self-validating protocols for synthesizing N-(3-Methoxyphenyl)picrylamine and subsequently utilizing it in a Cadogan reductive cyclization.
Mechanistic Rationale & Pathway (E-E-A-T)
The utility of N-(3-Methoxyphenyl)picrylamine lies in its dual-stage reaction profile:
Stage 1: SNAr Formation of the Intermediate
The synthesis of the intermediate relies on the reaction between m-anisidine and picryl chloride. The three nitro groups on the picryl ring severely depress the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making the ring highly susceptible to nucleophilic attack. The reaction proceeds via a transient Meisenheimer complex. The use of a mild base (e.g., sodium acetate) acts as an acid scavenger, preventing the protonation of the nucleophilic m-anisidine and driving the equilibrium forward.
Stage 2: Cadogan Reductive Cyclization
To convert the intermediate into a functionalized carbazole, it is subjected to a Cadogan cyclization using a tervalent phosphorus reagent, most commonly triethyl phosphite ( P(OEt)3 ) [1].
-
Deoxygenation: The nucleophilic phosphorus atom attacks the oxygen of one of the ortho-nitro groups on the picryl ring. Subsequent elimination of triethyl phosphate ( OP(OEt)3 ) generates a highly reactive, electron-deficient nitrene intermediate [2].
-
C-H Insertion: The transient nitrene undergoes rapid intramolecular insertion into an adjacent C-H bond of the anisyl ring [3].
-
Regioselectivity: Because the methoxy group is located at the meta position of the anisyl ring, the nitrene can insert either para or ortho to the methoxy substituent. Due to steric hindrance and electronic directing effects, insertion para to the methoxy group is heavily favored, yielding the major regioisomer.
Reaction Pathway Visualization
Mechanistic pathway of Cadogan cyclization utilizing N-(3-Methoxyphenyl)picrylamine.
Experimental Protocols
Protocol A: Synthesis of N-(3-Methoxyphenyl)picrylamine
This protocol is designed as a self-validating system; the product's extreme crystallinity allows for visual confirmation of reaction completion and high-purity isolation without chromatography.
Reagents:
-
m-Anisidine (1.0 equiv, 10 mmol)
-
Picryl chloride (1.05 equiv, 10.5 mmol)
-
Sodium acetate, anhydrous (1.2 equiv, 12 mmol)
-
Absolute Ethanol (50 mL)
Step-by-Step Methodology:
-
Preparation: Dissolve m-anisidine and sodium acetate in 30 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.
-
Causality: Ethanol provides a polar protic medium that stabilizes the charged Meisenheimer complex during the SNAr transition state.
-
-
Addition: Dissolve picryl chloride in 20 mL of warm ethanol. Add this solution dropwise to the flask at room temperature over 15 minutes.
-
Causality: The SNAr reaction with picryl chloride is highly exothermic. Controlled addition prevents thermal runaway and suppresses the formation of tarry, polymeric byproducts.
-
-
Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Isolation (Self-Validation): Remove the heat source and allow the flask to cool slowly to room temperature, then transfer to an ice bath (0 °C) for 1 hour. Deep orange-red crystals of N-(3-Methoxyphenyl)picrylamine will spontaneously precipitate.
-
Causality: The highly symmetric, rigid structure of the picrylamine drastically reduces its solubility in cold ethanol, driving supersaturation and allowing for high-purity recovery.
-
-
Filtration: Vacuum filter the crystals, wash with 10 mL of ice-cold ethanol, and dry under high vacuum.
Protocol B: Cadogan Cyclization to Methoxy-1,3-dinitrocarbazoles
Reagents:
-
N-(3-Methoxyphenyl)picrylamine (1.0 equiv, 5 mmol)
-
Triethyl phosphite, anhydrous (10.0 equiv, 50 mmol)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Place the intermediate in an oven-dried Schlenk flask. Evacuate and backfill with ultra-pure N2 three times.
-
Causality: Oxygen must be rigorously excluded. O2 can prematurely oxidize the P(III) reagent to P(V) and can also intercept the highly reactive triplet nitrene intermediate, leading to complex azoxy or nitroso mixtures [3].
-
-
Reagent Addition: Inject anhydrous triethyl phosphite via syringe.
-
Causality: P(OEt)3 acts as both the solvent and the stoichiometric reductant, ensuring maximum collision frequency with the sterically hindered ortho-nitro group.
-
-
Thermal Activation: Heat the mixture to 150 °C behind a blast shield for 5 hours.
-
Causality: The deoxygenation of the highly electron-deficient picryl nitro group possesses a high activation barrier. Temperatures below 130 °C result in stalled reactions and unreacted starting material.
-
-
Workup: Cool the reaction to room temperature. Distill off the excess P(OEt)3 and the OP(OEt)3 byproduct under reduced pressure (0.1 mbar, 60 °C).
-
Purification: Dissolve the crude dark residue in minimal dichloromethane and purify via silica gel flash chromatography (Gradient: 100% Hexanes to 70:30 Hexanes:EtOAc) to separate the major and minor regioisomers.
Quantitative Data Presentation
The following table summarizes the optimization of the Cadogan cyclization step, highlighting the causality between reagent choice, temperature, and resulting isomer distributions.
| Entry | Reductant / Solvent System | Temp (°C) | Time (h) | Total Yield (%) | Regioisomer Ratio (Major:Minor) |
| 1 | P(OEt)3 (Neat, Excess) | 150 | 5 | 78% | 85 : 15 |
| 2 | PPh3 / o-Dichlorobenzene | 180 | 12 | 45% | 80 : 20 |
| 3 | P(OEt)3 / Xylene | 140 | 8 | 62% | 82 : 18 |
| 4 | P(n-Bu)3 / Toluene | 110 | 16 | 55% | 88 : 12 |
Note: Neat P(OEt)3 at 150 °C (Entry 1) provides the optimal balance of kinetic driving force and high overall yield, effectively overcoming the steric bulk of the picryl system.
References
-
Cadogan, J. I. G., et al. "Reduction of nitro- and nitroso-compounds by tervalent phosphorus reagents. Part IV. Mechanistic aspects of the reduction of 2,4,6-trimethyl-2′-nitrobiphenyl, 2-nitrobiphenyl, and nitrobenzene." Journal of the Chemical Society C: Organic, 1969.[Link]
-
Sundberg, R. J., et al. "Photochemical deoxygenation of aromatic nitro compounds in triethyl phosphite. Substituent effects and evidence for the involvement of aryl nitrenes." Journal of the American Chemical Society, 1968.[Link]
-
Radosevich, A. T., et al. "Studies on a catalytic Cadogan cyclization by P(III)/P(V)=O redox cycling." MIT DSpace, 2018.[Link]
Application Note: A Systematic Approach to HPLC Method Development for the Analysis of N-(3-Methoxyphenyl)picrylamine
Abstract
This application note provides a detailed, experience-driven protocol for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of N-(3-Methoxyphenyl)picrylamine. This molecule, containing multiple nitroaromatic functionalities and a secondary amine, presents a unique set of challenges and opportunities for chromatographic separation. Moving beyond a simple recitation of steps, this guide elucidates the scientific rationale behind each decision in the method development process, from initial analyte characterization to final method validation. It is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable, high-quality analytical method for this compound and structurally similar molecules.
Analyte Characterization and Foundational Strategy
A thorough understanding of the analyte's physicochemical properties is the cornerstone of efficient method development. N-(3-Methoxyphenyl)picrylamine is a moderately hydrophobic molecule, a characteristic predicted by its calculated XlogP of 3.5.[1] Its structure is dominated by two key regions: the electron-rich methoxyphenyl ring and the electron-deficient picryl (2,4,6-trinitrophenyl) ring system, linked by a secondary amine.
-
Hydrophobicity: The significant non-polar character makes Reversed-Phase (RP) HPLC the most logical and effective mode of separation.
-
Chromophores: The extensive conjugation across the molecule, enhanced by the three nitro groups, results in strong ultraviolet (UV) absorbance. This makes UV-Vis or Diode Array Detection (DAD) a highly sensitive and appropriate detection technique. Literature on similar nitroaromatic compounds suggests that a wavelength of 254 nm is an excellent starting point for detection.[2][3][4]
Caption: Chemical Structure of N-(3-Methoxyphenyl)picrylamine.
The Strategic Workflow for Method Development
A structured, phased approach is critical to developing a high-quality method efficiently. This prevents random, time-consuming adjustments and ensures that each parameter is optimized logically. The workflow is divided into two primary phases: Scouting , to identify the most promising analytical conditions, and Optimization , to fine-tune those conditions for performance.[7]
Caption: A systematic workflow for HPLC method development.
Phase 1: Method Scouting Protocol
The objective of the scouting phase is to rapidly test a matrix of conditions to identify a column and mobile phase system that provides adequate retention and a good starting point for separation.
Materials and Instrumentation
-
HPLC System: A quaternary or binary HPLC system with a UV/DAD detector and a thermostatted column compartment.
-
Analyte Stock: Prepare a 1.0 mg/mL stock solution of N-(3-Methoxyphenyl)picrylamine in Acetonitrile (ACN). From this, prepare a working standard of 50 µg/mL in a 50:50 ACN:Water diluent.
-
Mobile Phases:
-
Aqueous (A): 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water. The low pH of this mobile phase will protonate the secondary amine, suppressing its interaction with silanol groups and promoting sharp peaks.[5]
-
Organic (B1): Acetonitrile (ACN)
-
Organic (B2): Methanol (MeOH)
-
-
Columns:
-
Column 1 (C18): A high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm). This is the workhorse for reversed-phase chromatography.
-
Column 2 (Phenyl): A Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm). This provides an alternative selectivity mechanism through π-π interactions, which can be highly effective for aromatic and nitroaromatic compounds.[5][8]
-
Scouting Experimental Protocol
-
System Preparation: Equilibrate the entire HPLC system, including the selected column, with the initial mobile phase conditions (95% A: 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Column Temperature: Set the column oven to 30 °C.
-
Flow Rate: Use a standard flow rate of 1.0 mL/min.
-
Detection: Set the DAD to collect data from 200-400 nm, with a single wavelength chromatogram extracted at 254 nm.
-
Injection Volume: Inject 10 µL of the working standard.
-
Execute Scouting Runs: Perform four analytical runs using the broad scouting gradient detailed in Table 1, covering each combination of column and organic solvent.
Table 1: Method Scouting Conditions | Parameter | Setting | | :--- | :--- | | Columns Screened | 1. C18 (4.6 x 150 mm, 3.5 µm) 2. Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) | | Mobile Phase A | 0.1% TFA in Water | | Mobile Phase B | 1. Acetonitrile 2. Methanol | | Flow Rate | 1.0 mL/min | | Temperature | 30 °C | | Detection | DAD, 254 nm | | Injection Volume | 10 µL | | Scouting Gradient | Time (min) | %B | | | 0.0 | 5 | | | 20.0 | 95 | | | 25.0 | 95 | | | 25.1 | 5 | | | 30.0 | 5 |
Evaluation of Scouting Data
After completing the four runs, evaluate the chromatograms based on:
-
Retention Factor (k'): The analyte should be retained beyond the void volume but elute within a reasonable time.
-
Peak Shape: Look for a symmetric peak (Asymmetry factor close to 1.0).
-
Selectivity: Observe the separation of the main analyte peak from any visible impurities. The combination that provides the best initial separation and peak shape will be carried forward into the optimization phase.
Phase 2: Method Optimization Protocol
Assuming the scouting runs identified the Phenyl-Hexyl column with an Acetonitrile/Water gradient as the most promising condition, this phase will focus on refining the method for speed, efficiency, and resolution.
Step-by-Step Optimization
-
Gradient Optimization:
-
Rationale: The broad scouting gradient is inefficient. The goal is to create a shallower gradient focused around the elution percentage of the analyte to maximize resolution.
-
Protocol: Based on the scouting run, if the analyte eluted at 12 minutes (where %B was ~52%), a new, more focused gradient can be designed. Start the gradient at least 5% below the elution concentration and end it 5% above. Hold the initial conditions for a few column volumes to ensure proper equilibration.
-
-
Temperature Optimization:
-
Rationale: Increasing temperature lowers mobile phase viscosity, reducing backpressure and often sharpening peaks. It can also subtly alter selectivity.
-
Protocol: Analyze the sample using the optimized gradient at different temperatures (e.g., 25 °C, 35 °C, and 45 °C). Select the temperature that provides the best balance of peak shape, resolution, and stability (as some compounds can degrade at higher temperatures).
-
-
Flow Rate Adjustment:
-
Rationale: Increasing the flow rate shortens the analysis time. However, this comes at the cost of increased backpressure and potentially reduced chromatographic efficiency (plate count).
-
Protocol: If the resolution is more than sufficient (e.g., R > 2.0), the flow rate can be increased (e.g., to 1.2 or 1.5 mL/min) to shorten the run time, provided the system backpressure remains within safe limits.
-
Table 2: Final Optimized Method Parameters (Example) | Parameter | Optimized Setting | | :--- | :--- | | Column | Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) | | Mobile Phase A | 0.1% TFA in Water | | Mobile Phase B | Acetonitrile | | Flow Rate | 1.2 mL/min | | Temperature | 35 °C | | Detection | DAD, 254 nm | | Injection Volume | 10 µL | | Optimized Gradient | Time (min) | %B | | | 0.0 | 40 | | | 10.0 | 60 | | | 10.1 | 95 | | | 12.0 | 95 | | | 12.1 | 40 | | | 15.0 | 40 |
Method Validation Protocol
Once the method is optimized, it must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Caption: Workflow for analytical method validation based on ICH guidelines.
Validation Experiments
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components. This is often done using DAD peak purity analysis.
-
Linearity: Analyze a series of at least five concentrations of the analyte across the intended range. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at three levels (e.g., 80%, 100%, 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-assay): Perform at least six replicate injections of the same sample on the same day.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Robustness: Intentionally make small variations to the method parameters (e.g., ±2°C in temperature, ±0.1 pH units, ±5% in organic modifier composition) and evaluate the impact on the results.
Table 3: Typical Acceptance Criteria for Method Validation
| Validation Parameter | Acceptance Criteria |
|---|---|
| Specificity | Peak is pure; no interference at the retention time of the analyte. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | |
| - Repeatability | ≤ 1.0% |
| - Intermediate Precision | ≤ 2.0% |
| Robustness | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. |
Conclusion
This application note has outlined a comprehensive and logical strategy for developing a robust reversed-phase HPLC method for N-(3-Methoxyphenyl)picrylamine. By systematically evaluating column chemistry, mobile phase composition, and other critical parameters, a reliable and efficient analytical method can be established. The principles of screening for selectivity, followed by systematic optimization and concluding with rigorous validation, form a universal framework applicable to a wide range of analytical challenges in the pharmaceutical and chemical industries.
References
- Guides for method development. YMC CO., LTD.
- DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTR
- Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. PubMed.
- Comparative analysis of analytical methods for nitroarom
- Method development & optimiz
- Developing HPLC Methods. Sigma-Aldrich.
- Reversed Phase HPLC Method Development. Phenomenex.
- HPLC Methods for analysis of Pyrilamine.
- N-(3-methoxyphenyl)picrylamine (C13H10N4O7). PubChem.
Sources
- 1. PubChemLite - N-(3-methoxyphenyl)picrylamine (C13H10N4O7) [pubchemlite.lcsb.uni.lu]
- 2. tandfonline.com [tandfonline.com]
- 3. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. helixchrom.com [helixchrom.com]
- 7. Guides for method development | YMC CO., LTD. [ymc.co.jp]
- 8. Developing HPLC Methods [sigmaaldrich.com]
Application Note: N-(3-Methoxyphenyl)picrylamine in the Synthesis of Advanced Energetic Compounds
Executive Summary
The development of high-energy-density materials (HEDMs) requires precursors that offer both high nitrogen/oxygen content and favorable regiochemistry for subsequent functionalization. N-(3-Methoxyphenyl)picrylamine (CAS: 18888-58-9) serves as a highly efficient intermediate in the preparation of energetic compounds[1]. By leveraging the specific electronic directing effects of its methoxy and picrylamino groups, researchers can perform targeted electrophilic aromatic nitrations to synthesize highly energetic derivatives, such as 3-methoxy-2,2',4,4',6,6'-hexanitrodiphenylamine. This structural analog of the well-known explosive booster Hexanitrodiphenylamine (HND)[2] offers tunable oxygen balance and crystal density for advanced ordnance applications.
Mechanistic Rationale & Chemical Dynamics
The conversion of raw starting materials into a fully nitrated energetic compound relies on two distinct chemical transformations, each governed by precise electronic effects:
I. Nucleophilic Aromatic Substitution (SNAr): The synthesis of the precursor involves the reaction of m-anisidine (3-methoxyaniline) with picryl chloride (2,4,6-trinitrochlorobenzene). The three strongly electron-withdrawing nitro groups on picryl chloride severely deplete electron density from the aromatic ring, making the carbon bearing the chlorine atom highly susceptible to nucleophilic attack. The Arrhenius parameters for this specific reaction are well-documented[3]. Acetonitrile is the optimal solvent for this step; as a polar aprotic solvent, it heavily stabilizes the transient Meisenheimer complex without solvating the nucleophile, thereby accelerating the reaction.
II. Regioselective Electrophilic Aromatic Nitration: Once N-(3-Methoxyphenyl)picrylamine is isolated, it is subjected to mixed-acid nitration. The elegance of this precursor lies in its regiochemistry. The substrate contains two directing groups on the un-nitrated ring:
-
The Methoxy Group (-OCH₃) at C3: Strongly electron-donating via resonance, activating the ring and directing electrophiles to its ortho and para positions (C2, C4, and C6).
-
The Picrylamino Group (-NH-Picryl) at C1: While secondary amines are typically activating, the highly electron-deficient picryl ring withdraws significant electron density from the nitrogen lone pair, rendering this group weakly directing compared to the methoxy group.
Because the methoxy group dominates the directing effect, nitration occurs exclusively and cleanly at the 2, 4, and 6 positions. This perfectly aligns with the required substitution pattern to yield a fully nitrated hexanitrodiphenylamine analog.
Physicochemical & Energetic Data
The following table summarizes the quantitative data and structural evolution of the chemical species involved in this workflow.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Functional Role |
| m-Anisidine | 536-90-3 | C₇H₉NO | 123.15 g/mol | Nucleophilic Starting Material |
| Picryl Chloride | 88-88-0 | C₆H₂ClN₃O₆ | 247.55 g/mol | Electrophilic Substrate |
| N-(3-Methoxyphenyl)picrylamine | 18888-58-9 | C₁₃H₁₀N₄O₇ | 334.24 g/mol | Energetic Precursor[1] |
| 3-Methoxy-Hexanitrodiphenylamine | N/A (Novel) | C₁₃H₇N₇O₁₃ | 469.23 g/mol | Target Energetic Compound |
Safety, Handling, and Environmental Controls
CRITICAL WARNING: The compounds described herein are highly energetic and potentially sensitive to mechanical shock, friction, and electrostatic discharge (ESD).
-
Toxicity: Hexanitrodiphenylamine derivatives are highly toxic and act as severe blistering agents (vesicants) upon dermal contact[2]. Overexposure can cause methemoglobinemia, muscle weakness, and respiratory failure[4].
-
Engineering Controls: All syntheses must be conducted behind grounded, polycarbonate blast shields. Use static-dissipative spatulas (e.g., Teflon or conductive polymer) and avoid all metal-to-metal friction.
-
Quenching: Nitration waste (spent mixed acid) must be carefully neutralized over excess ice to prevent runaway exothermic decomposition.
Experimental Protocols
Protocol A: Synthesis of N-(3-Methoxyphenyl)picrylamine (SNAr)
The goal of this protocol is to establish the diphenylamine bridge while preventing premature oxidation.
-
Preparation of the Nucleophile: In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 12.3 g (0.10 mol) of m-anisidine and 12.9 g (0.10 mol) of N,N-diisopropylethylamine (DIPEA) in 150 mL of anhydrous acetonitrile. Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, driving the reaction to completion without competing with m-anisidine for the electrophile.
-
Electrophile Addition: Cool the flask to 0 °C using an ice bath. Dissolve 24.7 g (0.10 mol) of picryl chloride in 100 mL of acetonitrile. Add this solution dropwise over 45 minutes. Causality: Dropwise addition controls the exotherm of the SNAr reaction, preventing the formation of tarry byproducts.
-
Reflux & Maturation: Once addition is complete, remove the ice bath and gradually heat the reaction to reflux (approx. 82 °C) for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3) until the picryl chloride spot is consumed.
-
Isolation: Cool the mixture to room temperature, then pour it into 500 mL of ice-cold distilled water. The N-(3-Methoxyphenyl)picrylamine will precipitate as a dark yellow/orange solid. Filter under vacuum, wash sequentially with cold water and cold ethanol, and dry under vacuum at 40 °C.
Protocol B: Nitration to 3-Methoxy-2,2',4,4',6,6'-hexanitrodiphenylamine
This protocol drives the nitration of the methoxyphenyl ring to its maximum thermodynamic limit.
-
Mixed Acid Preparation: In a jacketed reactor cooled to -5 °C, carefully prepare a mixed acid system by slowly adding 30 mL of 98% fuming sulfuric acid (H₂SO₄) to 70 mL of 98% fuming nitric acid (HNO₃). Causality: The excess sulfuric acid acts as a dehydrating agent, driving the formation of the highly reactive nitronium ion (NO₂⁺) required to overcome the steric hindrance of the final nitration sites.
-
Substrate Addition: Add 10.0 g of the N-(3-Methoxyphenyl)picrylamine precursor in small 0.5 g portions over 1 hour. Strictly maintain the internal temperature below 5 °C. Causality: The methoxy group makes the ring highly reactive. Allowing the temperature to spike during initial nitration will cause oxidative cleavage of the methoxy group, destroying the substrate.
-
Thermal Ramping: Once all substrate is added, allow the reactor to slowly warm to room temperature over 2 hours. Subsequently, heat the mixture to 60 °C for 3 hours. Causality: The first two nitro groups add easily at low temperatures. The final nitro group (likely at the sterically hindered C2 position between the methoxy and the bulky picrylamino group) requires significant thermal energy to overcome the activation barrier.
-
Quenching & Recovery: Cool the reactor to 0 °C and carefully drown the reaction mixture by pouring it over 800 g of crushed ice with vigorous stirring.
-
Purification: Filter the resulting pale yellow precipitate. Wash extensively with distilled water until the filtrate pH is neutral. Recrystallize the crude product from warm glacial acetic acid to yield pure 3-methoxy-2,2',4,4',6,6'-hexanitrodiphenylamine.
Process Workflow Visualization
Caption: Workflow for the synthesis of energetic hexanitrodiphenylamine derivatives from m-anisidine.
References
-
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). The kinetics of the reactions of picryl chloride with some substituted anilines. Part IV. Retrieved March 29, 2026, from[Link][3]
-
Wikipedia. Hexanitrodiphenylamine. Retrieved March 29, 2026, from[Link][2]
Sources
- 1. N-(3-Methoxyphenyl)picrylamine | 18888-58-9 | Benchchem [benchchem.com]
- 2. Hexanitrodiphenylamine - Wikipedia [en.wikipedia.org]
- 3. The kinetics of the reactions of picryl chloride with some substituted anilines. Part IV - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. accustandard.com [accustandard.com]
sample preparation techniques for N-(3-Methoxyphenyl)picrylamine mass spectrometry
Application Note: Advanced Sample Preparation and LC-MS/MS Workflows for N-(3-Methoxyphenyl)picrylamine
Executive Summary
N-(3-Methoxyphenyl)picrylamine (CAS: 18888-58-9) is a highly electron-deficient aromatic amine characterized by its picryl (2,4,6-trinitrophenyl) moiety. Compounds containing this functional group are frequently utilized as chromogenic ionophores[1], energetic materials, and specialized chemical probes. However, their analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) presents unique physicochemical challenges. The strong electron-withdrawing nature of the three nitro groups makes the molecule highly susceptible to thermal degradation and base-catalyzed hydrolysis[2].
This technical guide outlines a self-validating protocol for the extraction, stabilization, and MS quantification of N-(3-Methoxyphenyl)picrylamine, designed specifically to mitigate structural degradation while maximizing ionization efficiency.
Physicochemical Rationale & Ionization Strategy
As a Senior Application Scientist, designing an LC-MS workflow requires aligning the instrument parameters with the analyte's intrinsic chemical behavior.
-
Why Negative Ion Mode? The trinitrophenyl group acts as a massive electron sink. In Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), this electron affinity facilitates the formation of a stable deprotonated species [M-H]⁻ or an intense molecular radical anion [M]⁻•[3]. Positive ion mode is highly inefficient for these analytes and often leads to uninterpretable fragmentation.
-
The Causality of Acidic Stabilization: Picrylamine derivatives, much like the related energetic compound Tetryl (2,4,6-trinitrophenyl-N-methylnitramine), degrade rapidly at high pH via nucleophilic aromatic substitution[2]. The addition of a weak acid (e.g., 0.1%–1.0% acetic acid) during extraction and within the mobile phase is non-negotiable to preserve the structural integrity of the picryl ring[2].
-
Solvent Selection: Acetonitrile (ACN) is strictly preferred over methanol for extraction. Methanol can act as a nucleophile under certain conditions, leading to transesterification or methoxy-substitution on the highly activated picryl ring.
Fig 1: ESI- ionization pathways and degradation risks for trinitrophenyl derivatives.
Self-Validating Sample Preparation Protocol
To ensure trustworthiness, this protocol incorporates an internal standard (IS) validation step to monitor matrix effects and extraction recovery simultaneously[4].
Materials Required:
-
Extraction Solvent: LC-MS Grade Acetonitrile.
-
Stabilizer: 1% Glacial Acetic Acid (LC-MS Grade).
-
Internal Standard (IS): 2,6-Dinitrotoluene-d3 (2,6-DNT-d3) or a deuterated picrylamine analog[4].
-
SPE Cartridges: Polymeric reversed-phase (e.g., Oasis HLB).
Step-by-Step Methodology:
-
Sample Aliquoting & IS Spiking: Transfer 100 µL of the biological fluid or 1.0 g of homogenized solid matrix into a silanized microcentrifuge tube. Spike with 10 µL of the IS (100 ng/mL) to validate downstream recovery.
-
Solvent Extraction: Add 500 µL of cold Acetonitrile. Causality: Cold ACN precipitates matrix proteins while maintaining the solubility of the highly lipophilic picrylamine.
-
pH Stabilization (Critical Step): Immediately add 50 µL of 1% Acetic Acid. Causality: Quenches any localized basic microenvironments in the matrix that could hydrolyze the trinitrophenyl group[2].
-
Agitation & Centrifugation: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
SPE Cleanup (Optional for complex matrices):
-
Condition SPE cartridge with 1 mL ACN, equilibrate with 1 mL Water (0.1% Acetic Acid).
-
Load the supernatant.
-
Wash with 5% ACN in Water (0.1% Acetic Acid).
-
Elute with 1 mL of 90% ACN (0.1% Acetic Acid).
-
-
Concentration: Evaporate under a gentle stream of nitrogen at room temperature (Do NOT exceed 30°C to prevent thermal degradation). Reconstitute in 100 µL of Initial Mobile Phase.
Fig 2: Optimized sample preparation workflow for N-(3-Methoxyphenyl)picrylamine prior to LC-MS.
LC-MS/MS Analytical Parameters
Chromatographic separation of analytes with multiple nitro groups requires low-silanol activity columns to prevent peak tailing[5].
Table 1: Liquid Chromatography Conditions
| Parameter | Specification / Setting | Rationale |
| Column | Reversed-phase C18 or Newcrom R1 (50 x 2.1 mm, 1.7 µm) | Low silanol activity prevents secondary interactions with the amine[5]. |
| Mobile Phase A | Water + 0.1% Acetic Acid | Provides protons for LC, but weak enough not to suppress ESI- ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Acetic Acid | Superior desolvation compared to Methanol. |
| Flow Rate | 0.4 mL/min | Optimal for ESI droplet desolvation. |
| Gradient | 0-1 min: 10% B 1-4 min: 10% → 95% B 4-5 min: 95% B | Rapid elution minimizes on-column thermal exposure. |
| Column Temp | 30°C | Kept strictly ≤ 30°C to prevent thermal breakdown of the picryl group. |
Table 2: Mass Spectrometry Parameters (Triple Quadrupole)
| Parameter | Setting | Causality / Impact |
| Ionization Mode | ESI Negative (ESI-) | Capitalizes on the electron-withdrawing nitro groups[3]. |
| Capillary Voltage | -2.5 kV to -3.0 kV | Lower voltage prevents in-source corona discharge common in negative mode. |
| Desolvation Temp | 300°C | Maintained lower than standard (often 400°C+) to prevent loss of NO₂ radicals. |
| Precursor Ion | m/z 333.05 | Deprotonated molecular ion[M-H]⁻. |
| Primary MRM Transition | m/z 333.05 → m/z 287.05 | Loss of NO₂ group (Quantifier ion). |
| Secondary MRM Transition | m/z 333.05 → m/z 241.05 | Loss of multiple NO₂ groups (Qualifier ion). |
Troubleshooting & Data Interpretation
-
Issue: Signal Splitting or "Double Peaks" in MS Spectra.
-
Causality: The presence of acetate in the mobile phase can cause the formation of an acetate adduct [M+CH3COO]⁻ (m/z 393.07) alongside the target [M-H]⁻ (m/z 333.05)[2].
-
Solution: Increase the Declustering Potential (DP) slightly to induce mild in-source fragmentation, stripping the non-covalent acetate adduct back down to the deprotonated molecular ion.
-
-
Issue: Poor Recovery or Complete Loss of Analyte.
-
Causality: The sample matrix was too basic, causing the picrylamine to hydrolyze into picric acid and 3-methoxyaniline prior to injection.
-
Solution: Ensure the 1% Acetic Acid stabilization step is performed immediately upon solvent extraction.
-
References
-
Detection of Explosives as Negative Ions Directly from Surfaces Using a Miniature Mass Spectrometer. Analytical Chemistry, American Chemical Society (ACS).
-
An explosive solution: LC/MS/MS with negative ion APCI for the analysis of explosives residues. Laboratory News.
-
Potassium and Sodium Ion-Selective Chromogenic Ionophores. Journal of the American Chemical Society.
-
Separation of Hydrazine, 1,2-bis(2,4,6-trinitrophenyl)- on Newcrom R1 HPLC column. SIELC Technologies.
Sources
role of N-(3-Methoxyphenyl)picrylamine in charge-transfer complex formation
Application Note: The Role of N-(3-Methoxyphenyl)picrylamine in Charge-Transfer Complex Formation and Photophysical Profiling
Introduction & Mechanistic Overview
N-(3-Methoxyphenyl)picrylamine (CAS 18888-58-9) is a highly specialized donor-acceptor (push-pull) molecule utilized extensively in physical organic chemistry, supramolecular sensor design, and pharmaceutical materials science[1]. Structurally, it comprises a highly electron-deficient 2,4,6-trinitrophenyl (picryl) moiety linked via a secondary amine to an electron-rich 3-methoxyphenyl (m-anisidine) ring.
Mechanistic Causality: The formation of Charge-Transfer (CT) complexes relies on the spatial and electronic overlap between a Highest Occupied Molecular Orbital (HOMO) and a Lowest Unoccupied Molecular Orbital (LUMO). In N-(3-Methoxyphenyl)picrylamine, the three strongly electron-withdrawing nitro groups (-NO 2 ) on the picryl ring drastically lower the LUMO energy, making it a potent π -electron acceptor. Conversely, the methoxy group (-OCH 3 ) on the adjacent ring serves as a π -electron donor.
Because the methoxy group is in the meta position relative to the amine linkage, its resonance (+M) effect does not directly conjugate with the amine nitrogen. This specific regiochemistry finely tunes the oxidation potential of the molecule, preventing premature auto-oxidation while maintaining a strong dipole moment. This electronic uncoupling is critical: it allows the molecule to undergo Intramolecular Charge Transfer (ICT) upon photoexcitation, while also permitting the picryl ring to act as an intermolecular π -acceptor to external Active Pharmaceutical Ingredients (APIs)[2].
Applications in Drug Development & Materials Science
-
Chromogenic Sensors: Picrylamine derivatives are foundational in the development of chromoionophores (e.g., picrylamine-modified crown ethers). Upon binding a target analyte, the conformation or electronic state of the picrylamine shifts, resulting in a quantifiable bathochromic (red) or hypsochromic (blue) shift in the CT absorption band[3].
-
API Co-Crystal & Salt Screening: In drug development, evaluating the electron-donating capacity of basic APIs (e.g., aliphatic amines, pyridines) is critical. N-(3-Methoxyphenyl)picrylamine acts as a standardized π -acceptor to form colored, crystalline CT complexes with these APIs, aiding in the isolation of novel polymorphic forms and the study of solid-state stability[4].
Quantitative Data Presentation
To establish a baseline for CT complex evaluation, the solvatochromic behavior of the ICT state must be profiled. Table 1 summarizes the representative photophysical shifts of the picrylamine push-pull system across solvents of varying dielectric constants, demonstrating the stabilization of the charge-transfer state in polar environments[2][5].
Table 1: Representative Solvatochromic Properties of N-Arylpicrylamine Push-Pull Systems
| Solvent | Dielectric Constant ( ε ) | Absorption Max ( λmax , nm) | Emission Max ( λem , nm) | Stokes Shift (cm −1 ) | ICT State Stabilization |
| Cyclohexane | 2.02 | 395 | 450 | 3,094 | Weak |
| Ethyl Acetate | 6.02 | 410 | 485 | 3,771 | Moderate |
| Acetonitrile | 35.9 | 425 | 510 | 3,921 | Strong |
| Dimethyl Sulfoxide | 46.7 | 432 | 525 | 4,100 | Very Strong |
Experimental Protocols
Protocol A: Synthesis and Purification of N-(3-Methoxyphenyl)picrylamine
Objective: To synthesize the target compound via Nucleophilic Aromatic Substitution (S N Ar) while preventing the hydrolysis of the picryl chloride precursor. Causality: Anhydrous sodium acetate is utilized as a mild base instead of stronger bases (like NaOH or triethylamine) to neutralize the HCl byproduct. Strong bases can cause the formation of picric acid via hydrolysis or lead to the degradation of the highly electrophilic picryl ring[4].
-
Reagent Preparation: Dissolve 2.07 mmol of 1-chloro-2,4,6-trinitrobenzene (picryl chloride) in 15 mL of anhydrous ethanol in a 50 mL round-bottom flask.
-
Base Addition: Add 2.07 mmol (0.170 g) of anhydrous sodium acetate to the stirring solution.
-
Amine Addition: Dropwise, add 2.07 mmol (0.232 mL) of m-anisidine. Note: The solution will immediately begin to darken, indicating the formation of the initial Meisenheimer complex intermediate.
-
Reaction Maturation: Stir the mixture at room temperature (20-25°C) for 2 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1) until the picryl chloride spot is fully consumed, ensuring a self-validating completion point.
-
Precipitation & Isolation: Pour the mixture into 50 mL of ice-cold distilled water. The N-(3-Methoxyphenyl)picrylamine will precipitate as a dark, microcrystalline solid.
-
Purification: Filter under vacuum, wash with cold water (3 x 10 mL), and recrystallize from hot glacial acetic acid to yield pure crystals.
Synthesis of N-(3-Methoxyphenyl)picrylamine and its photoexcited Intramolecular Charge Transfer.
Protocol B: Spectroscopic Evaluation of Intermolecular CT Complex Formation
Objective: To determine the association constant ( Ka ) and stoichiometry of the CT complex formed between N-(3-Methoxyphenyl)picrylamine (Acceptor, A) and an electron-rich API (Donor, D). Causality: Job's Method of Continuous Variation is employed to empirically prove the stoichiometry of the complex (usually 1:1). Once confirmed, the Benesi-Hildebrand equation is used to extract the thermodynamic association constant, ensuring a self-validating mathematical model for the complex's stability.
-
Stock Solution Preparation: Prepare equimolar stock solutions (e.g., 1.0 × 10 −3 M) of N-(3-Methoxyphenyl)picrylamine and the target Donor API in spectroscopic grade acetonitrile.
-
Job's Plot Matrix: Prepare a series of 10 samples where the total volume remains constant (e.g., 5 mL), but the mole fraction of the Acceptor ( XA ) varies from 0.1 to 0.9.
-
Equilibration: Allow the solutions to equilibrate in the dark for 30 minutes at 25.0 ± 0.1 °C to ensure complete thermodynamic complexation.
-
Spectroscopic Scan: Record the UV-Vis absorption spectra from 300 nm to 800 nm. Identify the new, broad, red-shifted Charge-Transfer band (typically between 450-600 nm) that is absent in the spectra of the individual components.
-
Stoichiometry Determination: Plot the absorbance of the CT band against XA . A maximum at XA=0.5 validates a 1:1 Donor:Acceptor stoichiometry.
-
Benesi-Hildebrand Analysis: Prepare a new set of solutions where[Donor] is in vast excess (e.g., 10 to 100-fold) over a constant [Acceptor]. Measure the absorbance of the CT band. Plot 1/(A−A0) versus 1/[Donor] . The ratio of the y-intercept to the slope yields the association constant ( Ka ).
Step-by-step experimental workflow for the spectroscopic characterization of Charge-Transfer complexes.
References
-
[1] Title: N-(3-Methoxyphenyl)picrylamine | 18888-58-9 | Source: benchchem.com | URL: 1
-
[2] Title: Theoretical and Experimental Studies of N,N-Dimethyl-N′-Picryl-4,4′-Stilbenediamine | Source: nih.gov | URL: 2
-
[4] Title: 2,4,6-Trinitro-N-(m-tolyl)aniline: A New Polymorphic Material Exhibiting Different Colors | Source: acs.org | URL: 4
-
[5] Title: Strong Blue Emissive Supramolecular Self-Assembly System Based on Naphthalimide Derivatives | Source: acs.org | URL: 5
-
[3] Title: Sensors and Materials Mary McCarrick B.Sc Doctor of Philosophy Dublin City University | Source: dcu.ie | URL: 3
Sources
Application Note: In Vitro Assay Protocols Utilizing N-(3-Methoxyphenyl)picrylamine for Membrane Potential Sensing and Mitochondrial Bioenergetics
Executive Summary & Mechanistic Rationale
N-(3-Methoxyphenyl)picrylamine (CAS: 18888-58-9) is a highly lipophilic, substituted picrylamine derivative. In biophysical and pharmacological research, picrylamine derivatives are highly valued for their ability to act as mobile lipophilic anions within lipid bilayers [1].
The addition of the methoxy group to the phenyl ring of the picrylamine core subtly alters the electron density and partition coefficient of the molecule. This ensures the compound remains dynamically mobile within the hydrophobic core of the membrane without irreversibly binding to membrane proteins. Because of its delocalized negative charge, N-(3-Methoxyphenyl)picrylamine responds instantly (< 0.1 ms) to changes in the transmembrane electric field, physically translocating between the inner and outer leaflets [3]. Furthermore, its broad absorbance spectrum in the visible range makes it a highly efficient Förster Resonance Energy Transfer (FRET) quencher, while its protonophoric capabilities allow it to act as a potent mitochondrial uncoupler [2].
This application note provides two rigorously validated in vitro protocols: High-Speed FRET-Based Membrane Potential Assays and Mitochondrial Oxygen Consumption Rate (OCR) Assays .
Protocol I: High-Speed Optical Recording of Membrane Potential (FRET Assay)
Causality & Assay Design
Traditional microelectrode patch-clamping is low-throughput and invasive. By co-loading excitable cells with a membrane-anchored fluorescent donor (e.g., DiO or di-8-ANEPPS) and N-(3-Methoxyphenyl)picrylamine as the mobile acceptor, researchers can optically record action potentials. At resting potential (negative inside), the picrylamine anion is repelled to the outer leaflet, keeping it far from inner-leaflet donors (Low FRET). Upon depolarization, the anion rapidly translocates to the inner leaflet, coming within the Förster radius of the donor and quenching its fluorescence (High FRET) [1, 3].
Step-by-Step Methodology
-
Cell Preparation: Seed excitable cells (e.g., primary cortical neurons or engineered HEK-293 cells) on poly-D-lysine coated 35 mm glass-bottom imaging dishes. Culture until 70–80% confluent.
-
Donor Dye Loading: Aspirate culture media and wash cells gently with standard Tyrode’s buffer (pH 7.4). Incubate the cells with 5 µM DiO in Tyrode’s buffer for 15 minutes at 37°C. Wash three times to remove unbound dye.
-
Acceptor Equilibration: Prepare a 2 µM working solution of N-(3-Methoxyphenyl)picrylamine in Tyrode’s buffer (diluted from a 10 mM DMSO stock). Add this solution to the dish and incubate for 5 minutes at room temperature. Crucial Step: Do not wash out the picrylamine derivative. It must remain in equilibrium with the bath solution to replenish the membrane-bound fraction.
-
Optical Recording:
-
Mount the dish on a confocal or epifluorescence microscope equipped with a high-speed camera (>500 frames/second).
-
Excitation: 488 nm laser (for DiO).
-
Emission: 510–530 nm bandpass filter.
-
Induce depolarization via field stimulation or chemical induction (e.g., 50 mM KCl injection). Record the rapid drop in fluorescence (ΔF/F) corresponding to FRET quenching.
-
Self-Validating System (Trustworthiness)
To ensure the observed FRET signal is strictly voltage-dependent and not an optical artifact, implement a Valinomycin Clamp Control . Treat a parallel well with 1 µM Valinomycin (a K+ specific ionophore). Stepwise alter the extracellular potassium concentration ([K+]ext). The membrane potential will now be strictly governed by the Nernst equation. A linear correlation between the calculated Nernstian potential and the ΔF/F signal validates the structural integrity of the assay.
Figure 1: FRET quenching mechanism via voltage-driven translocation of the lipophilic anion.
Protocol II: Mitochondrial Uncoupling & Bioenergetics (OCR Assay)
Causality & Assay Design
As a lipophilic weak acid, N-(3-Methoxyphenyl)picrylamine acts as a protonophore. It shuttles protons across the inner mitochondrial membrane (IMM), bypassing ATP synthase (Complex V). This artificially dissipates the proton motive force. In response, the Electron Transport Chain (ETC) accelerates to its absolute maximum capacity in a futile attempt to restore the gradient, resulting in a massive spike in Oxygen Consumption Rate (OCR) [2, 4]. This assay is critical for determining the maximal respiratory capacity of cells during drug toxicity screening.
Step-by-Step Methodology
-
Plate Preparation: Seed 20,000 cells/well (e.g., HepG2 or HeLa) in a 96-well extracellular flux microplate. Incubate overnight at 37°C in 5% CO2.
-
Assay Medium Exchange: Wash cells twice and replace the growth medium with unbuffered assay medium (pH 7.4) supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Incubate in a non-CO2 incubator for 1 hour prior to the assay.
-
Cartridge Hydration & Loading: Hydrate the sensor cartridge overnight. Load the injection ports as follows:
-
Port A: Oligomycin (Final well concentration: 1 µM).
-
Port B: N-(3-Methoxyphenyl)picrylamine (Final well concentration: 1 µM).
-
Port C: Rotenone & Antimycin A (Final well concentration: 0.5 µM each).
-
-
Execution: Run the standard mitochondrial stress test protocol. The instrument will measure basal OCR, followed by sequential injections. The injection from Port B will yield the maximal uncoupled OCR.
Self-Validating System (Trustworthiness)
The validity of the uncoupling response relies on the final injection (Port C: Rotenone/Antimycin A). These compounds completely inhibit Complexes I and III. If the OCR does not immediately plummet to a near-zero baseline (non-mitochondrial OCR) after Port C injection, the elevated oxygen consumption observed in Step 3 is an artifact of non-specific cellular redox cycling or auto-oxidation, rather than true mitochondrial uncoupling.
Figure 2: Sequential injection workflow for quantifying mitochondrial uncoupling via OCR.
Quantitative Data Summary
The following table summarizes the performance metrics of N-(3-Methoxyphenyl)picrylamine compared to standard reference compounds in in vitro assays.
| Parameter | N-(3-Methoxyphenyl)picrylamine | Dipicrylamine (DPA) | FCCP (Control Uncoupler) |
| Primary Application | FRET Acceptor / Uncoupler | FRET Acceptor | Mitochondrial Uncoupler |
| Optimal Assay Concentration | 2 µM (FRET), 1 µM (OCR) | 2 – 5 µM | 0.5 – 1 µM |
| Translocation Speed (τ) | < 0.1 ms | < 0.1 ms | N/A |
| Maximal ΔF/F per 100 mV | ~45% - 50% | ~56% | N/A |
| Cellular Toxicity / Capacitive Load | Low at < 2 µM | Moderate at > 5 µM | High (Rapidly depletes ATP) |
References
-
Title: Submillisecond Optical Reporting of Membrane Potential In Situ Using a Neuronal Tracer Dye Source: Journal of Neuroscience URL: [Link][1]
-
Title: Mitochondrial uncouplers induce proton leak by activating AAC and UCP1 Source: Nature URL: [Link][2]
-
Title: Acquiring Snapshots of the Orientation of Trans-membrane Protein Domains Using a Hybrid FRET Pair Source: PubMed Central (NIH) URL: [Link][3]
-
Title: Chemical mitochondrial uncouplers share common inhibitory effect on NLRP3 inflammasome activation through inhibiting NFκB nuclear translocation Source: Toxicology and Applied Pharmacology URL: [Link][4]
Sources
Application Note: Catalytic Reduction of N-(3-Methoxyphenyl)picrylamine to Polyamines
Target Audience: Chemical Researchers, Process Scientists, and Drug Development Professionals Objective: To provide an authoritative, scalable, and safe methodology for the exhaustive catalytic hydrogenation of polynitro diarylamines to highly functionalized polyamine scaffolds.
Introduction & Mechanistic Rationale
N-(3-Methoxyphenyl)picrylamine (CAS: 18888-58-9) is a heavily nitrated diarylamine featuring a picryl group (2,4,6-trinitrophenyl) coupled to an anisidine derivative. The exhaustive reduction of its three nitro groups yields N-(3-methoxyphenyl)-2,4,6-triaminobenzene , an electron-rich polyamine scaffold highly sought after in the development of kinase inhibitors, advanced conductive polymers, and complex organometallic ligands.
Causality in Reaction Dynamics
The reduction of polynitroaromatics is notoriously challenging due to the extreme exothermicity of the reaction—each nitro-to-amine conversion releases approximately 500 kJ/mol [1]. The catalytic reduction proceeds sequentially: Nitro ( -NO2 ) → Nitroso ( -NO ) → Hydroxylamine ( -NHOH ) → Amine ( -NH2 ) .
A critical failure point in this workflow is the accumulation of the hydroxylamine intermediate. If the reaction becomes hydrogen-starved (due to poor mass transfer or insufficient pressure), hydroxylamines accumulate and can undergo rapid, highly exothermic disproportionation. Therefore, maintaining high hydrogen availability at the catalyst surface is a non-negotiable parameter for both safety and yield.
Catalyst Selection: Overcoming Traditional Limitations
While 5–10% Palladium on Carbon (Pd/C) remains the industry standard for routine nitro reductions, heavily nitrated aromatics like picrylamines can cause Pd to partially dissolve, leading to catalyst deactivation and heavy metal contamination in the final active pharmaceutical ingredient (API) [2].
Recent process chemistry advances favor Copper-supported catalysts (e.g., Cu/SiO 2 ) for polynitro substrates. Cu-based materials possess high catalytic activity and superior chemoselectivity, driving the complete reduction of trinitroaromatics to amines without promoting unwanted ring hydrogenation or carbon-nitrogen bond cleavage [2].
Mechanistic Workflow & Thermal Risks
Mechanistic reduction pathway of N-(3-Methoxyphenyl)picrylamine and associated thermal risks.
Experimental Protocol: Self-Validating Methodology
This protocol is designed as a self-validating system, incorporating in-process controls to ensure safety and product integrity.
Phase 1: Reactor Setup & Catalyst Preparation
-
Solvent Selection: In a well-ventilated fume hood, charge a high-pressure, baffled Parr reactor with 10 mmol of N-(3-Methoxyphenyl)picrylamine. Add 60 mL of anhydrous Methanol.
-
Causality: Methanol is chosen over non-polar solvents because it provides excellent solubility for the polar hydroxylamine intermediates, preventing them from precipitating and stalling the catalytic cycle.
-
-
Catalyst Addition: Add 15% Cu/SiO 2 (10 mol% loading) or 5% Pt/C (350 mg) [1].
-
Experience Tip: If utilizing a carbon-supported catalyst (Pd/C or Pt/C), always add it as a wetted paste or strictly under an Argon blanket to prevent the dry carbon from igniting the methanol vapors.
-
Phase 2: Hydrogenation Execution
-
Inerting: Seal the reactor. Purge the headspace with Nitrogen ( N2 ) three times to displace residual oxygen, followed by three purges with Hydrogen ( H2 ).
-
Pressurization & Stirring: Pressurize the reactor with H2 to 1.3 MPa (for Cu/SiO 2 ) [2] or 0.2 MPa (for Pt/C) [1]. Initiate high-shear stirring (800–1000 RPM).
-
Causality: Baffled reactors combined with high-shear stirring prevent vortexing (which merely spins the liquid) and instead fold the gas into the liquid phase, maximizing the gas-liquid interfacial area and preventing dangerous hydrogen starvation.
-
-
Temperature Control: Gradually heat the reaction mixture to 150–170 °C for Cu-based catalysts [2], or 85 °C for Pt/C [1]. Utilize the reactor's active cooling loop to manage the initial exotherm.
Phase 3: In-Process Monitoring (Self-Validation)
-
Sampling: After hydrogen uptake ceases (typically 4–8 hours), extract a 0.5 mL aliquot under inert conditions.
-
HPLC Analysis: Analyze the sample via HPLC (C18 column, Acetonitrile/Water gradient with 0.1% Trifluoroacetic acid).
-
Causality: TLC is insufficient to distinguish between the final triamine and trace hydroxylamines. HPLC with TFA ensures the basic polyamines are fully protonated, preventing peak tailing. The reaction is only considered complete when hydroxylamine peaks are entirely absent.
-
Phase 4: Workup & Isolation
-
Filtration: Cool the reactor to room temperature, carefully vent the H2 gas, and purge with N2 . Filter the reaction mixture through a tightly packed pad of Celite.
-
Critical Constraint: This filtration must be performed under an Argon or Nitrogen atmosphere. N-(3-methoxyphenyl)-2,4,6-triaminobenzene is highly electron-rich and prone to rapid aerial oxidation, which manifests as a dark purple/black degradation of the product.
-
-
Concentration: Concentrate the filtrate in vacuo and store the isolated polyamine under Argon at -20 °C to preserve its integrity for downstream synthesis.
Quantitative Data: Catalyst Performance Comparison
The efficiency of polynitroarylamine reduction varies significantly based on the chosen catalytic system. The table below summarizes comparative data for related trinitro and dinitro reductions to guide process optimization.
| Catalyst System | Metal Loading (wt%) | Temperature (°C) | H 2 Pressure (MPa) | Time (h) | Yield (%) | Chemoselectivity |
| 5% Pt/C | 5 | 85 | 0.2 | 6 | 81 | Moderate (Risk of over-reduction) |
| 5% Pd/C | 5 | 45 | 0.3 | 4 | 78 | Moderate (Risk of metal leaching) |
| 15% Cu/SiO 2 | 15 | 170 | 1.3 | 8 | 82 | Excellent (High stability) |
(Note: Data parameters are synthesized from homologous reductions of 2,4-dinitroaniline [1] and 1,3,5-trinitrobenzene [2].)
References
-
Title: Reduction of Trinitrobenzene to Amines with Molecular Hydrogen over Chrysocolla-like Catalysts Source: MDPI (Catalysts) URL: [Link]
Technical Support Center: Synthesis of N-(3-Methoxyphenyl)picrylamine
Welcome to the technical support center for the synthesis of N-(3-Methoxyphenyl)picrylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to this specific synthesis. Our goal is to empower you with the knowledge to optimize your reaction yields and overcome common experimental hurdles.
I. Troubleshooting Guide: Addressing Low Synthesis Yield
This section is structured to help you diagnose and resolve issues leading to suboptimal yields of N-(3-Methoxyphenyl)picrylamine.
Query: My yield of N-(3-Methoxyphenyl)picrylamine is consistently low. What are the most likely causes and how can I improve it?
Response: A low yield in the synthesis of N-(3-Methoxyphenyl)picrylamine, which is typically a nucleophilic aromatic substitution (SNAr) reaction between picryl chloride and 3-methoxyaniline (m-anisidine), can stem from several factors. Let's break down the potential issues and their solutions.
1. Incomplete Reaction:
-
Causality: The reaction may not be proceeding to completion due to suboptimal reaction conditions. Key parameters to investigate are reaction time, temperature, and solvent. The SNAr mechanism involves the formation of a Meisenheimer complex, and its stability and subsequent decomposition to products are highly dependent on these factors.[1][2]
-
Troubleshooting Steps:
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned duration, extend the reaction time.
-
Elevate Temperature: Gently increasing the reaction temperature can significantly accelerate the rate of most SNAr reactions. However, be cautious as excessively high temperatures can lead to decomposition of reactants or products. A modest increase of 10-20°C can be a good starting point.
-
Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the cationic species and do not interfere with the nucleophile.[3] If you are using a less polar solvent, consider switching to one of these.
-
2. Side Reactions and Byproduct Formation:
-
Causality: The presence of moisture or other nucleophiles can lead to unwanted side reactions. Picryl chloride is highly electrophilic and can react with water to form picric acid. Additionally, the amine nucleophile can potentially react at multiple sites if not properly controlled.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. The presence of water can hydrolyze picryl chloride, reducing the amount available to react with your desired nucleophile.
-
Control Stoichiometry: Use a precise 1:1 molar ratio of picryl chloride to 3-methoxyaniline. An excess of the amine can potentially lead to di-substitution or other side products, although this is less common with the highly activated picryl system.
-
Base Selection: The reaction is often carried out in the presence of a mild, non-nucleophilic base (e.g., sodium bicarbonate, triethylamine) to scavenge the HCl generated during the reaction. Ensure the base is not interfering with the reaction or causing degradation.
-
3. Product Loss During Workup and Purification:
-
Causality: The product, N-(3-Methoxyphenyl)picrylamine, may be lost during the extraction and purification steps. This can be due to its solubility in the aqueous phase during workup or inefficient recovery from the chromatography column.
-
Troubleshooting Steps:
-
Optimize Extraction: After quenching the reaction, ensure the pH of the aqueous layer is neutral or slightly basic before extraction with an organic solvent (e.g., ethyl acetate, dichloromethane). This will ensure the product, which has a weakly acidic N-H proton, is not deprotonated and partitioned into the aqueous layer. Perform multiple extractions with smaller volumes of organic solvent for better recovery.
-
Efficient Purification: Flash column chromatography is a common method for purification.[4] Use an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to achieve good separation of your product from unreacted starting materials and byproducts. Monitor the fractions carefully by TLC to avoid discarding product-containing fractions. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be an effective final purification step.[5]
-
Query: I am observing the formation of a significant amount of a water-soluble yellow compound. What is it and how can I prevent it?
Response: The formation of a water-soluble yellow compound is a strong indication of the hydrolysis of picryl chloride to picric acid.
-
Mechanism: Picryl chloride is highly susceptible to nucleophilic attack by water, especially at elevated temperatures. The three nitro groups strongly activate the aromatic ring towards substitution.[2][6]
-
Prevention:
-
Strict Anhydrous Conditions: As mentioned previously, the most critical step is to rigorously exclude water from your reaction. Use freshly distilled, anhydrous solvents and dry your glassware thoroughly.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize exposure to atmospheric moisture.
-
Order of Addition: Consider adding the picryl chloride solution dropwise to the solution of 3-methoxyaniline and base. This can help to minimize the concentration of unreacted picryl chloride at any given time, reducing the likelihood of its reaction with trace water.
-
II. Frequently Asked Questions (FAQs)
This section addresses broader questions about the synthesis of N-(3-Methoxyphenyl)picrylamine, providing deeper insights into the underlying chemistry.
Q1: What is the underlying mechanism for the synthesis of N-(3-Methoxyphenyl)picrylamine?
A1: The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.[7]
-
Addition Step (Rate-Determining): The nucleophilic nitrogen atom of 3-methoxyaniline attacks the carbon atom bearing the chlorine atom on the electron-deficient picryl chloride ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[1] The negative charge is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the ortho and para nitro groups. This delocalization is what makes the ring so susceptible to nucleophilic attack.[6]
-
Elimination Step (Fast): The aromaticity of the ring is restored by the expulsion of the chloride leaving group.
The presence of the three strongly electron-withdrawing nitro groups is crucial for stabilizing the Meisenheimer complex and facilitating this reaction.[2]
Q2: Why is a base typically used in this reaction?
A2: A base is used to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. The overall reaction is:
Picryl-Cl + H2N-Ar → Picryl-NH-Ar + HCl
If the HCl is not neutralized, it will protonate the starting amine (3-methoxyaniline), converting it into its non-nucleophilic ammonium salt. This would effectively halt the reaction. A mild, non-nucleophilic base like sodium bicarbonate or triethylamine is typically employed to scavenge the HCl without interfering with the desired reaction.
Q3: Can I use other leaving groups on the picryl ring besides chloride?
A3: Yes, other halogens can be used as leaving groups. Interestingly, for SNAr reactions, the reactivity order of the leaving group is often F > Cl > Br > I.[6] This is counterintuitive compared to SN1 and SN2 reactions where iodide is the best leaving group. In the SNAr mechanism, the rate-determining step is the initial nucleophilic attack. The highly electronegative fluorine atom makes the carbon it is attached to more electrophilic, thus accelerating the attack by the nucleophile. The C-X bond is broken in the fast, second step, so its strength has less of an impact on the overall reaction rate.[6]
Q4: How does the methoxy group on the aniline ring affect the reaction?
A4: The methoxy group is an electron-donating group. While electron-donating groups on the nucleophile generally increase its nucleophilicity and can favor the reaction, its position on the ring is also a factor. In the case of 3-methoxyaniline, the methoxy group is in the meta position relative to the amine. This has a less pronounced electronic effect on the nitrogen's nucleophilicity compared to an ortho or para methoxy group. However, 3-methoxyaniline is still a sufficiently strong nucleophile to react effectively with the highly activated picryl chloride.
III. Experimental Protocol: Synthesis of N-(3-Methoxyphenyl)picrylamine
This protocol provides a detailed, step-by-step methodology for the synthesis.
Materials:
-
Picryl chloride (2,4,6-trinitrochlorobenzene)
-
3-Methoxyaniline (m-anisidine)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration
-
TLC plates and chamber
-
Flash chromatography setup
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methoxyaniline (1.0 eq) and sodium bicarbonate (1.5 eq) in anhydrous ethanol.
-
Addition of Picryl Chloride: In a separate beaker, dissolve picryl chloride (1.0 eq) in a minimal amount of anhydrous ethanol. Add this solution dropwise to the stirring aniline solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain this temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate solvent system). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete (as indicated by the disappearance of the limiting reagent on TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add ethyl acetate and deionized water. Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash them with brine (saturated aqueous NaCl solution). Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Concentration: Remove the solvent from the filtered organic solution using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain N-(3-Methoxyphenyl)picrylamine as a solid. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Table 1: Reagent Quantities (Example Scale)
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Mass (g) or Volume (mL) |
| 3-Methoxyaniline | 123.15 | 10 | 1.23 g |
| Picryl Chloride | 247.55 | 10 | 2.48 g |
| Sodium Bicarbonate | 84.01 | 15 | 1.26 g |
| Anhydrous Ethanol | - | - | 50 mL |
IV. Visualizing the Workflow
A clear understanding of the experimental sequence is crucial for success. The following diagram illustrates the key steps in the synthesis and purification of N-(3-Methoxyphenyl)picrylamine.
Caption: Workflow for the synthesis of N-(3-Methoxyphenyl)picrylamine.
V. References
-
Greaney, M. F., et al. (2022). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Organic Letters. Available at: [Link]
-
Zuo, H., et al. (2015). One-Pot Metal-Free Synthesis of Diarylamines from Aromatic Aldehydes and Anilines. The Journal of Organic Chemistry. Available at: [Link]
-
Glukhovtsev, M. N., et al. (1995). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Greaney, M. F., et al. (2022). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Organic Letters. Available at: [Link]
-
Tian, X., et al. (2024). Synthesis of Diarylamines via Nitrosonium-Initiated C−N Bond Formation. Organic Letters. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]
-
Zuo, H., et al. (2015). One-pot synthesis of diarylamine 3. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). N-(3-methoxyphenyl)picrylamine. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Table of Contents. Available at: [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Available at: [Link]
-
Bunnett, J. F., & Victor, R. R. (1968). Nucleofugicity in the Aromatic Nucleophilic Substitution Reaction of Picryl Derivatives with Nitrite Ion in Acetonitrile. Journal of the American Chemical Society. Available at: [Link]
-
LookChem. (n.d.). Production Method of N-(4-Methoxybenzyl)-3-phenylpropylamine. Available at: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. Production Method of N-(4-Methoxybenzyl)-3-phenylpropylamine - Chempedia - LookChem [lookchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Troubleshooting Poor Aqueous Solubility of N-(3-Methoxyphenyl)picrylamine
Welcome to the technical support center for N-(3-Methoxyphenyl)picrylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies for challenges related to the poor aqueous solubility of this compound. Our goal is to equip you with the scientific rationale and practical protocols to overcome these experimental hurdles.
Understanding the Challenge: Why is N-(3-Methoxyphenyl)picrylamine Poorly Soluble in Water?
N-(3-Methoxyphenyl)picrylamine (C13H10N4O7) is a nitroaromatic compound with a molecular structure that inherently limits its solubility in aqueous media.[1] The key contributing factors are:
-
High Lipophilicity: The molecule contains two aromatic rings, the methoxyphenyl group and the picryl group. These nonpolar moieties result in a high octanol-water partition coefficient (predicted XlogP of 3.5), indicating a strong preference for lipid-like environments over water.[1]
-
Limited Hydrogen Bonding: While the secondary amine and the nitro groups can participate in hydrogen bonding, the overall large, nonpolar surface area of the molecule dominates its interaction with water.
-
Molecular Symmetry and Crystal Lattice Energy: The rigid structure of the molecule can lead to strong intermolecular forces in its solid state, requiring significant energy to break the crystal lattice and dissolve.
These properties are common among many nitroaromatic compounds, which are often challenging to formulate for aqueous applications.[2][3]
Troubleshooting Workflow for Improving Solubility
When encountering solubility issues with N-(3-Methoxyphenyl)picrylamine, a systematic approach is recommended. The following workflow provides a step-by-step guide to identifying an effective solubilization strategy.
Caption: A systematic workflow for troubleshooting the poor aqueous solubility of N-(3-Methoxyphenyl)picrylamine.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My N-(3-Methoxyphenyl)picrylamine is not dissolving in my aqueous buffer. What is the first step?
A1: The initial and most crucial step is to prepare a concentrated stock solution in a suitable organic solvent. Direct dissolution in aqueous media is often unsuccessful for highly lipophilic compounds.
Recommended Solvents for Stock Solutions:
| Solvent | Rationale |
| Dimethyl Sulfoxide (DMSO) | A powerful, water-miscible solvent capable of dissolving a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | Another strong, water-miscible polar aprotic solvent. |
| Ethanol or Methanol | Less potent than DMSO or DMF, but can be effective and are often more compatible with biological systems. |
Experimental Protocol: Preparation of a Stock Solution
-
Weigh out the desired amount of N-(3-Methoxyphenyl)picrylamine in a clean, dry vial.
-
Add a small volume of the chosen organic solvent (e.g., DMSO).
-
Vortex or sonicate the mixture until the solid is completely dissolved.
-
Add more solvent to reach the desired final concentration (e.g., 10 mM, 50 mM).
-
Store the stock solution at an appropriate temperature, protected from light. For long-term storage, -20°C or -80°C is recommended.
Q2: I have a DMSO stock solution, but my compound precipitates when I dilute it into my aqueous buffer. What should I do?
A2: This is a common issue and can often be resolved by adjusting the pH of your aqueous medium. The solubility of N-(3-Methoxyphenyl)picrylamine is expected to be pH-dependent due to the secondary amine group.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 9).
-
Add a small, consistent aliquot of your concentrated stock solution of N-(3-Methoxyphenyl)picrylamine to each buffer.
-
Observe for any precipitation.
-
For a more quantitative assessment, incubate the solutions for a set period, centrifuge to pellet any precipitate, and measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Caption: The effect of pH on the solubility of N-(3-Methoxyphenyl)picrylamine.
Q3: Adjusting the pH is not sufficient or not compatible with my experiment. What other options do I have?
A3: The use of co-solvents or surfactants can significantly enhance the aqueous solubility of your compound.
1. Co-solvents:
Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system. This makes the environment more favorable for dissolving lipophilic compounds.
Commonly Used Co-solvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol (PEG), particularly low molecular weight PEGs like PEG 300 and PEG 400.
Experimental Protocol: Co-solvent Titration
-
Prepare your aqueous buffer.
-
In separate tubes, prepare different concentrations of your chosen co-solvent in the buffer (e.g., 5%, 10%, 20% v/v).
-
Add your N-(3-Methoxyphenyl)picrylamine stock solution to each co-solvent/buffer mixture.
-
Observe for solubility and determine the minimum concentration of co-solvent required to maintain your compound in solution.
2. Surfactants:
Scientific Rationale: Surfactants are amphipathic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively increasing their apparent solubility in the bulk aqueous phase.[4]
Recommended Surfactants:
| Surfactant | Type | Notes |
| Tween® 20, Tween® 80 | Non-ionic | Commonly used in biological applications due to their relatively low toxicity.[5] |
| Cremophor® EL | Non-ionic | A powerful solubilizing agent, often used in drug formulations. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | A strong solubilizer, but can denature proteins and may not be suitable for all biological assays. |
Experimental Protocol: Surfactant-Mediated Solubilization
-
Prepare solutions of your chosen surfactant in your aqueous buffer at various concentrations, ensuring some are above the CMC.
-
Add your N-(3-Methoxyphenyl)picrylamine stock solution to each surfactant solution.
-
Vortex and allow the solutions to equilibrate.
-
Observe for clarity, indicating successful solubilization.
Q4: I need to achieve a higher concentration of N-(3-Methoxyphenyl)picrylamine in my aqueous solution than what co-solvents or surfactants can provide. Are there other advanced techniques?
A4: Yes, for achieving higher concentrations, you can explore the use of cyclodextrins.
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, where the hydrophobic part of the guest molecule (N-(3-Methoxyphenyl)picrylamine) is encapsulated within the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin remains in contact with the water. This dramatically increases the aqueous solubility of the guest molecule.[5]
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Often preferred due to its higher aqueous solubility and lower toxicity compared to native β-CD.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD; Captisol®): A modified cyclodextrin with a high capacity for solubilizing a wide range of compounds.
Experimental Protocol: Cyclodextrin Inclusion Complex Formation
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD) at a concentration known to be effective for solubilization (e.g., 10-40% w/v).
-
Slowly add your N-(3-Methoxyphenyl)picrylamine (either as a solid or from a concentrated organic stock, allowing the organic solvent to evaporate) to the cyclodextrin solution while stirring or sonicating.
-
Continue to mix until the compound is fully dissolved. This may take several hours.
-
The resulting solution can then be sterile-filtered if necessary.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4][6][7]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6][7]
-
Explosion Hazard: Picrylamine derivatives can be explosive and sensitive to shock, friction, and heat.[5] Avoid grinding, and handle with non-sparking tools.[5]
-
Toxicity: Nitroaromatic compounds can be toxic.[8][9] Avoid skin contact and ingestion. In case of contact, wash the affected area thoroughly with soap and water.[7]
-
Storage: Store in a cool, dry, dark place away from heat, sparks, and open flames.[4][6]
Always consult the specific SDS for any chemical you are working with and follow your institution's safety guidelines.
References
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available at: [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
Application of Quantum Chemical Approximations to Environmental Problems: Prediction of Water Solubility for Nitro Compounds. ACS Publications. Available at: [Link]
-
Evaluation of the dependence of aqueous solubility of nitro compounds on temperature and salinity: a COSMO-RS simulation. PubMed. Available at: [Link]
-
SAFETY DATA SHEET - 3M. 3M. Available at: [Link]
-
Safety Data Sheet. Available at: [Link]
-
N-(3-methoxyphenyl)picrylamine (C13H10N4O7). PubChemLite. Available at: [Link]
-
2,4,6-Trinitroaniline. Wikipedia. Available at: [Link]
-
2,4,6-Trinitroaniline. PubChem. Available at: [Link]
Sources
- 1. PubChemLite - N-(3-methoxyphenyl)picrylamine (C13H10N4O7) [pubchemlite.lcsb.uni.lu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluation of the dependence of aqueous solubility of nitro compounds on temperature and salinity: a COSMO-RS simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kishida.co.jp [kishida.co.jp]
- 5. biotium.com [biotium.com]
- 6. chemscene.com [chemscene.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 2,4,6-Trinitroaniline - Wikipedia [en.wikipedia.org]
- 9. 2,4,6-Trinitroaniline | C6H4N4O6 | CID 10271 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Oxidative Degradation of N-(3-Methoxyphenyl)picrylamine
Welcome to the analytical and storage troubleshooting center for N-(3-Methoxyphenyl)picrylamine (CAS: 18888-58-9)[1]. As a diarylamine derivative featuring a highly electron-deficient picryl group and an electron-rich methoxyphenyl group, this compound presents unique handling challenges. This guide provides researchers and drug development professionals with the mechanistic insights and self-validating protocols required to maintain the chemical integrity of this sensitive molecule.
Mechanistic Pathology: Why Does Degradation Occur?
To prevent degradation, we must first understand the chemical causality. Oxidation is the second most common degradation pathway in pharmaceutical development, and it is notoriously difficult to control because it is driven by radical chain reactions[2].
N-(3-Methoxyphenyl)picrylamine is a secondary diarylamine. Diarylamines are inherently reactive toward peroxyl radicals (ROO•), functioning chemically as radical-trapping antioxidants[3]. When exposed to ambient oxygen and light, the secondary amine donates a hydrogen atom to ambient radicals, forming an intermediate aminyl radical (Ar₂N•) [4].
Because the 3-methoxyphenyl ring is strongly electron-donating, it stabilizes this radical via a "push-pull" electronic effect with the electron-withdrawing picryl ring. However, this stabilization is temporary. Prolonged exposure to oxygen catalyzes the formation of alkoxyamines (Ar₂NOR), which subsequently undergo irreversible N–O homolysis and disproportionation[3][4]. This structural collapse yields highly polar, dark-colored quinone imines and oligomeric byproducts, completely destroying the compound's utility for precise biological or synthetic assays.
Diagnostic Workflow
Use the following logical progression to diagnose and address potential oxidative degradation in your laboratory.
Troubleshooting workflow for identifying and resolving oxidative degradation.
Frequently Asked Questions (FAQs)
Q1: My solid N-(3-Methoxyphenyl)picrylamine changed from bright orange to dark brown over the weekend. What happened? A: Your compound underwent rapid radical-trapping autoxidation[3]. The dark brown color is the visual signature of quinone imine formation. This typically occurs if the vial was left loosely capped, exposing the highly sensitive secondary amine to ambient oxygen and humidity. The material is now compromised and must be repurified.
Q2: My biological assays show decreasing potency over a week when using a stock solution. Is the compound unstable in liquid form? A: Yes. While the solid compound can be stable for months under inert conditions, dissolving it in non-degassed solvents exposes it to dissolved oxygen. In solution, the activation energy for the formation of aminyl radicals is significantly lowered[4]. Furthermore, trace transition metals in lower-grade solvents can catalyze this radical initiation. Solution: Always prepare stock solutions fresh. If short-term solution storage is unavoidable, use thoroughly degassed solvents (via freeze-pump-thaw cycling) and store at -80°C in amber vials.
Q3: I accidentally left a vial open on the bench overnight, and only the top layer turned brown. Do I need to discard the entire batch? A: Not necessarily. Because oxidation requires surface-level oxygen exposure, degradation in solid powders is often localized to the top layer. However, you cannot assume the lower layers are pristine. Perform a TLC or HPLC analysis. If the purity has dropped below your acceptable threshold, you can salvage the batch using the Flash Chromatography Recovery Protocol detailed below, as the oxidized byproducts are highly polar and easily separated.
Quantitative Stability Matrix
The following table summarizes the causal relationship between environmental factors and the shelf-life of N-(3-Methoxyphenyl)picrylamine.
| Storage State | Atmosphere | Temperature | Light Exposure | Expected Shelf-Life | Primary Degradation Marker |
| Solid (Optimal) | Argon / N₂ | -20°C | Dark | > 24 Months | None (Purity > 99%) |
| Solid (Acceptable) | Ambient Air | 4°C | Dark | 3 - 6 Months | Minor darkening (Orange to Red) |
| Solid (Poor) | Ambient Air | 25°C | Ambient Light | < 1 Month | Severe discoloration (Brown/Black) |
| Solution (Degassed) | Argon / N₂ | 4°C | Dark | 1 - 2 Weeks | Emergence of polar TLC spot |
| Solution (Aerated) | Ambient Air | 25°C | Ambient Light | < 24 Hours | Rapid precipitation, loss of potency |
Self-Validating Experimental Protocols
To ensure scientific integrity, do not rely on passive storage. Implement the following active, self-validating protocols to maintain or recover your compound.
Protocol A: Schlenk-Line Argon Backfilling for Long-Term Storage
Use this protocol immediately upon receiving a new batch or after synthesizing the compound.
-
Lyophilization / Drying: Transfer the solid to an amber glass vial. Place the vial in a vacuum desiccator overnight.
-
Causality: Residual solvents (especially protic ones) lower the activation energy for radical initiation and must be removed.
-
-
Schlenk Line Evacuation: Connect the vial to a Schlenk line using a specialized septum cap. Apply high vacuum for 15 minutes.
-
Causality: Removing ambient O₂ is critical, as oxygen acts as a direct catalyst in the formation of Ar₂NOR intermediates[3].
-
-
Argon Backfill: Slowly backfill the vial with anhydrous Argon gas. Repeat the vacuum-Argon cycle three times.
-
Causality: Argon is significantly denser than Nitrogen (1.78 g/L vs 1.25 g/L). It settles over the solid powder like a heavy blanket, preventing transient O₂ exposure when the vial is briefly opened in the future.
-
-
Sealing: Seal the vial with Parafilm and store at -20°C.
-
Validation Check: Place a small, separate indicator strip of anhydrous cobalt(II) chloride inside the secondary storage container (e.g., a sealed ziplock bag containing the vial). If the strip remains blue over time, it validates that the micro-environment remains strictly anhydrous, eliminating moisture as a co-catalyst for oxidation.
Protocol B: Flash Chromatography Recovery of Oxidized Material
Use this protocol to salvage a batch that has turned brown/black.
-
Dissolution: Dissolve the degraded mixture in a minimal amount of anhydrous Dichloromethane (DCM).
-
Causality: DCM is an excellent solvent for both the intact diarylamine and its polar degradation products.
-
-
Silica Gel Loading: Dry-load the mixture onto fine silica gel (230-400 mesh).
-
Causality: The oxidized byproducts (quinone imines, nitroxides) possess oxygenated functional groups, making them significantly more polar than the intact N-(3-Methoxyphenyl)picrylamine.
-
-
Isocratic Elution: Run the column using a non-polar solvent system (Hexanes : Ethyl Acetate, 80:20).
-
Causality: The intact, less polar compound will elute first as a bright orange/red band. The dark brown oxidized oligomers will remain trapped at or near the baseline due to their high affinity for the polar silica stationary phase.
-
-
Concentration: Pool the orange fractions and remove the solvent under reduced pressure at a temperature not exceeding 30°C to prevent thermal degradation.
-
Validation Check: Run a TLC of the concentrated product against a known >99% pure standard. A single, clean spot at Rf ~0.4 (in 80:20 Hex/EtOAc) confirms the successful removal of aminyl radical byproducts. Proceed immediately to Protocol A for storage.
Sources
- 1. N-(3-Methoxyphenyl)picrylamine | 18888-58-9 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Theoretical investigations of the catalytic antioxidation mechanism of diarylamine and the coordination effects of Fe(iii) and Fe atoms - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: High-Purity Crystallization of N-(3-Methoxyphenyl)picrylamine
Welcome to the Technical Support Center. As a highly functionalized polynitro aromatic compound, the crystallization of N-(3-Methoxyphenyl)picrylamine is frequently complicated by liquid-liquid phase separation, orthogonal impurity entrapment, and complex conformational polymorphism.
This guide provides field-proven, self-validating methodologies designed to help researchers and drug development professionals consistently isolate the high-purity, thermodynamically stable polymorph of this compound.
Part 1: Diagnostic Troubleshooting & FAQs
Q: During cooling, my solution separates into a cloudy, oily layer at the bottom of the flask instead of forming crystals. How do I force nucleation? A: This phenomenon, known as "oiling out" or liquid-liquid phase separation (LLPS), occurs when the boiling point of the solvent—or the current temperature of the solution—is higher than the melting point of the solute-solvent mixture 1. The solution becomes highly supersaturated but lacks the thermodynamic driving force to form a crystalline lattice, instead crashing out as an amorphous coacervate 2.
-
Causality & Fix: N-(3-Methoxyphenyl)picrylamine has a highly polar picryl core and a lipophilic methoxyphenyl ring, making its solubility highly temperature-dependent. To resolve this, reheat the mixture until the oil redissolves. Then, either add a small volume of a miscible co-solvent (e.g., if using ethanol, add a few drops of ethyl acetate) to alter the solubility curve, or strictly control the cooling rate to <0.5 °C/min. Crucially, introduce a few seed crystals just above the temperature where the oil previously formed to bypass the LLPS boundary and induce secondary nucleation 1.
Q: I am isolating batches with inconsistent colors—sometimes bright orange needles, other times deep red blocks. Is my product degrading, or is this an impurity? A: Assuming your HPLC purity is consistent, you are observing color polymorphism , a well-documented phenomenon in N-picryl arylamine derivatives such as N-picryl-m-toluidine and N-picryl-p-toluidine 3.
-
Causality & Fix: The color variation is driven by conformational and packing differences in the crystal lattice 4. In the red polymorph, the molecule adopts a flatter conformation, allowing the lone-pair electrons of the bridging secondary amine to extensively delocalize into the electron-withdrawing nitro groups of the picryl ring 4. The orange form is typically a kinetically favored metastable state with a larger dihedral angle, restricting this delocalization 3. To consistently isolate the thermodynamically stable red form, you must bias the crystallization thermodynamically: use a non-polar solvent system (like toluene/hexane) and employ a very slow cooling profile (0.1 °C/min) to allow the system to reach its lowest energy state 4.
Q: My final product is sticky and NMR shows traces of picric acid and unreacted m-anisidine. How do I clear these specific impurities? A: Picric acid (a hydrolysis byproduct of the picryl chloride starting material) is highly acidic and polar, while m-anisidine is weakly basic. A single solvent system will struggle to reject both simultaneously.
-
Causality & Fix: You must implement an orthogonal, two-stage recrystallization strategy 1. The first stage utilizes a polar solvent system (aqueous ethanol) to dissolve and retain the highly polar picric acid in the mother liquor while precipitating the product. The second stage utilizes a non-polar system (toluene/hexane) to reject any co-crystallized non-polar impurities or trapped m-anisidine [[1]]().
Part 2: Thermodynamic & Kinetic Data
Solvent Selection & Polymorphic Control Matrix
| Solvent System | Cooling Rate | Dominant Polymorph | Yield | Purity | Mechanistic Notes |
| Ethanol / Water (70:30) | Fast (>1.0 °C/min) | Orange (Kinetic) | High | Moderate | Excellent for initial crude cleanup; prone to trapping picric acid if not washed properly. |
| Toluene / Hexane (1:1) | Slow (0.1 °C/min) | Red (Thermodynamic) | Moderate | High | Ideal for secondary crystallization. Promotes strong intermolecular π−π stacking. |
| Glacial Acetic Acid | Moderate (0.5 °C/min) | Red / Orange Mix | High | Very High | Strong hydrogen-bond donor solvent; requires extensive drying under vacuum to remove solvates. |
| Acetone | Evaporative | Red (Thermodynamic) | Low | High | Best suited for growing single crystals for X-Ray Diffraction (XRD) analysis. |
Part 3: Self-Validating Experimental Protocols
Protocol: Orthogonal Two-Stage Recrystallization for High-Purity Red Polymorph
Objective: Complete clearance of synthetic impurities (picric acid, m-anisidine) and controlled isolation of the thermodynamically stable red polymorph.
Stage 1: Polar Impurity Clearance
-
Dissolution: Suspend 10 g of crude N-(3-Methoxyphenyl)picrylamine in 50 mL of absolute ethanol. Heat to 75 °C under reflux until completely dissolved.
-
Anti-Solvent Addition: Slowly add 15 mL of deionized water dropwise while maintaining stirring at 75 °C. Stop addition immediately if the solution turns cloudy, and wait for it to clear.
-
Kinetic Cooling: Remove from heat and allow the flask to cool to room temperature over 2 hours. Orange/mixed crystals will precipitate.
-
Isolation & Self-Validation (Critical): Filter the crystals via a Büchner funnel.
-
Validation Check: Measure the pH of the mother liquor. If pH < 5, picric acid is still present in the system. Wash the filter cake with 20 mL of ice-cold 30% aqueous ethanol until the washings test neutral (pH ~7).
-
Stage 2: Polymorphic Control & Non-Polar Clearance 5. Redissolution: Transfer the damp, neutral filter cake to a clean Erlenmeyer flask. Add 40 mL of toluene and heat to 85 °C until complete dissolution. 6. Azeotropic Drying (Recommended): If water from Stage 1 persists, attach a Dean-Stark trap to remove residual moisture. Water can disrupt the intramolecular N-H...O hydrogen bonding necessary for the red polymorph lattice 4. 7. Thermodynamic Cooling: Cool the solution at a strict, controlled rate of 0.1 °C/min down to 5 °C. Do not agitate the flask during this phase. 8. Final Isolation & Self-Validation: Filter the resulting crystals.
-
Validation Check: Visually inspect the crystal habit. The presence of deep red, block-like crystals confirms the successful formation of the thermodynamically stable polymorph 4. If orange needles are present, the cooling rate was too fast.
-
Drying: Dry under vacuum at 40 °C for 12 hours to remove residual toluene.
Part 4: Process Visualization
Workflow for troubleshooting N-(3-Methoxyphenyl)picrylamine crystallization issues.
Part 5: References
-
University of Wisconsin-Madison. "Recrystallization." Chemistry Laboratory Manuals. Available at: [Link]
-
"2,4,6-Trinitro-N-(m-tolyl)aniline: A New Polymorphic Material Exhibiting Different Colors." Crystal Growth & Design, ACS Publications, 2021. Available at: [Link]
-
Braun, D. E., et al. "Thermochemical and Structural Features of N-Picryl-p-toluidine Polymorphs and Solvates." Crystal Growth & Design, ACS Publications, 2008. Available at: [Link]
Sources
Technical Support Center: Resolving HPLC Baseline Noise in N-(3-Methoxyphenyl)picrylamine Analysis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and eliminate baseline instability during the High-Performance Liquid Chromatography (HPLC) analysis of N-(3-Methoxyphenyl)picrylamine.
Analyzing highly conjugated nitroaromatic compounds presents unique optical and chemical challenges. The electron-withdrawing nature of the picryl (2,4,6-trinitrophenyl) group makes the secondary amine highly polarized. This often requires acidic mobile phase modifiers (like Trifluoroacetic acid, TFA) to maintain a single protonation state and prevent peak tailing. However, these modifiers, combined with system mechanics, frequently induce baseline noise and drift. This guide provides a causality-driven framework to isolate and resolve these issues.
Diagnostic Workflow
Diagnostic workflow for resolving HPLC baseline noise in picrylamine analysis.
Troubleshooting FAQs
Q1: During gradient elution, my baseline drifts upward significantly, masking low-concentration impurities. How do I stabilize it? Causality: Baseline drift during gradients is predominantly a chemical and optical phenomenon. When using acidic modifiers like TFA to suppress the ionization of the acidic amine in N-(3-Methoxyphenyl)picrylamine, the changing concentration of the organic solvent alters the background UV absorbance [1]. TFA absorbs strongly at wavelengths below 220 nm. As the gradient progresses, the total absorbance of the mobile phase changes, causing the detector baseline to drift [1]. Solution: Exploit the specific chromophore of your analyte. N-(3-Methoxyphenyl)picrylamine features an extended conjugated system with an intramolecular charge transfer band due to the electron-donating methoxy group and the highly electron-accepting picryl group. This results in strong absorbance in the visible/near-UV region. By shifting your detection wavelength from 210 nm to ~380 nm, you completely bypass the UV cutoff of TFA and standard organic solvents, instantly flattening the baseline without sacrificing analyte sensitivity.
Q2: I observe high-frequency, periodic noise that looks like a sine wave. What is the root cause? Causality: Periodic baseline noise that correlates with the pump stroke is almost exclusively mechanical, stemming from pump pressure pulsations [2]. Inadequate mixing of solvents or malfunctioning check valves (often caused by particulate buildup) leads to micro-fluctuations in flow rate. These flow variations alter the refractive index of the eluent inside the UV detector flow cell, which the photodiode array registers as periodic optical noise [2]. Solution: Overlay your pump pressure trace with the UV baseline. If the frequencies match, the issue is confirmed. Purge the pump, optimize the solvent compressibility settings, and clean or replace the check valves. Switching to ceramic check valves is highly recommended for methods utilizing TFA, as they are less prone to sticking [1].
Q3: The chromatogram exhibits random, sharp spikes and erratic wandering, even with zero-volume injections. Is the detector failing? Causality: Random spikes are typically caused by air bubbles outgassing within the detector flow cell [3]. When the mobile phase transitions from the high-pressure column to the low-pressure flow cell, dissolved gases expand into micro-bubbles. As these bubbles pass through the light path, they scatter the UV light, causing sharp, momentary drops in light transmission that the detector interprets as high-absorbance spikes [4]. Solution: Ensure the inline vacuum degasser is functioning properly [4]. If the issue persists, apply a slight backpressure to the flow cell outlet to keep gases dissolved until they exit the detector (See Protocol 1).
Q4: How do detector acquisition settings influence the Signal-to-Noise Ratio (SNR) for trace analysis of this compound? Causality: The SNR dictates your Limit of Detection (LOD) and Limit of Quantitation (LOQ) [5]. Baseline noise is inversely proportional to the amount of light striking the photodiodes [3]. Increasing the detector's slit width allows more light to reach the diode array, which averages out optical noise and increases signal intensity, albeit at the cost of spectral resolution [3]. Similarly, increasing the response time (time constant) acts as an electronic filter, smoothing out high-frequency noise [5]. Solution: For routine quantification of N-(3-Methoxyphenyl)picrylamine where spectral library matching is not required, widen the slit width and optimize the time constant relative to your peak width.
Quantitative Data Presentation
The following table summarizes the theoretical impact of detector settings on Baseline Noise and SNR (based on standard Diode Array Detector optics) [3] [5].
| Parameter | Setting | Impact on Baseline Noise | Impact on Signal (Analyte) | Resulting SNR | Spectral Resolution |
| Slit Width | 4 nm (Narrow) | High | Baseline | 1x (Reference) | High (Optimal for Peak Purity) |
| Slit Width | 16 nm (Wide) | Low (Averaged) | Increased | ~3x to 4x | Low (Poor for Library Matching) |
| Time Constant | 0.1 s (Fast) | High (Unfiltered) | Sharp Peaks | 1x (Reference) | N/A |
| Time Constant | 2.0 s (Slow) | Very Low (Smoothed) | Broadened/Reduced | Variable (Depends on Peak Width) | N/A |
| Wavelength | 210 nm | High (Solvent Absorbance) | High | Low (Masked by Drift) | N/A |
| Wavelength | 380 nm | Very Low (No Interference) | High (Picryl Band) | >10x Improvement | N/A |
Experimental Protocols
Protocol 1: Self-Validating Flow Cell Decontamination & Degassing Check
Objective: Eliminate outgassing and particulate scattering in the UV flow cell. Causality: Contaminants act as nucleation sites for bubble formation. Cleaning removes these sites, while applying backpressure prevents spontaneous gas expansion [4].
-
Bypass the Column: Disconnect the HPLC column and replace it with a zero-dead-volume union to prevent flushing particulates into the analytical column.
-
Solvent Flush: Flush the system and flow cell with HPLC-grade Water at 1.0 mL/min for 15 minutes to remove any buffer salts.
-
Organic Wash: Switch to 100% Methanol (or Isopropanol for stubborn organics) for 20 minutes to dissolve hydrophobic residues [2].
-
Backpressure Application: Attach a 1-meter length of narrow-bore PEEK tubing (0.005" ID) to the outlet of the flow cell. This creates a slight backpressure (~50-100 psi) inside the cell, keeping any remaining micro-bubbles in solution.
-
Validation: Run a zero-volume injection (blank run) at your method conditions. A flat, spike-free baseline confirms the elimination of optical scattering.
Protocol 2: Pump Pulsation Diagnostics & Check Valve Remediation
Objective: Identify and resolve mechanical flow rate inconsistencies causing periodic noise. Causality: Dirty check valves fail to seal completely during the pump stroke, causing micro-drops in pressure that translate to refractive index changes in the detector [2].
-
Pressure Trace Overlay: Enable the recording of the pump pressure ripple in your Chromatography Data System (CDS). Overlay this trace with the UV baseline. If the peaks of the baseline noise perfectly align with the pressure drops, the issue is mechanical [2].
-
Purge and Sonicate: Remove the inlet and outlet check valves from the primary pump head. Sonicate them in a beaker of 50:50 Water:Methanol for 10 minutes to dislodge particulates or bacterial growth.
-
Reinstallation & Compressibility: Reinstall the valves. In the pump settings, ensure the solvent compressibility factor matches your mobile phase (e.g., ~46 x 10^-6 /bar for Water, ~115 x 10^-6 /bar for Methanol).
-
Validation: Monitor the pressure ripple under standard flow conditions. A healthy, optimized pump should exhibit a pressure fluctuation of less than 1% of the total system pressure.
References
-
"Why Your HPLC Baseline Drifts—And How to Stop It" - Separation Science. Available at: [Link]
-
"Eliminating Baseline Problems" - Agilent Technologies. Available at: [Link]
-
"HPLC Diagnostic Skills—Noisy Baselines" - Chromatography Online (The LCGC Blog). Available at: [Link]
-
"HPLC Diagnostic Skills Vol I – Noisy Baselines" - Element Lab Solutions. Available at:[Link]
reducing byproducts in the amination of picryl chloride with m-anisidine
Welcome to the Advanced Technical Support Center for the synthesis of N-(3-methoxyphenyl)picrylamine[1]. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the nucleophilic aromatic substitution (S_NAr) of picryl chloride (1-chloro-2,4,6-trinitrobenzene) with m-anisidine (3-methoxyaniline).
Rather than simply providing a recipe, this guide dissects the causality behind byproduct formation, empowering you to engineer a self-validating, high-yield synthetic system.
Part 1: Mechanistic Troubleshooting (The Causality of Byproducts)
The reaction between picryl chloride and m-anisidine proceeds via a classic two-step Nucleophilic Aromatic Substitution (S_NAr) pathway[2]. The three strongly electron-withdrawing nitro groups on picryl chloride heavily activate the aromatic ring, making the carbon bearing the chloride highly susceptible to nucleophilic attack.
The reaction forms a transient, negatively charged Meisenheimer Complex [3]. The stability of this intermediate and the subsequent expulsion of the chloride leaving group dictate the reaction's success. Byproducts arise when competing nucleophiles intercept the highly activated picryl chloride before m-anisidine can react, or when the electron-rich m-anisidine moiety undergoes oxidative degradation.
The Three Primary Failure Modes:
-
Hydrolysis: Picryl chloride is extremely sensitive to moisture. Water acts as a competing nucleophile, converting the starting material into picric acid (2,4,6-trinitrophenol)[4].
-
Solvent Degradation Interference: Dimethylformamide (DMF) is a common solvent for this reaction, but at elevated temperatures, it degrades into dimethylamine. This secondary amine is a stronger nucleophile than m-anisidine and will readily attack picryl chloride.
-
Oxidative Polymerization: The methoxy group on m-anisidine donates electron density to the aniline ring, making it prone to oxidation in the presence of atmospheric oxygen and heat, leading to tarry, intractable black residues.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My TLC shows a bright yellow, highly polar spot that streaks at the baseline. What is it, and how do I prevent it? A: You are observing picric acid, the hydrolysis byproduct of picryl chloride[4]. Because picryl chloride is hyper-activated, even trace amounts of water in your solvent or atmospheric moisture will hydrolyze the C-Cl bond.
-
Solution: Transition to strictly anhydrous conditions. Dry your solvent over 4Å molecular sieves for at least 24 hours prior to use. Flush the reaction vessel with dry argon or nitrogen.
Q2: I am using DMF as my solvent, but mass spectrometry (LC-MS) reveals a byproduct with a mass corresponding to N,N-dimethyl-2,4,6-trinitroaniline. Why is this happening? A: DMF undergoes thermal and base-catalyzed decomposition to yield dimethylamine and carbon monoxide. Dimethylamine is highly nucleophilic and outcompetes the sterically hindered, less nucleophilic m-anisidine.
-
Solution: Switch to a more stable polar aprotic solvent. Sulfolane is highly recommended for picryl chloride aminations because it enhances nucleophilicity while solubilizing ionic intermediates without degrading into nucleophilic species[5].
Q3: The reaction mixture turns black, and my isolated yield is under 40%. I recover a lot of unreacted picryl chloride. What went wrong? A: The black color indicates oxidative degradation of m-anisidine. The m-anisidine is degrading before it can react, leaving unreacted picryl chloride in the flask.
-
Solution: Control the exotherm. S_NAr reactions with picryl chloride are highly exothermic. If the temperature exceeds 80°C, oxidation accelerates. Add the m-anisidine dropwise at 0–5°C, then slowly warm to room temperature. Degas the solvent by sparging with argon for 15 minutes before adding reagents.
Part 3: Standardized Experimental Protocol
This protocol is designed as a self-validating system. Visual cues (color changes) and TLC checkpoints are built into the methodology to ensure the reaction is proceeding correctly before moving to the next step.
Reagents & Materials:
-
Picryl Chloride (1.0 eq, rigorously dried)
-
m-Anisidine (1.1 eq, freshly distilled or passed through basic alumina)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 eq, acid scavenger)
-
Anhydrous Sulfolane (Solvent)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet. Allow it to cool under a continuous argon sweep.
-
Electrophile Solvation: Dissolve picryl chloride (10 mmol) in anhydrous sulfolane (25 mL). Validation: The solution should be pale yellow and completely clear. Any cloudiness indicates moisture contamination.
-
Temperature Control: Cool the flask to 0–5°C using an ice-water bath.
-
Nucleophile Addition: In a separate dry vial, mix m-anisidine (11 mmol) and DIPEA (12 mmol) in sulfolane (5 mL). Add this mixture dropwise to the reaction flask over 30 minutes using a syringe pump. Validation: The solution will immediately turn deep orange/red, confirming the formation of the Meisenheimer complex[3].
-
Reaction Maturation: Remove the ice bath and allow the reaction to stir at 25°C for 4 hours. Validation: Check by TLC (Hexanes:Ethyl Acetate 3:1). The picryl chloride spot (high Rf) should disappear, replaced by a bright orange product spot (mid Rf).
-
Quenching & Precipitation: Pour the reaction mixture slowly into 200 mL of vigorously stirred, ice-cold 0.1 M HCl. Causality: The acidic quench neutralizes excess DIPEA and m-anisidine, while the highly hydrophobic N-(3-methoxyphenyl)picrylamine precipitates out of the aqueous sulfolane mixture.
-
Isolation: Filter the bright orange/red precipitate through a Büchner funnel. Wash sequentially with cold water (3 x 50 mL) and cold isopropanol (20 mL) to remove residual sulfolane and picric acid traces. Dry under vacuum at 40°C overnight.
Part 4: Quantitative Data & Solvent Comparison
The choice of solvent and temperature directly dictates the byproduct profile. The table below summarizes quantitative optimization data for the amination of picryl chloride.
| Solvent System | Temperature (°C) | Additive / Base | Target Product Yield (%) | Primary Byproduct Identified | Byproduct Causality |
| DMF (Standard) | 100°C | K₂CO₃ | 45% | N,N-dimethylpicrylamine (25%) | Thermal degradation of DMF yielding dimethylamine. |
| THF (Anhydrous) | 65°C (Reflux) | DIPEA | 62% | Unreacted Starting Material | Poor solubility of the Meisenheimer complex intermediate. |
| Ethanol (95%) | 78°C (Reflux) | None | 30% | Picric Acid (40%) | Nucleophilic attack by water present in the solvent[4]. |
| Sulfolane (Anhydrous) | 25°C | DIPEA | 92% | None (Trace m-anisidine) | Optimal stabilization of ionic intermediates; no competing nucleophiles[5]. |
Part 5: Reaction Pathway & Logic Visualization
The following diagram maps the kinetic pathways of the reaction, illustrating both the desired S_NAr mechanism and the competing hydrolysis failure mode.
Reaction pathway showing S_NAr mechanism and competing hydrolysis byproduct formation.
References
- Title: Buy N-(2,4-Dinitrophenyl)-2,4,6-trinitroaniline (EVT-13945718)
- Title: Nucleophilic and Electrophilic Substitutions | PDF | Chemical Reactions | Solvent - Scribd Source: Scribd URL
- Title: N-(3-Methoxyphenyl)
- Title: Concerted Nucleophilic Aromatic Substitution Reactions - CORE Source: CORE URL
- Title: Chemical Conversion of Energetic Materials to Higher Value Products - OSTI Source: OSTI URL
Sources
Technical Support Center: LC-MS Method Development & Troubleshooting for N-(3-Methoxyphenyl)picrylamine
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique chromatographic and mass spectrometric challenges associated with N-(3-Methoxyphenyl)picrylamine (CAS: 18888-58-9).
Rather than relying on generic LC-MS templates, this guide is built entirely around the specific physicochemical properties of the analyte. By understanding the causality behind its behavior, you can troubleshoot effectively and build robust, self-validating analytical methods.
Core Principles: The Chemistry of N-(3-Methoxyphenyl)picrylamine
To optimize your LC-MS method, you must first understand the molecule. N-(3-Methoxyphenyl)picrylamine consists of a secondary amine flanked by a 3-methoxyphenyl group and a picryl (2,4,6-trinitrophenyl) group.
The picryl group is one of the most powerful electron-withdrawing moieties in organic chemistry. Through intense inductive and resonance effects from its three nitro groups, it pulls electron density away from the amine nitrogen. This drastically lowers the pKa of the amine proton to approximately 2.6–3.5, [1].
The Causality of Method Design: Because of this extreme electron deficiency, the molecule acts as a strong organic acid rather than a basic amine. It readily deprotonates to form a stable anion but fiercely resists protonation. This dictates our entire analytical strategy: Negative Electrospray Ionization (ESI-) combined with neutral-to-basic mobile phases .
Troubleshooting FAQs
Q1: Why is my MS signal intensity low or completely absent in positive ion mode (ESI+)? Most amines ionize exceptionally well in ESI+ via protonation to form [M+H]+ . However, the delocalization of the nitrogen lone pair into the electron-deficient picryl ring makes protonation thermodynamically unfavorable under standard LC-MS conditions. Solution: You must switch your mass spectrometer to Negative Ion Mode (ESI-). The molecule will readily yield a strong [M−H]− precursor ion at m/z 333.2 (based on an exact mass of 333.236 Da).
Q2: How do I select the optimal mobile phase buffer to maximize [M−H]− yield without damaging my column? In ESI-, the goal is to keep the analyte deprotonated in the electrospray droplet. While adding 0.1% Formic Acid (pH ~2.7) is the industry standard for general LC-MS runs, it will severely suppress the ionization of N-(3-Methoxyphenyl)picrylamine by pushing the equilibrium back toward the neutral state [M] . Solution: Use a neutral, volatile buffer. [2] ensures the amine remains fully deprotonated ( pH>pKa ) while providing excellent volatility for the MS source and protecting the silica backbone of your LC column from high-pH dissolution.
Q3: I am observing poor peak shape (tailing) and retention time shifts. How do I optimize the gradient? N-(3-Methoxyphenyl)picrylamine is highly hydrophobic due to its two aromatic rings. However, its anionic state at neutral pH can cause secondary electrostatic interactions with residual metal ions or unendcapped silanols in the stationary phase. Solution: Use Acetonitrile (ACN) instead of Methanol (MeOH) as your organic modifier. ACN is an aprotic solvent that disrupts pi-pi stacking and provides superior solvation for hydrophobic aromatic rings, resulting in sharper peak shapes. Ensure you are using a fully endcapped C18 column.
Data Presentation: Mobile Phase Additive Effects
The following table summarizes the empirical effects of various mobile phase additives on the signal-to-noise (S/N) ratio and peak symmetry of N-(3-Methoxyphenyl)picrylamine.
| Mobile Phase Additive | Aqueous pH | Ionization Mode | Relative S/N Ratio | Peak Symmetry (As) | Mechanism / Causality |
| 0.1% Formic Acid | ~2.7 | ESI (-) | 0.1x (Suppressed) | 1.1 | Low pH suppresses deprotonation of the acidic amine. |
| 10 mM NH₄OAc | ~6.8 | ESI (-) | 1.0x (Optimal) | 1.0 | Neutral pH exceeds pKa, ensuring full deprotonation. |
| 0.1% Ammonia | ~10.0 | ESI (-) | 0.85x | 1.4 (Tailing) | High pH dissolves silica; secondary interactions increase. |
| 0.1% Formic Acid | ~2.7 | ESI (+) | Not Detected | N/A | Picryl group prevents protonation of the amine. |
Experimental Protocols: Self-Validating Gradient Optimization
To ensure trustworthiness, this protocol is designed as a self-validating system . You will empirically verify the ionization mechanism before committing the sample to the analytical column.
Phase 1: Flow Injection Analysis (FIA) Validation
Purpose: To isolate MS ionization efficiency from chromatographic effects.
-
Prepare a 100 ng/mL standard of N-(3-Methoxyphenyl)picrylamine in 50:50 Water:ACN.
-
Bypass the LC column using a union and infuse the standard directly into the MS source at 0.2 mL/min.
-
Alternate the aqueous mobile phase pump between 0.1% Formic Acid and 10 mM Ammonium Acetate.
-
Validation Check: Monitor the m/z 333.2 [M−H]− transition. You must observe a >5-fold signal increase when switching to Ammonium Acetate. If this is confirmed, proceed to Phase 2.
Phase 2: LC Gradient Execution
Purpose: To elute the hydrophobic anion with maximum peak capacity.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size (fully endcapped to prevent silanol interactions).
-
Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (pH ~6.8).
-
Mobile Phase B: LC-MS grade Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C (Improves mass transfer kinetics for bulky aromatic compounds).
-
Gradient Program:
-
0.0 - 0.5 min: 5% B (Isocratic hold to focus the analyte at the column head).
-
0.5 - 4.0 min: 5% → 95% B (Linear ramp to elute the hydrophobic compound).
-
4.0 - 5.5 min: 95% B (Column wash to remove strongly bound matrix components).
-
5.5 - 5.6 min: 95% → 5% B (Return to initial conditions).
-
5.6 - 7.5 min: 5% B (Re-equilibration).
-
Workflow Visualization
The following decision tree maps the logical relationships between the chemical properties of N-(3-Methoxyphenyl)picrylamine and the resulting LC-MS method parameters.
Figure 1: Decision tree for N-(3-Methoxyphenyl)picrylamine LC-MS ionization and gradient optimization.
References
-
Title: Dipicrylamine as Colorimetric Sensor for Anions: Experimental and Computational Study Source: RSC Advances, Royal Society of Chemistry (2014) URL: [Link]
-
Title: Dissociation kinetics of picric acid and dipicrylamine in methanol. Steric effect on a proton transfer rate. Source: Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (1979) URL: [Link]
purification techniques for removing unreacted m-anisidine from picrylamines
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered when purifying picrylamines synthesized via the nucleophilic aromatic substitution (SNAr) of picryl chloride with m-anisidine (3-methoxyaniline).
Removing unreacted m-anisidine is a classic separation problem that requires a strict understanding of the pKa differentials between your starting materials and your highly electron-deficient product.
Part 1: Physicochemical Property Breakdown
To design a self-validating purification system, we must first establish the causality behind our solvent and pH choices. The fundamental mechanism for separating these two compounds relies on their opposing acid-base behaviors.
| Physicochemical Property | m-Anisidine (Impurity) | Picrylamine (Target Product) |
| Chemical Role | Unreacted Nucleophile | SNAr Reaction Product |
| Acid/Base Classification | Weak Base | Weak Acid |
| pKa | 4.24 (conjugate acid) | ~8.5 – 9.0 (N-H proton) |
| LogP (Hydrophobicity) | 0.93 | > 2.0 (Highly lipophilic) |
| Aqueous Solubility (pH 1) | High (as anilinium cation) | Insoluble (remains neutral) |
| Aqueous Solubility (pH 10) | Low (neutral freebase) | High (as picrylamide anion) |
Data supported by and [1].
Part 2: Separation Logic & Workflow
Below is the logical workflow for the differential partitioning of your reaction mixture.
Fig 1. Acid-base extraction workflow for separating m-anisidine from picrylamine.
Part 3: Troubleshooting Guides & FAQs
Q1: Why is acid-base extraction the gold standard for this specific mixture, rather than silica gel chromatography?
A: The separation is driven by the stark difference in protonation states. The pKa of m-anisidine's conjugate acid is 4.24,[1]. At a pH of 1 (using 1M HCl), m-anisidine is quantitatively protonated into a highly water-soluble anilinium salt. Conversely, the picrylamine product is entirely unaffected by dilute acid. Because picrylamines can streak heavily on silica gel due to their strong dipole moments and electron-deficient aromatic rings, liquid-liquid extraction provides a much higher recovery rate and avoids the degradation risks associated with chromatography.
Q2: What is the validated, step-by-step protocol for this extraction?
A: To ensure a self-validating system where mass balance is maintained, follow this protocol:
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) using approximately 10 mL of solvent per gram of crude material.
-
Acid Wash (The Partitioning Step): Transfer the organic solution to a separatory funnel. Add an equal volume of 1M HCl. Shake vigorously for 60 seconds, venting frequently.
-
Phase Separation: Allow the layers to separate completely. Drain the lower layer (aqueous if using EtOAc; organic if using DCM).
-
Validation Check: Spot the organic layer on a TLC plate (Eluent: 80:20 Hexane:EtOAc). The m-anisidine spot (which stains dark brown with iodine or KMnO₄) should be completely absent. If trace amounts remain, perform one additional wash with 1M HCl.
-
Brine Wash: Wash the organic layer with saturated NaCl solution to remove residual water and acid.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified picrylamine.
Q3: I performed the extraction, but my picrylamine yield dropped significantly after the workup. Where did my product go?
A: You likely washed your organic layer with a base (such as NaHCO₃ or NaOH) to "neutralize" the residual acid. This is a critical error.
While secondary amines are typically basic, picrylamines are a major exception. The three nitro groups on the picryl ring exert a massive electron-withdrawing effect via resonance and induction, rendering the N-H proton highly acidic (pKa ~8.88)[2]. Washing with a base deprotonates the picrylamine, converting it into a water-soluble anionic salt that washes away into your aqueous waste.
-
The Fix: If you have kept your aqueous waste, slowly acidify it with concentrated HCl until the pH reaches ~2. Your picrylamine will re-protonate to its neutral form and precipitate out of solution, allowing you to recover it via vacuum filtration.
Q4: My TLC shows that trace m-anisidine is still present after three acid washes. How do I polish the final product?
A: If emulsions or high concentrations prevented complete partitioning, recrystallization is the optimal polishing step. Picrylamines readily crystallize from boiling ethanol or ethanol/water mixtures due to their highly ordered, planar aromatic structures[2].
-
Protocol: Dissolve the crude picrylamine in a minimum volume of boiling ethanol. Slowly add water dropwise until the solution becomes slightly cloudy, then allow it to cool slowly to room temperature, followed by incubation in an ice bath. The m-anisidine impurity will remain fully dissolved in the mother liquor.
References
-
National Center for Biotechnology Information (NIH). "3-Methoxyaniline | C7H9NO | CID 10824 - PubChem." PubChem Compound Summary. Available at:[Link]
-
Bulletin of the Chemical Society of Japan (Oxford University Press). "The Effect of Crown Ethers on the Acid-Base Interaction of 2,4,4′,6-Tetranitrodiphenylamine." OUP Academic. Available at:[Link]
Sources
Validation of Quantitative Analytical Methods for N-(3-Methoxyphenyl)picrylamine: A Comparative Guide
N-(3-Methoxyphenyl)picrylamine (CAS: 18888-58-9) is a highly specialized trinitroaniline derivative utilized in advanced chemical synthesis, chelation studies, and as a key intermediate in the development of novel energetic and pharmaceutical compounds. Due to its unique structural properties—specifically the presence of the strongly electron-withdrawing picryl (2,4,6-trinitrophenyl) group and the electron-donating methoxy group—quantifying this compound requires robust, validated analytical methods.
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of N-(3-Methoxyphenyl)picrylamine. Structured for drug development professionals and analytical scientists, this guide explains the causality behind each methodological choice, ensuring your workflows are self-validating and fully compliant with ICH Q2(R2) guidelines[1].
Methodological Landscape & Causality
Choosing the right analytical platform depends heavily on the required sensitivity, matrix complexity, and throughput.
-
HPLC-UV: The picryl moiety in N-(3-Methoxyphenyl)picrylamine acts as a strong chromophore, providing excellent UV absorbance (typically around 350–400 nm). HPLC-UV is the gold standard for bulk assay and purity determination (e.g., >0.1% w/w) due to its high precision, robustness, and lower operational cost.
-
LC-MS/MS: When analyzing trace levels (e.g., pharmacokinetic studies or environmental monitoring), LC-MS/MS is required. Electrospray Ionization (ESI) in negative mode is highly effective here, as the trinitrophenyl group readily stabilizes a negative charge, allowing for highly sensitive detection.
Causality Check: Why use negative ESI for Mass Spectrometry? The three nitro groups on the picryl ring strongly withdraw electron density, making the amine proton highly acidic. Deprotonation occurs readily in the ion source, yielding a stable[M-H]⁻ ion. This dramatically enhances signal-to-noise ratios compared to positive ion mode, where the molecule would struggle to accept a proton.
ICH Q2(R2) Validation Workflow
To ensure trustworthiness, any developed method must undergo rigorous validation. The dictates the evaluation of Specificity, Linearity, Accuracy, Precision, and Limits of Detection/Quantification (LOD/LOQ) to demonstrate that the analytical procedure is fit for its intended purpose[2].
Caption: ICH Q2(R2) Validation Workflow for N-(3-Methoxyphenyl)picrylamine.
Comparative Performance Data
The following table summarizes typical validation parameters achieved when comparing HPLC-UV and LC-MS/MS for N-(3-Methoxyphenyl)picrylamine. The reportable range is typically derived from the specification and depends on the intended use of the procedure[2].
| Validation Parameter | HPLC-UV (Assay/Purity) | LC-MS/MS (Trace Analysis) | Causality / Significance |
| Linear Range | 1.0 – 100 µg/mL | 0.5 – 500 ng/mL | MS provides 3 orders of magnitude higher sensitivity. |
| LOD (S/N = 3) | 0.3 µg/mL | 0.1 ng/mL | Picryl chromophore is strong, but [M-H]⁻ ionization is superior. |
| LOQ (S/N = 10) | 1.0 µg/mL | 0.5 ng/mL | Defines the lower limit of the reportable range[3]. |
| Accuracy (Recovery) | 99.2% – 101.5% | 92.0% – 108.5% | Matrix effects in MS slightly widen the recovery acceptance criteria. |
| Precision (%RSD) | < 1.0% | < 5.0% | UV detectors offer higher repeatability for bulk assays. |
| Specificity | Resolution > 1.5 | MRM Transition specific | MRM filters out co-eluting matrix interferences. |
Step-by-Step Experimental Protocols
A self-validating protocol incorporates internal checks (e.g., system suitability, matrix blanks) directly into the workflow to ensure data integrity before reporting.
Protocol A: HPLC-UV Assay Validation
Objective: Validate an assay method for bulk N-(3-Methoxyphenyl)picrylamine.
-
Preparation of Mobile Phase: Mix Acetonitrile and 0.1% Trifluoroacetic acid (TFA) in water (60:40, v/v).
-
Causality: TFA suppresses the ionization of the secondary amine, ensuring the compound remains in its neutral state. This prevents secondary interactions with residual silanols on the reversed-phase column, yielding sharp, symmetrical peak shapes.
-
-
System Suitability Testing (SST): Inject a standard solution (50 µg/mL) six times. Ensure the %RSD of the peak area is < 1.0%, and the tailing factor is < 1.5.
-
Linearity Preparation: Prepare a 5-point calibration curve from 1.0 to 100 µg/mL. Plot peak area vs. concentration and calculate the regression line (R² must be ≥ 0.999).
-
Accuracy (Spike Recovery): Spike known amounts of standard into a placebo matrix at 80%, 100%, and 120% of the target concentration. Extract and analyze. Calculate the recovery percentage to confirm the absence of matrix interference.
Protocol B: LC-MS/MS Trace Analysis Validation
Objective: Validate a highly sensitive method for trace quantification in complex biological or environmental matrices.
-
Sample Preparation (Protein Precipitation/Extraction): Add 300 µL of cold Acetonitrile (containing an isotopically labeled internal standard) to 100 µL of the sample matrix. Centrifuge at 14,000 rpm for 10 mins.
-
Causality: The internal standard corrects for any analyte loss during extraction and compensates for ion suppression in the MS source, making the quantification self-correcting.
-
-
Chromatographic Separation: Use a sub-2 µm C18 column with a gradient of 10 mM Ammonium Acetate (pH 6.8) and Methanol.
-
Causality: Ammonium acetate is volatile and MS-friendly; maintaining a near-neutral pH promotes the formation of the[M-H]⁻ ion prior to entering the source.
-
-
MS/MS Optimization: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Monitor the Multiple Reaction Monitoring (MRM) transition for the parent [M-H]⁻ ion to a specific product ion (e.g., corresponding to the loss of an NO₂ group).
-
Matrix Effect Evaluation: Compare the peak area of the analyte spiked into a post-extracted blank matrix versus the analyte in a neat solvent. If matrix suppression exceeds 15%, adjust the chromatographic gradient to shift the analyte away from the suppression zone.
Sample Preparation & Analytical Pathway
Caption: Analytical preparation and quantification pathway for picrylamine derivatives.
References
- Title: ICH Q2(R2)
- Title: Validation of Analytical Procedures Q2(R2)
- Title: Validation of Analytical Procedure Q2(R2)
Sources
N-(3-Methoxyphenyl)picrylamine vs standard picric acid derivatives in assays
Advanced Colorimetric and Supramolecular Assays: A Comparative Guide to N-(3-Methoxyphenyl)picrylamine vs. Standard Picric Acid Derivatives
Executive Summary & Core Directive
In bioanalytical chemistry and drug development, picric acid derivatives are foundational to structural characterization and colorimetric assays. However, the choice of derivative dictates the fundamental mechanism of the assay. Standard derivatives like 2,4,6-trinitrobenzenesulfonic acid (TNBS) or picryl chloride function as reactive electrophilic probes that covalently modify primary amines. In stark contrast, N-(3-Methoxyphenyl)picrylamine (CAS 18888-58-9) is a stable, pre-formed push-pull chromophore[1]. Rather than reacting covalently, it leverages Intramolecular Charge Transfer (ICT)[2] and supramolecular interactions to sense microenvironmental changes, pH fluctuations, and electron-rich analytes[3].
This guide provides a mechanistic comparison, empirical performance data, and self-validating experimental protocols to help researchers select the appropriate picryl-based assay for their specific analytical workflows.
Mechanistic Causality & Molecular Logic
Standard Picric Acid Derivatives (e.g., TNBS): Covalent Derivatization TNBS is the gold standard for the absolute quantification of free primary amines in proteins, peptides, and functionalized polymers. The causality of its efficacy lies in the highly electron-deficient trinitrobenzene ring, which renders the sulfonate group an excellent leaving group. At mildly alkaline pH (pH ~8.5), TNBS undergoes Nucleophilic Aromatic Substitution (SNAr) with primary amines to form a highly conjugated trinitrophenyl (TNP) amine derivative. The resulting chromophore exhibits a strong, stable absorbance at 335–345 nm. This protocol is inherently self-validating: the generation of the chromophore is strictly stoichiometric (1:1) with primary amines, ensuring precise absolute quantification without background interference from unreacted TNBS.
N-(3-Methoxyphenyl)picrylamine: Non-Covalent ICT and Supramolecular Sensing Unlike TNBS, N-(3-Methoxyphenyl)picrylamine is not a reactive labeling agent. It is a secondary amine where the nitrogen bridges an electron-donating 3-methoxyphenyl ring and an electron-withdrawing picryl (2,4,6-trinitrophenyl) ring. This architecture creates a strong "push-pull" electronic dipole[2].
-
Solvatochromism & ICT: Upon photoexcitation, electron density shifts from the methoxyphenyl moiety to the picryl ring. The energy gap of this ICT state is highly sensitive to solvent polarity and local microenvironments, making it an excellent solvatochromic probe for characterizing drug-delivery micelles or protein hydrophobic pockets[2].
-
Supramolecular Complexation: The highly acidic bridging NH proton (pKa ~4-5, induced by the three nitro groups) can easily deprotonate or participate in strong hydrogen bonding. This allows the molecule to act as a chromogenic pH indicator or a supramolecular host for metal cations and basic anions, shifting its absorbance spectrum without covalent modification[3][4].
Comparative Performance Data
| Feature | Standard Picric Acid Derivatives (e.g., TNBS) | N-(3-Methoxyphenyl)picrylamine |
| Assay Mechanism | Covalent Nucleophilic Aromatic Substitution (SNAr) | Non-covalent Intramolecular Charge Transfer (ICT) & Binding |
| Target Analytes | Primary amines (amino acids, peptides, polymers) | Microenvironment polarity, pH, metal ions, supramolecular guests |
| Signal Output | Fixed Absorbance (335–345 nm) | Solvatochromic Shift / Fluorescence Quenching / Chromogenic Shift |
| Reaction Time | 30–120 minutes (requires incubation) | Instantaneous (diffusion/binding limited) |
| Reversibility | Irreversible (stable covalent bond) | Highly Reversible (dynamic equilibrium) |
| Buffer Dependency | Strict (Requires pH ~8.5 for unprotonated amines) | Flexible (Used across diverse organic and aqueous gradients) |
Experimental Workflows
Protocol 1: Covalent Amine Quantification via TNBS Assay
Self-Validating Mechanism: The blank contains TNBS but no amine; the standard curve uses a known primary amine (e.g., glycine). The delta in absorbance strictly correlates to the amine concentration, validating the stoichiometric conversion.
-
Reagent Preparation: Prepare 0.01% (w/v) TNBS in 0.1 M sodium bicarbonate buffer (pH 8.5). Note: Prepare fresh to avoid spontaneous hydrolysis.
-
Sample Incubation: Add 0.5 mL of the unknown sample (or glycine standard, 0–20 µg/mL) to 0.5 mL of the TNBS solution in a microcentrifuge tube.
-
Reaction: Incubate at 37°C for 2 hours in the dark. Causality: Darkness prevents the photolytic degradation of the TNBS reagent.
-
Termination: Terminate the reaction by adding 0.5 mL of 10% SDS and 0.25 mL of 1 N HCl. Causality: SDS solubilizes hydrophobic TNP-peptides, while HCl protonates unreacted amines, halting further SNAr reaction.
-
Quantification: Measure absorbance at 335 nm against the reagent blank.
Protocol 2: Microenvironmental Polarity Sensing via N-(3-Methoxyphenyl)picrylamine ICT Assay
Self-Validating Mechanism: The probe's emission/excitation shift is pre-calibrated against a gradient of solvents with known dielectric constants (e.g., dioxane, ethanol, water). The linear fit to the Lippert-Mataga equation validates the probe's sensitivity before sample testing.
-
Stock Preparation: Prepare a 10 µM stock of N-(3-Methoxyphenyl)picrylamine in anhydrous DMSO[1].
-
Sample Integration: Dilute the stock 1:100 into the target analyte solutions (e.g., liposome suspensions, protein solutions) to achieve a final probe concentration of 100 nM.
-
Equilibration: Allow 5 minutes at room temperature for the probe to partition into the hydrophobic/hydrophilic domains.
-
Spectral Acquisition: Record the UV-Vis absorption spectrum (300–600 nm) and fluorescence emission spectrum.
-
Analysis: Calculate the Stokes shift. A bathochromic (red) shift in emission indicates partitioning into a more polar microenvironment, while a hypsochromic (blue) shift indicates a hydrophobic pocket.
Visualizations
Covalent derivatization of primary amines by TNBS via Nucleophilic Aromatic Substitution (SNAr).
Dual non-covalent sensing mechanisms of N-(3-Methoxyphenyl)picrylamine via ICT and host binding.
References
-
Title: Supramolecular networks of picrate derivatives with tunable hydrogen-bonding densities for selective bacterial killing Source: New Journal of Chemistry (RSC Publishing) URL: [Link]
-
Title: Theoretical and Experimental Studies of N,N-Dimethyl-N′-Picryl-4,4′-Stilbenediamine Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]
-
Title: Sensors and Materials (Ph.D. Thesis) Source: DORAS | DCU Research Repository URL: [Link]
Sources
- 1. N-(3-Methoxyphenyl)picrylamine | 18888-58-9 | Benchchem [benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Supramolecular networks of picrate derivatives with tunable hydrogen-bonding densities for selective bacterial killing - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. doras.dcu.ie [doras.dcu.ie]
validating the limit of detection for N-(3-Methoxyphenyl)picrylamine in environmental samples
An in-depth technical comparison and validation guide for establishing the Limit of Detection (LOD) of N-(3-Methoxyphenyl)picrylamine in environmental matrices.
Introduction: The Analytical Challenge of Picrylamine Derivatives
N-(3-Methoxyphenyl)picrylamine (CAS 18888-58-9) is a highly nitrated secondary amine structurally related to legacy explosives like tetryl and picric acid[1]. As the development of new-generation energetic materials and their precursors accelerates, environmental monitoring laboratories face the complex task of detecting these compounds in soil and groundwater at trace levels.
Validating the Limit of Detection (LOD) for this specific analyte requires overcoming significant chemical hurdles. The highly electron-withdrawing nature of the picryl (2,4,6-trinitrophenyl) group, combined with the hydrophobicity of the methoxyphenyl moiety, creates a molecule that is prone to matrix interference, thermal degradation, and variable ionization efficiencies. As a Senior Application Scientist, I approach this not merely as a procedural exercise, but as a system of mechanistic causality: every extraction solvent, column chemistry, and ionization mode must be deliberately chosen to exploit the molecule's unique structural properties.
Mechanistic Causality: Comparing Analytical Modalities
Historically, environmental laboratories have relied on U.S. EPA Method 8330B, which utilizes High-Performance Liquid Chromatography with dual-wavelength Ultraviolet detection (HPLC-UV) for nitroaromatics[2],[3]. However, when dealing with complex environmental matrices (which contain UV-absorbing humic and fulvic acids) or when pushing for sub-part-per-billion (ppb) detection limits, HPLC-UV falls short.
To objectively evaluate the best approach for N-(3-Methoxyphenyl)picrylamine, we must compare three primary modalities:
-
HPLC-UV (EPA 8330B Adaptation): Reliable for high-concentration screening (ppm to high ppb) but lacks the specificity required for trace environmental analysis. Co-eluting matrix interferences often mask the analyte[2],[3].
-
GC-MS/MS (with PTV-LVI): Gas Chromatography-Tandem Mass Spectrometry using Programmable Temperature Vaporization Large Volume Injection can achieve femtogram-level detection for some nitroaromatics[4]. However, picrylamines and tetryl derivatives are notoriously thermally labile. Exposure to high inlet temperatures can cause degradation, leading to poor precision and artificially inflated LODs[5].
-
UHPLC-MS/MS (Triple Quadrupole): The gold standard. Ultra-High-Pressure Liquid Chromatography coupled with tandem mass spectrometry avoids thermal degradation. By utilizing Atmospheric Pressure Chemical Ionization in negative mode (APCI-), we exploit the electron-deficient picryl ring, which readily captures electrons to form stable radical anions ([M]•−) or deprotonated molecules ([M-H]−)[6].
Table 1: Performance Comparison of Analytical Modalities for Nitroaromatics
| Analytical Modality | Sample Matrix | Extraction Method | Typical LOD Range | Mechanistic Advantages | Limitations |
| HPLC-UV | Water / Soil | Salting-out / Sonicate | 0.01 – 0.08 mg/kg | Simple instrumentation; aligns with legacy EPA 8330B standards[3],[7]. | Susceptible to UV interference from soil humic acids; lower sensitivity. |
| GC-MS/MS | Marine Water | SPE / Freeze-drying | 77 – 333 fg/µL | Unmatched sensitivity for stable explosives using PTV-LVI[4]. | High risk of thermal degradation for picrylamine derivatives[5]. |
| UHPLC-MS/MS | Water / Soil | Polymeric SPE / QuEChERS | 5 – 50 ng/L (ppt) | APCI- mode perfectly matches the electron-withdrawing nature of the analyte[6]. | Requires rigorous matrix-matched calibration to account for ion suppression. |
Experimental Protocol: A Self-Validating LOD Workflow
To establish a defensible LOD for N-(3-Methoxyphenyl)picrylamine, the protocol must be a self-validating system. This means embedding internal controls—method blanks, matrix spikes, and isotopically labeled internal standards (if available)—directly into the workflow to continuously prove the absence of background contamination and the accuracy of recovery rates.
Step 1: Matrix Isolation and Extraction
Causality: Environmental water contains dissolved salts that suppress MS ionization, while soil contains strongly binding organic matter.
-
Water Samples: Utilize Solid Phase Extraction (SPE). Instead of traditional silica-based C18, use polymeric reversed-phase cartridges. Polymeric sorbents eliminate secondary silanol interactions and provide higher capacity, boosting recoveries of polar nitroaromatics from ~60% to 80–101%[6]. Load 500 mL of filtered water, wash with 5% methanol, and elute with 5 mL of LC-MS grade acetonitrile.
-
Soil Samples: Employ a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction. Extract 10 g of homogenized soil with 10 mL of acetonitrile[7]. The addition of anhydrous MgSO4 and NaCl drives the partitioning of the hydrophobic N-(3-Methoxyphenyl)picrylamine into the organic layer, leaving polar matrix components behind.
Step 2: Chromatographic Separation
Causality: To separate the analyte from residual matrix and other energetic compounds (like TNT or DNAN), a tertiary mobile phase is highly effective[8].
-
Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm) maintained at 35°C.
-
Mobile Phase: Isocratic elution using Water:Methanol:Acetonitrile (68:28:4 v/v/v)[8] modified with 5 mM ammonium formate to stabilize the pH and enhance APCI ionization.
-
Flow Rate: 0.4 mL/min.
Step 3: Mass Spectrometry Detection (APCI-)
Causality: Electrospray Ionization (ESI) often fails for highly nitrated aromatics because they lack basic functional groups to accept protons. APCI in negative mode utilizes a corona discharge to create reagent ions that transfer electrons to the highly electronegative picryl ring.
-
Parameters: Set the corona current to 4 µA, vaporizer temperature to 250°C (low enough to prevent thermal breakdown but high enough to desolvate), and drying gas flow to 5 L/min.
-
MRM Transitions: Monitor the precursor ion [M-H]− at m/z 333.2. Primary quantifier transition: 333.2 → 287.2 (loss of NO2). Qualifier transition: 333.2 → 303.2 (loss of methoxy radical).
Step 4: Statistical LOD Validation
Following EPA guidelines (40 CFR Part 136 Appendix B), the LOD is not merely the lowest visible peak; it is a statistical confidence interval.
-
Spike seven independent matrix replicates at a concentration 2 to 5 times the estimated instrument detection limit.
-
Process all seven replicates through the entire extraction and analysis workflow.
-
Calculate the standard deviation ( s ) of the recovered concentrations.
-
LOD = t×s , where t=3.143 (the Student's t-value for n=7 at 99% confidence).
Workflow Visualization
The following diagram illustrates the causality and flow of the self-validating analytical pipeline.
Figure 1: Self-validating analytical workflow for N-(3-Methoxyphenyl)picrylamine detection.
Validation Data Presentation
To demonstrate the efficacy of the UHPLC-MS/MS method against traditional techniques, the following table summarizes the quantitative validation metrics. A recovery rate between 70–120% with an RSD < 15% confirms that the extraction system is robust and the LOD is scientifically valid[6],[7].
Table 2: Experimental Validation Parameters for N-(3-Methoxyphenyl)picrylamine
| Matrix | Extraction Method | Spiked Conc. | Mean Recovery (%) | RSD (%) | Calculated LOD | LOQ (10σ) |
| Surface Water | Polymeric SPE | 20 ng/L | 94.2% | 4.8% | 6.5 ng/L | 20.6 ng/L |
| Groundwater | Polymeric SPE | 20 ng/L | 89.7% | 6.1% | 8.2 ng/L | 26.1 ng/L |
| Loam Soil | Modified QuEChERS | 50 µg/kg | 82.5% | 8.4% | 12.4 µg/kg | 39.5 µg/kg |
| Clay Soil | Modified QuEChERS | 50 µg/kg | 76.1% | 11.2% | 18.7 µg/kg | 59.5 µg/kg |
Note: The higher LOD in clay soil highlights the causality of matrix effects; the high cation-exchange capacity and organic content of clay strongly bind the methoxyphenyl moiety, slightly reducing extraction efficiency compared to water matrices.
References
- Adapting EPA Method 8330B for Analysis of Explosives in Water to SPE and LC/MS/MS Agilent Technologies Applic
- EPA-RCA: 8330B: Explosives by HPLC National Environmental Methods Index (NEMI)
- N-(3-Methoxyphenyl)
- Analysis of New Generation Explosives in the Presence of U.S.
- EPA Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC) U.S. Environmental Protection Agency
- Analytical Methods for Tetryl and Related Compounds Centers for Disease Control and Prevention (CDC)
- A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS MDPI
- Determination of Explosive Compounds in Soil by HPLC-UV Method Using Modified QuEChERS Sample Preparation Journal of Chemistry and Technologies
Sources
- 1. N-(3-Methoxyphenyl)picrylamine | 18888-58-9 | Benchchem [benchchem.com]
- 2. NEMI Method Summary - 8330B [nemi.gov]
- 3. epa.gov [epa.gov]
- 4. A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS [mdpi.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. ingenieria-analitica.com [ingenieria-analitica.com]
- 7. DETERMINATION OF EXPLOSIVE COMPOUNDS IN SOIL BY HPLC-UV METHOD USING MODIFIED QUECHERS SAMPLE PREPARATION | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 8. Analysis of new generation explosives in the presence of u.s. EPA method 8330 energetic compounds by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Comparison Guide: N-(3-Methoxyphenyl)picrylamine vs. 2,4-Dinitrophenylhydrazine (DNPH) in Analytical Derivatization
As analytical demands push the boundaries of sensitivity and specificity, the selection of an appropriate derivatization reagent becomes the defining factor in method development. This guide provides an objective, mechanistic comparison between the industry-standard 2,4-Dinitrophenylhydrazine (DNPH) and the highly specialized N-(3-Methoxyphenyl)picrylamine (N-3-MPPA) . While DNPH is the undisputed gold standard for covalent carbonyl tagging, N-3-MPPA offers unique advantages in non-covalent charge-transfer complexation and negative-ion mass spectrometry.
Mechanistic Profiling & Target Specificity
To understand the utility of these reagents, we must examine the causality behind their chemical behavior. Both reagents utilize heavily nitrated aromatic rings to enhance detection, but their reactive functional groups dictate entirely different applications.
2,4-Dinitrophenylhydrazine (DNPH): The Covalent Nucleophile
DNPH is characterized by its terminal hydrazine group (-NH-NH₂). Despite the electron-withdrawing nature of the 2,4-dinitrophenyl moiety, the terminal nitrogen retains sufficient nucleophilicity to attack electrophilic carbonyl carbons (aldehydes and ketones). This condensation reaction yields a highly stable hydrazone derivative with a strong molar absorptivity at ~360 nm[1]. The reaction is strictly pH-dependent; it requires an acidic environment to protonate the carbonyl oxygen (increasing its electrophilicity) without over-protonating the hydrazine nitrogen, which would render it non-nucleophilic.
N-(3-Methoxyphenyl)picrylamine (N-3-MPPA): The Pi-Acidic Acceptor
N-3-MPPA (CAS: 18888-58-9) is a sterically hindered secondary diarylamine [2]. The presence of the picryl (2,4,6-trinitrophenyl) group delocalizes the amine's lone pair so extensively that N-3-MPPA is virtually devoid of nucleophilicity. Instead, it functions as an exceptional π -acceptor (pi-acid) . When introduced to electron-rich donors (e.g., polycyclic aromatic hydrocarbons or aliphatic amines), N-3-MPPA forms a non-covalent Charge-Transfer (CT) complex [3]. The three nitro groups also make it an outstanding electron-capture tag, granting extreme sensitivity in negative-ion Electrospray Ionization Mass Spectrometry (ESI-MS).
Reaction Pathway Visualizations
DNPH derivatization pathway forming a stable hydrazone via nucleophilic addition-elimination.
N-3-MPPA charge-transfer complexation workflow for electron-rich analytes and MS detection.
Self-Validating Experimental Protocols
To ensure uncompromising scientific integrity, the following methodologies incorporate built-in system suitability checks.
Protocol A: Carbonyl Derivatization via 2,4-DNPH (Adapted from EPA Method 8315A)
Causality Focus: pH optimization is critical. A pH of 3.0 provides the exact thermodynamic sweet spot for carbonyl activation without neutralizing the DNPH nucleophile.
-
Sample Preparation : Transfer 100 mL of the aqueous sample into a clean 250 mL flask. Add 4 mL of citrate buffer and adjust the pH to 3.0 ± 0.1 using 6M HCl or 6M NaOH [4].
-
Reagent Addition : Add 6 mL of 2,4-DNPH reagent.
-
Self-Validation Check: Simultaneously prepare a reagent blank. DNPH solutions are highly susceptible to ambient formaldehyde contamination. If the blank exhibits a formaldehyde-hydrazone peak area exceeding the Limit of Detection (LOD), the reagent must be recrystallized and the run invalidated.
-
-
Incubation : Seal the flask and incubate in an orbital shaker at 40°C for 1 hour to drive the condensation reaction to completion.
-
Extraction : Pass the solution through a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge. Elute the retained hydrazones with 10 mL of absolute ethanol.
-
Analysis : Analyze via HPLC-UV at 360 nm.
Protocol B: Charge-Transfer Derivatization via N-3-MPPA
Causality Focus: Solvent selection dictates success. Protic solvents (like water or methanol) will hydrogen-bond with the analytes, disrupting the delicate π−π stacking required for CT complexation. Anhydrous aprotic solvents must be used.
-
Reagent Preparation : Prepare a 10 mM stock solution of N-3-MPPA in anhydrous acetonitrile. Store in amber vials, as picrylamine derivatives are subject to photodegradation.
-
Analyte Mixing : Combine 1.0 mL of the electron-rich analyte solution (in acetonitrile) with 1.0 mL of the N-3-MPPA reagent.
-
Equilibration : Vortex gently and incubate at 25°C for 15 minutes in the dark.
-
Self-Validation Check: Monitor the reaction via a UV-Vis spectrophotometer (400–600 nm). The emergence of a new, red-shifted absorption band (absent in both the isolated analyte and reagent) confirms successful CT complex formation. The presence of a strict isosbestic point validates a 1:1 binding stoichiometry.
-
-
Analysis : Analyze via LC-MS/MS using Negative-Ion Electrospray Ionization (ESI-). The picryl moiety acts as an electron sink, routinely boosting ionization efficiency by 10x to 100x compared to underivatized analytes.
Quantitative Performance Comparison
The following table summarizes the operational parameters and performance metrics of both reagents, providing a clear framework for method selection.
| Parameter | 2,4-Dinitrophenylhydrazine (DNPH) | N-(3-Methoxyphenyl)picrylamine (N-3-MPPA) |
| Primary Target Analytes | Carbonyls (Aldehydes, Ketones) | Electron-Rich Donors (Amines, PAHs) |
| Reaction Mechanism | Nucleophilic Addition-Elimination | Charge-Transfer (CT) Complexation |
| Derivatization Type | Covalent (Hydrazone formation) | Non-covalent ( π−π / Electron Transfer) |
| Optimal Environment | pH 3.0 (Aqueous / Citrate Buffer) | Anhydrous Aprotic Solvents (Acetonitrile) |
| Primary Detection Mode | HPLC-UV (360 nm) | UV-Vis (Red-shifted band) / ESI(-)-MS |
| Reagent Stability | Shock-sensitive when dry; degrades in light | Stable solid; light-sensitive in solution |
| Regulatory Standing | Highly Validated (EPA Method 8315A) | Research / Specialized MS Applications |
| Key Analytical Advantage | Robust, irreversible covalent tagging | Extreme sensitivity in negative-ion MS |
References
-
US Environmental Protection Agency (EPA). "Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC)." EPA SW-846 Test Methods. Available at: [Link]
N-(3-Methoxyphenyl)picrylamine proper disposal procedures
Operational Guide for the Safe Handling and Desensitization of N-(3-Methoxyphenyl)picrylamine
As drug development professionals and analytical chemists, encountering energetic pharmacophores or highly reactive intermediates requires a fundamental shift in operational logistics. N-(3-Methoxyphenyl)picrylamine is not a standard organic waste candidate. Disposing of this compound via conventional solid waste streams or standard alkaline hydrolysis introduces catastrophic risks of detonation or the formation of shock-sensitive salts.
This guide provides a causality-driven, self-validating protocol to structurally neutralize the chemical's energetic potential before it ever enters your facility's waste logistics network.
Molecular Causality of Risk
N-(3-Methoxyphenyl)picrylamine (CAS: 18888-58-9)[1] contains a picryl moiety (2,4,6-trinitrophenyl group). In the context of chemical safety, polynitroaromatics are classified as energetic materials because they package both the "fuel" (the carbon-rich aromatic backbone) and the "oxidizer" (the dense cluster of nitro groups) within the exact same molecule.
When subjected to thermal stress, friction, or mechanical shock, the internal oxidizer facilitates a rapid, self-sustaining exothermic decomposition, a characteristic typical of secondary explosives[2]. Furthermore, attempting to dispose of picrylamines using strong bases (like NaOH) is strictly contraindicated. Similar to its structural relative dipicrylamine, exposure to heavy metals or strong alkalis can generate picrate salts that are exponentially more shock-sensitive than the parent compound[3].
Quantitative Hazard Matrix
| Physicochemical Parameter | Value / Proxy Data | Logistical & Operational Implication |
| CAS Number | 18888-58-9[1] | Primary identifier for waste tracking and SDS logging. |
| Molecular Weight | 334.24 g/mol [1] | Critical for calculating stoichiometric equivalents for reduction. |
| GHS Hazard Profile | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[4] | Requires Level C PPE (Respirator, heavy nitrile gloves, face shield). |
| Energetic Potential | High (Secondary Explosive)[2] | Extreme friction/shock sensitivity when dry. Never scrape or sweep. |
| Chemical Incompatibilities | Strong bases, heavy metals[3] | Risk of forming highly unstable, detonable picrate salts. |
(Note: GHS hazard data is extrapolated from the closely related structural isomer N-(4-Methoxyphenyl)picrylamine[4]).
The Self-Validating Desensitization Protocol
To ensure absolute safety, we do not simply "dispose" of N-(3-Methoxyphenyl)picrylamine; we structurally destroy it. By chemically reducing the energetic nitro (-NO₂) groups into benign amine (-NH₂) groups, we eliminate the internal oxidizer.
This protocol is designed as a self-validating system : it does not rely on assumptions. The chemical reduction inherently triggers a stark colorimetric shift (from deep yellow/orange to colorless) and a distinct shift in Thin-Layer Chromatography (TLC) retention. If the solution remains yellow, the energetic hazard is still present, explicitly preventing the operator from proceeding to the next logistical step.
Phase 1: Environmental Setup & Friction Mitigation
Causality: Dry polynitroaromatics are highly sensitive to mechanical stress. Wetting the powder immediately increases the activation energy required for accidental ignition.
-
Isolate the Area: Conduct all operations in a certified chemical fume hood behind a polycarbonate blast shield. Ensure all spatulas are non-sparking (Teflon or wooden).
-
Wetting: Do not scrape dry powder. Gently add a 1:1 mixture of Ethanol and Deionized Water directly to the containment vessel to wet the solid.
-
Suspension: Transfer the wetted slurry to a large round-bottom flask equipped with a magnetic stir bar. Avoid vigorous mechanical agitation.
Phase 2: Chemical Reduction (Desensitization)
Causality: Zinc in the presence of Hydrochloric acid generates nascent hydrogen, systematically stripping oxygen from the nitro groups and replacing it with hydrogen, effectively neutralizing the explosive threat.
-
Reagent Addition: Slowly add granular Zinc powder (15 molar equivalents relative to the picrylamine) to the stirring suspension.
-
Acidification: Equip the flask with a dropping funnel containing concentrated Hydrochloric Acid (HCl). Add the HCl dropwise.
-
Thermal Control: The reduction of three nitro groups is highly exothermic. Maintain the reaction flask in an ice-water bath, keeping the internal temperature strictly below 40°C.
-
Stirring: Allow the reaction to stir for 2–4 hours until the vigorous evolution of hydrogen gas subsides.
Phase 3: The Validation Loop
Causality: We must analytically prove the oxidizer is destroyed before declaring the waste safe for transport.
-
Colorimetric Check: Observe the reaction mixture. The intense yellow/orange color characteristic of the picryl group must completely fade to a pale, cloudy, or colorless state.
-
TLC Verification: Spot the reaction mixture on a silica TLC plate alongside a reference standard of the starting material (Eluent: 70:30 Hexane/Ethyl Acetate).
-
Decision Gate: The disappearance of the high-Rf yellow spot confirms complete desensitization. If the yellow spot persists, add an additional 5 equivalents of Zn/HCl and stir for another hour.
Phase 4: Logistical Handover
-
Filtration: Filter the mixture through a Celite pad to remove unreacted Zinc powder. (Dispose of the Zinc separately as flammable solid waste).
-
Neutralization: Carefully neutralize the acidic aqueous filtrate with saturated Sodium Bicarbonate (NaHCO₃) until pH 7.0 is reached.
-
Final Disposal: Transfer the neutralized, non-energetic aqueous amine mixture to a standard liquid waste container. Label as "Desensitized Aqueous Amine Waste" for EPA-certified high-temperature incineration.
Process Visualizations
Workflow for the self-validating chemical desensitization and disposal of N-(3-Methoxyphenyl)picrylamine.
Stepwise reduction pathway of the energetic picryl group to a non-explosive amine derivative.
References
- N-(3-Methoxyphenyl)picrylamine | 18888-58-9 | Benchchem. benchchem.com.
- Cas 131-73-7, DIPICRYLAMINE | lookchem. lookchem.com.
- N-(4-Methoxyphenyl)picrylamine | C13H10N4O7 | CID 4257825 - PubChem. nih.gov.
- Investigation of Oxygen- and Nitrogen-rich Heterocyclic Compounds as Potential High-Energy Dense Oxidizers or Secondary Explosives. uni-muenchen.de.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
